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  • Product: 2-amino-N-methylpyridine-4-carboxamide
  • CAS: 1211295-76-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-amino-N-methylpyridine-4-carboxamide

Abstract This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-amino-N-methylpyridine-4-carboxamide, a key building block in pharmaceutical and medicinal chemistry. The doc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-amino-N-methylpyridine-4-carboxamide, a key building block in pharmaceutical and medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two primary synthetic routes, including step-by-step protocols, mechanistic insights, and comparative data analysis. The guide emphasizes experimental causality, protocol validation, and is grounded in authoritative scientific literature.

Introduction: Significance of 2-amino-N-methylpyridine-4-carboxamide

The pyridine scaffold is a ubiquitous feature in a vast array of biologically active compounds. Specifically, substituted 2-aminopyridines are recognized for their versatile roles in medicinal chemistry, serving as crucial intermediates in the synthesis of compounds with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[1] The target molecule, 2-amino-N-methylpyridine-4-carboxamide, incorporates the essential 2-aminopyridine moiety along with a methylcarboxamide group at the 4-position, making it a valuable synthon for the development of novel drug candidates.

This guide will explore the most efficient and practical synthetic pathways to this molecule, focusing on the strategic construction of the pyridine core and the subsequent functional group interconversions.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of 2-amino-N-methylpyridine-4-carboxamide reveals two primary bond disconnections that inform the most viable forward synthetic strategies. The most apparent disconnection is the amide bond, suggesting a convergent approach where a pre-functionalized 2-aminopyridine-4-carboxylic acid is coupled with methylamine. A second approach involves the late-stage introduction of the 2-amino group to a pre-existing N-methylpyridine-4-carboxamide scaffold.

G Target 2-amino-N-methylpyridine-4-carboxamide Intermediate1 2-aminopyridine-4-carboxylic acid Target->Intermediate1 Amide Disconnection Intermediate2 methylamine Target->Intermediate2 Amide Disconnection Intermediate3 2-halo-N-methylpyridine-4-carboxamide Target->Intermediate3 C-N Disconnection Intermediate4 amination source Intermediate3->Intermediate4

Caption: Retrosynthetic analysis of the target molecule.

This guide will detail these two primary synthetic routes, designated as Route A and Route B.

Synthetic Route A: Amide Coupling of 2-aminopyridine-4-carboxylic acid

This is the most direct and convergent approach, leveraging the commercially available or readily synthesized 2-aminopyridine-4-carboxylic acid as a key intermediate.

Synthesis of 2-aminopyridine-4-carboxylic acid

A highly efficient method for the preparation of 2-aminopyridine-4-carboxylic acid involves the catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid, commercially known as Picloram. This method is advantageous due to its high yield and the use of a readily available starting material.[2]

Experimental Protocol:

  • A suspension of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram) (8 g, 33 mmol) and 10% Palladium on carbon (1.2 g) in a 10% aqueous solution of lithium hydroxide (44 mL) is prepared in a pressure vessel.

  • The vessel is purged with hydrogen gas twice.

  • The mixture is stirred under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours.

  • The temperature is then raised to 70°C and the reaction is maintained for an additional 12 hours.

  • After cooling, the suspension is filtered through Celite to remove the catalyst.

  • The filtrate is acidified to a pH of 3 with concentrated hydrochloric acid, leading to the precipitation of the product.

  • The solid is collected by filtration and dried under vacuum to yield 2-aminopyridine-4-carboxylic acid.

Starting MaterialReagentsConditionsProductYield
Picloram10% Pd/C, H₂, 10% aq. LiOH40°C then 70°C, 45 PSI2-aminopyridine-4-carboxylic acid~99%[2]

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a standard and highly effective catalyst for hydrogenation reactions, particularly for the dehalogenation of aryl halides.

  • Lithium Hydroxide (LiOH): The basic medium is necessary to deprotonate the carboxylic acid, increasing its solubility in the aqueous medium and facilitating the reaction.

  • Hydrogen Pressure and Temperature: The applied pressure and staged temperature profile are optimized to ensure complete dehalogenation while minimizing side reactions.

Amide Coupling with Methylamine

The final step in this route is the formation of the amide bond between 2-aminopyridine-4-carboxylic acid and methylamine. Due to the potential for a competing acid-base reaction between the carboxylic acid and the amine, a coupling agent is essential to activate the carboxylic acid.[3] Several modern coupling reagents are suitable for this transformation, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a highly effective choice, particularly for challenging couplings.

Experimental Protocol:

  • To a solution of 2-aminopyridine-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0°C, add HATU (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture for 10-15 minutes to allow for the formation of the activated ester.

  • Add a solution of methylamine (1.5 eq, e.g., as a 40% aqueous solution or a 2M solution in THF) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Alternative Coupling Agents:

Coupling AgentAdditiveBaseTypical Solvent
EDCHOBt, DMAPDIPEAAcetonitrile[4]
DCC-TriethylamineDMF

Causality of Experimental Choices:

  • HATU: This uronium-based coupling reagent is known for its high efficiency and low rate of racemization. It rapidly converts the carboxylic acid into a highly reactive activated ester.[5]

  • DIPEA: A bulky, non-nucleophilic base is used to deprotonate the carboxylic acid and neutralize the acidic byproducts of the reaction without competing with the primary amine as a nucleophile.

  • Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the ionic interactions involved in the coupling reaction.

G cluster_0 Route A: Amide Coupling Strategy Picloram 4-amino-3,5,6-trichloropyridine-2-carboxylic acid Intermediate 2-aminopyridine-4-carboxylic acid Picloram->Intermediate Pd/C, H2 Target 2-amino-N-methylpyridine-4-carboxamide Intermediate->Target HATU, DIPEA Methylamine Methylamine Methylamine->Target

Caption: Workflow for the synthesis via Route A.

Synthetic Route B: Late-Stage Amination

This alternative route involves the construction of the N-methylpyridine-4-carboxamide core followed by the introduction of the 2-amino group. This can be advantageous if the starting materials for this route are more readily available or cost-effective.

Synthesis of 2-chloro-N-methylpyridine-4-carboxamide

This intermediate can be prepared from 2-chloro-4-cyanopyridine. The cyano group is first hydrolyzed to the carboxylic acid, which is then converted to the N-methylamide.

Experimental Protocol (Two-Step):

  • Hydrolysis of 2-chloro-4-cyanopyridine: Reflux 2-chloro-4-cyanopyridine in concentrated sulfuric acid. This harsh condition is often necessary for the hydrolysis of electron-deficient cyanopyridines. After cooling and neutralization, 2-chloro-4-pyridinecarboxylic acid is isolated.

  • Amidation: The resulting 2-chloro-4-pyridinecarboxylic acid is then coupled with methylamine using standard amide coupling conditions as described in Section 3.2.

Amination of the Pyridine Ring

The final step is the nucleophilic aromatic substitution of the chloride at the 2-position with an amino group. This can be achieved using various amination methods.

Experimental Protocol:

  • A solution of 2-chloro-N-methylpyridine-4-carboxamide in a suitable solvent (e.g., DMSO) is treated with an ammonia source (e.g., a saturated solution of ammonia in ethanol or aqueous ammonia) in a sealed vessel.

  • The reaction is heated to a high temperature (e.g., 100-150°C) for several hours.

  • After cooling, the product is isolated by extraction and purified by chromatography.

Causality of Experimental Choices:

  • Elevated Temperature and Pressure: The nucleophilic aromatic substitution on an electron-deficient pyridine ring is often challenging and requires forcing conditions to overcome the activation energy barrier.

  • Ammonia Source: A high concentration of ammonia is necessary to drive the reaction towards the product.

G cluster_1 Route B: Late-Stage Amination Strategy Start 2-chloro-4-cyanopyridine Intermediate1 2-chloro-4-pyridinecarboxylic acid Start->Intermediate1 Conc. H2SO4, Heat Intermediate2 2-chloro-N-methylpyridine-4-carboxamide Intermediate1->Intermediate2 Amide Coupling Target 2-amino-N-methylpyridine-4-carboxamide Intermediate2->Target Heat Ammonia Ammonia Ammonia->Target

Caption: Workflow for the synthesis via Route B.

Comparative Analysis and Spectroscopic Data

Route A is generally preferred due to its convergent nature and the high-yielding synthesis of the key intermediate, 2-aminopyridine-4-carboxylic acid. Route B may suffer from lower yields in the amination step and the use of harsh conditions for hydrolysis.

Predicted Spectroscopic Data for 2-amino-N-methylpyridine-4-carboxamide:

TechniquePredicted Features
¹H NMR Aromatic protons on the pyridine ring with characteristic shifts and coupling patterns. A singlet for the methyl group of the amide. A broad singlet for the amino group protons.
¹³C NMR Resonances for the carbonyl carbon of the amide, the carbons of the pyridine ring, and the methyl carbon.
IR Characteristic absorptions for N-H stretching of the primary amine and the secondary amide, C=O stretching of the amide, and aromatic C=C and C=N stretching.
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound (C₇H₉N₃O).

For comparison, the ¹H NMR spectrum of the related compound 2-amino-4-methylpyridine in CDCl₃ shows signals at δ 7.81 (d, 1H), 6.37 (d, 1H), 6.20 (s, 1H), 4.68 (s, 2H, -NH₂), and 2.16 (s, 3H, -CH₃).[6][7]

Conclusion

The synthesis of 2-amino-N-methylpyridine-4-carboxamide can be effectively achieved through a convergent strategy involving the amide coupling of 2-aminopyridine-4-carboxylic acid with methylamine. The precursor carboxylic acid is readily accessible in high yield via the catalytic hydrogenation of Picloram. This route offers a reliable and scalable method for the production of this valuable building block for drug discovery and development. The choice of an appropriate amide coupling reagent, such as HATU, is critical for ensuring high yields in the final step. The alternative late-stage amination route provides a viable, albeit potentially lower-yielding, pathway.

References

  • Zhang, Y., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 55(15), 6829-6839.
  • CN107011254B. (2020). Synthesis and purification method of 2-amino-4-methylpyridine.
  • Varma, R. S., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(45), 6175-6178.
  • Akaji, K., & Kuriyama, N. (2000). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 1(1), 27-40.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • US20060047124A1. (2006). Process for preparing 2-aminopyridine derivatives.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Organic Chemistry, 12(4), 133-144.
  • Al-Zaydi, K. M., & Al-Issa, S. A. (2006). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2006(13), 135-142.
  • CN111996072A. (2020). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine.
  • Syamaiah, K., et al. (2014). US/HATU-catalyzed carboxylic acid and amine coupling to furnish 1H-pyrrole pyrimidine hybrids bridged by an amide bond. Tetrahedron Letters, 55(30), 4165-4169.
  • St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

  • El-Gogary, T. M., et al. (2014). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. Journal of Molecular Structure, 1074, 46-54.
  • US20080262236A1. (2008). Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
  • El-Sayed, M. A. A., et al. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(21), 5035.
  • Kumar, S., et al. (2009).

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 2-amino-N-methylpyridine-4-carboxamide for Drug Development

Introduction 2-amino-N-methylpyridine-4-carboxamide is a heterocyclic compound featuring a pyridine core, a structure of significant interest in medicinal chemistry due to its presence in numerous pharmacologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-amino-N-methylpyridine-4-carboxamide is a heterocyclic compound featuring a pyridine core, a structure of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active agents. As with any potential drug candidate, a thorough understanding of its physicochemical properties is a non-negotiable prerequisite for any successful development program. These fundamental characteristics govern a molecule's behavior from initial formulation to its ultimate interaction with the biological target, dictating its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides a comprehensive framework for the essential physicochemical characterization of 2-amino-N-methylpyridine-4-carboxamide. Eschewing a simple recitation of data, we delve into the causality behind the necessary experimental investigations, providing field-proven, step-by-step protocols grounded in internationally recognized standards. This document is intended for researchers, medicinal chemists, and drug development professionals who require a practical and scientifically rigorous approach to characterizing novel chemical entities.

Chemical Identity and Structure

The foundational step in any physicochemical assessment is the unambiguous identification of the molecule. This ensures traceability and consistency across all subsequent experimental work.

  • IUPAC Name: 2-amino-N-methylpyridine-4-carboxamide[1]

  • CAS Number: 1211295-76-9[1]

  • Molecular Formula: C₇H₉N₃O[1]

  • Chemical Structure:

    Caption: 2D structure of the title compound.

Core Physicochemical Properties: Principles & Experimental Determination

Specific experimental data for 2-amino-N-methylpyridine-4-carboxamide is not widely available in public literature. Therefore, this guide focuses on the authoritative, standardized methodologies required to generate this critical data in a research or development setting.

Summary of Key Physicochemical Parameters

The following table summarizes the essential properties and their significance. The values for the target compound are designated as "To Be Determined" (TBD), as they must be established through the empirical methods detailed in this guide.

PropertySymbolSignificance in Drug DevelopmentValue
Molecular WeightMWInfluences diffusion, formulation, and dosing calculations.151.17 g/mol [1]
Melting PointMpIndicator of purity, lattice energy, and solid-state stability.TBD
Aqueous SolubilitySCritical for absorption, formulation, and bioavailability.TBD
Dissociation ConstantpKaGoverns ionization state, impacting solubility, permeability, and receptor binding.TBD
Partition CoefficientLogP / LogDMeasures lipophilicity, predicting membrane permeability and distribution.TBD
Aqueous Solubility Determination

Expertise & Rationale: Aqueous solubility is arguably the most critical physicochemical property for oral drug development. Insufficient solubility is a primary cause of poor absorption and low bioavailability. The structure of 2-amino-N-methylpyridine-4-carboxamide contains polar functional groups (amino, carboxamide) and a basic pyridine ring, suggesting it will exhibit pH-dependent solubility. Therefore, solubility must be assessed not just in pure water, but in buffered solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract. The Shake-Flask method, as described in OECD Guideline 105, is the gold-standard for this determination due to its direct measurement of thermodynamic equilibrium solubility.[2][3][4]

Experimental Protocol: Shake-Flask Method (Adapted from OECD 105)

  • Preparation of Media: Prepare buffered solutions at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid), alongside purified water.

  • Preliminary Test: Add a small amount of the compound (e.g., 1-5 mg) to a vial containing a known volume (e.g., 1 mL) of the test medium. Agitate and visually observe. If it dissolves completely, add more compound until solid material remains. This helps estimate the amount of substance needed for the definitive test and the time to reach equilibrium.

  • Definitive Test: Add an excess amount of 2-amino-N-methylpyridine-4-carboxamide to vials containing a precise volume of each test medium. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath, typically at 25°C or 37°C. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let the excess solid settle. For fine suspensions, centrifugation is required to obtain a clear supernatant.

  • Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the sample appropriately with a suitable mobile phase.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration in the supernatant, taking into account the dilution factor.

Workflow Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare pH Buffers (1.2, 4.5, 6.8) add_compound Add Excess Compound to Vials prep_media->add_compound equilibrate Equilibrate (24-48h) at Constant Temp add_compound->equilibrate separate Centrifuge to Separate Phases equilibrate->separate sample Sample Supernatant separate->sample dilute Dilute Sample sample->dilute hplc Quantify by HPLC-UV dilute->hplc calculate Calculate Solubility (mg/mL) hplc->calculate

Caption: Workflow for Aqueous Solubility Determination via Shake-Flask Method.

Dissociation Constant (pKa) Determination

Expertise & Rationale: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For 2-amino-N-methylpyridine-4-carboxamide, there are at least two potential basic centers: the pyridine ring nitrogen and the 2-amino group. Knowing the pKa values is crucial because the ionization state dramatically affects solubility, membrane permeability (the neutral form is typically more permeable), and potential for ionic interactions with biological targets. A potentiometric titration method, as outlined in OECD Guideline 112, is a robust and direct way to determine pKa values.[5][6]

Experimental Protocol: Potentiometric Titration (Adapted from OECD 112)

  • System Preparation: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.0, 7.0, 10.0) at the desired experimental temperature (e.g., 25°C).

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solvent in which both the neutral and ionized forms are soluble. A co-solvent like methanol or DMSO may be required if aqueous solubility is low, but its concentration should be minimized.

  • Titration - Acidic pKa (for the protonated base):

    • Acidify the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low starting pH (e.g., pH 2) to ensure all basic sites are fully protonated.

    • Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

    • Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve).

    • For more accurate results, use specialized software to calculate the pKa from the titration data by fitting to the Henderson-Hasselbalch equation. If multiple ionizable groups are present with sufficiently different pKa values, multiple inflection points will be observed.

Workflow Visualization

G start Dissolve Compound in Water/Co-solvent acidify Acidify to pH ~2 with HCl start->acidify titrate Titrate with Incremental Additions of NaOH acidify->titrate record Record pH vs. Volume of Titrant Added titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Determine pKa at Half-Equivalence Point plot->analyze

Caption: Workflow for pKa Determination via Potentiometric Titration.

Partition Coefficient (LogP / LogD) Determination

Expertise & Rationale: The n-octanol/water partition coefficient (LogP) is the universal measure of a molecule's lipophilicity in its neutral state. For an ionizable molecule like 2-amino-N-methylpyridine-4-carboxamide, the distribution coefficient (LogD) is more relevant, as it measures lipophilicity at a specific pH, accounting for both the neutral and ionized species. LogD is a better predictor of processes like membrane permeation. The Shake-Flask method (OECD Guideline 107) is the definitive method for determining this property, providing a direct measure of partitioning between the two immiscible phases.[7][8]

Experimental Protocol: Shake-Flask Method (Adapted from OECD 107)

  • Phase Preparation: Pre-saturate n-octanol with buffered water (e.g., pH 7.4) and the buffered water with n-octanol by mixing them overnight and then separating the layers. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase. The concentration should be high enough for accurate detection but low enough to avoid aggregation or solubility issues.

  • Partitioning:

    • In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous phase containing the compound.

    • Seal the vessel and shake vigorously for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.

  • Phase Separation: Centrifuge the vessel to ensure a clean and complete separation of the n-octanol and aqueous layers.

  • Analysis:

    • Carefully sample a known volume from both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation:

    • The distribution coefficient (D) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: D = [Compound]octanol / [Compound]aqueous.

    • The LogD is the base-10 logarithm of this ratio: LogD = log₁₀(D).

Conclusion

The physicochemical properties of 2-amino-N-methylpyridine-4-carboxamide are not merely academic data points; they are the essential compass for navigating the complex path of drug development. While specific values for this compound require empirical determination, the standardized, internationally accepted protocols outlined in this guide provide a clear and robust roadmap for obtaining this critical information. By investing in a thorough and early characterization of solubility, pKa, and lipophilicity, researchers can make more informed decisions, anticipate formulation challenges, build predictive ADME models, and ultimately increase the probability of advancing a promising molecule toward clinical success.

References

  • American Elements. (n.d.). 2-amino-N-methylpyridine-4-carboxamide. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Pure. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]

  • Analytice. (2022). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • Semantic Scholar. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. Retrieved from [Link]

  • OECD. (n.d.). Test No. 112: Dissociation Constants in Water. Retrieved from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • OECD. (n.d.). Test No. 112: Dissociation Constants in Water. Retrieved from [Link]

Sources

Foundational

Introduction: The 2-Aminopyridine Scaffold, a Cornerstone in Modern Drug Discovery

An In-depth Technical Guide to the Discovery, Synthesis, and Biological Significance of 2-Aminopyridine Carboxamides The 2-aminopyridine moiety is a simple yet profoundly influential pharmacophore in the landscape of med...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery, Synthesis, and Biological Significance of 2-Aminopyridine Carboxamides

The 2-aminopyridine moiety is a simple yet profoundly influential pharmacophore in the landscape of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds have established it as a "privileged" structure, capable of interacting with a diverse array of biological targets.[3][4] This has led to its incorporation into numerous clinically approved drugs and a vast library of investigational compounds.[3][5] When combined with a carboxamide group, particularly at the 4-position, the resulting 2-aminopyridine-4-carboxamide core offers a versatile platform for developing highly specific and potent therapeutic agents. This guide provides a comprehensive overview of the discovery, synthesis, and biological applications of this important class of molecules, with a focus on the insights relevant to researchers and drug development professionals.

Synthetic Strategies for 2-Aminopyridine-4-Carboxamide Derivatives

The synthesis of 2-aminopyridine-4-carboxamide derivatives can be approached through several strategic routes, often starting from readily available pyridine precursors. A common strategy involves the construction of the substituted pyridine ring, followed by the introduction and modification of the amino and carboxamide functionalities.

A representative synthetic pathway could involve the following key steps:

  • Ring Formation/Substitution: Starting with a substituted pyridine, such as a nitropyridine, to introduce the desired substitution pattern.

  • Introduction of the Amino Group: The nitro group can be reduced to an amino group through catalytic hydrogenation.[6]

  • Formation of the Carboxamide: The carboxamide can be introduced at the 4-position through various methods, such as the hydrolysis of a nitrile group followed by amide coupling, or by direct amidation of a carboxylic acid derivative.

Below is a generalized workflow for the synthesis of a 2-aminopyridine-4-carboxamide derivative.

G A Substituted Pyridine Precursor (e.g., 2-chloro-4-cyanopyridine) B Amination at C2 (e.g., Buchwald-Hartwig amination) A->B C Hydrolysis of Nitrile to Carboxylic Acid B->C D Amide Coupling (with R-NH2) C->D E Final 2-Amino-N-substituted-pyridine-4-carboxamide Derivative D->E

Caption: Generalized synthetic workflow for 2-aminopyridine-4-carboxamide derivatives.

Exemplary Experimental Protocol: Synthesis of a 2-Aminopyridine Derivative

The following protocol is a representative example for the synthesis of a 2-aminopyridine derivative, adapted from methodologies described in the literature.[7]

Step 1: Synthesis of a Protected 2-Amino-4-methylpyridine Precursor

  • To a solution of 2-amino-4-methylpyridine in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., di-tert-butyl dicarbonate) and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.

Step 2: Functionalization at a Different Position (e.g., C6)

  • The protected 2-amino-4-methylpyridine can then be functionalized at another position (e.g., the 6-position) via reactions like lithiation followed by electrophilic quench.[7]

Step 3: Deprotection

  • The protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the functionalized 2-amino-4-methylpyridine derivative.[7]

Biological Activity and Therapeutic Applications

The 2-aminopyridine scaffold is a versatile anchor for designing molecules with a wide spectrum of biological activities.[2][3] The addition of a carboxamide group can further enhance binding affinity and modulate pharmacokinetic properties.

Kinase Inhibitors

A significant number of 2-aminopyridine derivatives have been developed as potent kinase inhibitors for the treatment of cancer. The 2-aminopyridine core often serves as a hinge-binding motif, interacting with the ATP-binding site of kinases.

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: 2-aminopyridine derivatives have been designed as potent ALK inhibitors to overcome resistance to existing therapies like crizotinib.[8] The introduction of a pyridone moiety at the C-5 position of the 2-aminopyridine core has yielded compounds with significant activity against wild-type ALK and clinically relevant resistant mutants.[8]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK ALK Receptor Tyrosine Kinase STAT3 STAT3 RTK->STAT3 PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Inhibitor 2-Aminopyridine Derivative (e.g., Compound 18d) Inhibitor->RTK Inhibition Proliferation Cell Proliferation, Survival, and Growth STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 2-amino-N-methylpyridine-4-carboxamide

Foreword: The Imperative of Structural Certainty In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent resear...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Structural Certainty

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. A molecule's identity—its precise arrangement of atoms and bonds—dictates its function, reactivity, and potential as a therapeutic agent or advanced material. 2-amino-N-methylpyridine-4-carboxamide, a substituted pyridine derivative, belongs to a class of compounds recognized for their versatile roles in supramolecular chemistry and as scaffolds in pharmacologically active agents[1][2]. Its characterization is not merely an academic exercise but a critical step in quality control, ensuring reproducibility and validating synthetic outcomes.

This guide presents an integrated, multi-technique spectroscopic approach to the characterization of 2-amino-N-methylpyridine-4-carboxamide. It is designed for researchers and drug development professionals, moving beyond rote procedural descriptions to explain the causal links between molecular structure and spectral output. By cross-validating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), we establish a self-validating system that confirms the molecule's identity with a high degree of confidence.

Molecular Structure and Analytical Blueprint

Before delving into individual techniques, it is essential to visualize the target molecule and the analytical workflow. The structure of 2-amino-N-methylpyridine-4-carboxamide (Molecular Formula: C₇H₉N₃O)[3] contains several key features that will yield characteristic spectroscopic signals: a substituted pyridine ring, a primary amine (-NH₂), a secondary amide (-C(O)NH-), and a methyl group (-CH₃).

Our analytical strategy is to probe these features systematically. NMR will map the carbon-hydrogen framework, IR will identify the functional groups by their vibrational modes, UV-Vis will examine the conjugated electronic system, and MS will confirm the overall mass and fragmentation pattern.

Caption: Molecular structure with atom numbering.
Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. We will perform both ¹H and ¹³C NMR.

Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected over chloroform (CDCl₃) because it is a polar aprotic solvent that will effectively dissolve the sample and, crucially, its acidic deuterium atom exchanges slowly, allowing for the observation of labile N-H protons from the amine and amide groups.

¹H NMR Spectroscopy

Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. The higher field strength provides better signal dispersion, which is essential for resolving the coupled protons in the aromatic region.

  • Data Acquisition: Acquire the spectrum at 25 °C. A standard pulse sequence is sufficient. A small amount of tetramethylsilane (TMS) can be used as an internal standard (δ 0.00 ppm).

  • D₂O Exchange: After the initial spectrum is acquired, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the -NH₂ and -NH- protons will disappear or significantly diminish, confirming their identity.

Predicted Spectrum and Interpretation: Based on the structure, we anticipate five distinct signals.

  • Aromatic Protons (δ 6.5-8.5 ppm): The pyridine ring has three protons (H3, H5, H6). The electron-donating amino group at C2 will shield adjacent protons, shifting them upfield, while the electron-withdrawing carboxamide at C4 will deshield them.

    • H6: Expected to be the most downfield proton, appearing as a doublet, coupled to H5.

    • H5: Will appear as a doublet of doublets, coupled to both H6 and H3.

    • H3: Expected to be the most upfield of the aromatic signals, appearing as a singlet or a very narrow doublet due to minimal coupling with H5.

  • Amine Protons (-NH₂, δ ~5.0-6.0 ppm): A broad singlet integrating to two protons. This signal will disappear upon D₂O exchange. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding.

  • Amide Proton (-NHCH₃, δ ~8.0-9.0 ppm): A signal, likely a quartet or broad triplet, due to coupling with the adjacent methyl protons. This signal is downfield due to the deshielding effect of the adjacent carbonyl group and will also disappear upon D₂O exchange.

  • Methyl Protons (-CH₃, δ ~2.7-2.9 ppm): A doublet integrating to three protons, arising from coupling with the single amide proton (-NH).

¹³C NMR Spectroscopy

Protocol:

  • Sample and Instrument: The same sample prepared for ¹H NMR can be used. Acquire a proton-decoupled ¹³C spectrum on the same spectrometer.

  • Data Acquisition: A standard acquisition with a sufficient number of scans is required to achieve a good signal-to-noise ratio, as ¹³C is a low-abundance isotope.

Predicted Spectrum and Interpretation: The molecule has seven unique carbon atoms, and thus seven signals are expected.

  • Carbonyl Carbon (C=O, δ ~165-170 ppm): The amide carbonyl carbon is the most deshielded and will appear furthest downfield.

  • Aromatic Carbons (δ ~110-160 ppm): Five distinct signals are expected for the pyridine ring carbons.

    • C2 and C4: These carbons, bonded to the nitrogen-containing substituents, will have their chemical shifts significantly influenced. C2 (bonded to -NH₂) will be shifted upfield compared to a standard pyridine, while C4 (bonded to the carboxamide) will be shifted downfield.

    • C6, C5, C3: These carbons will appear in the typical aromatic region, with their precise shifts determined by the combined electronic effects of the substituents.

  • Methyl Carbon (-CH₃, δ ~25-30 ppm): The N-methyl carbon will appear in the upfield aliphatic region.

Table 1: Predicted NMR Data for 2-amino-N-methylpyridine-4-carboxamide in DMSO-d₆
¹H NMR Predicted δ (ppm) Multiplicity Assignment
Aromatic8.2 - 8.4dH6
Aromatic7.0 - 7.2ddH5
Aromatic6.6 - 6.8sH3
Amide8.3 - 8.6q-NH-
Amine5.5 - 6.0br s-NH₂
Methyl2.7 - 2.9d-CH₃
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl166.0C=O
Aromatic158.0C2
Aromatic150.0C4
Aromatic148.0C6
Aromatic112.0C5
Aromatic108.0C3
Methyl26.0-CH₃

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expertise & Causality: We will use the Attenuated Total Reflectance (ATR) method. This is a modern, field-proven technique that requires minimal sample preparation—just a small amount of solid powder pressed against a crystal (like diamond or germanium). It avoids the cumbersome process of making KBr pellets and provides high-quality, reproducible spectra.

Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Predicted Spectrum and Interpretation: The IR spectrum will provide a distinct fingerprint confirming the presence of the amine, amide, and aromatic ring.

Table 2: Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3350 - 3250N-H StretchSecondary Amide (-NH-)
3100 - 3000C-H StretchAromatic (Pyridine Ring)
2980 - 2850C-H StretchAliphatic (-CH₃)
1680 - 1650C=O Stretch (Amide I Band)Amide
1640 - 1550N-H Bend (Amide II Band)Amide
1620 - 1580N-H ScissoringPrimary Amine
1600 - 1450C=C and C=N Ring StretchingPyridine Ring
1350 - 1300C-N StretchAromatic Amine & Amide

The region from 3500-3200 cm⁻¹ will be particularly informative, showing distinct peaks for the two different types of N-H bonds (amine and amide). The presence of a strong, sharp band around 1660 cm⁻¹ (Amide I) is a definitive marker for the carbonyl group of the amide[4][5].

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.

Expertise & Causality: Electrospray Ionization (ESI) is the chosen method. It is a "soft" ionization technique that is ideal for polar, non-volatile molecules like ours. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for clear determination of the molecular weight.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid. The acid aids in the protonation of the molecule.

  • Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF). Acquire the mass spectrum in positive ion mode.

  • Tandem MS (MS/MS): To study fragmentation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). This will break the molecule into smaller, characteristic fragments.

Predicted Spectrum and Interpretation:

  • Molecular Formula: C₇H₉N₃O

  • Monoisotopic Mass: 151.07 g/mol [6]

  • Full Scan MS: A prominent peak is expected at m/z = 152.08, corresponding to the protonated molecule [M+H]⁺.

  • MS/MS Fragmentation: The fragmentation pattern will help piece the structure together. Likely fragmentation pathways include:

    • Loss of the methylamino group (-NHCH₃), resulting in a fragment ion.

    • Cleavage of the amide C-N bond.

    • Loss of CO to form a stable aminopyridine fragment. These fragmentation patterns provide corroborating evidence for the connectivity of the atoms within the molecule[7][8].

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly its conjugated π-system.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. A concentration in the micromolar range is typical.

  • Data Acquisition: Record the absorption spectrum from approximately 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference blank.

Predicted Spectrum and Interpretation: The pyridine ring, in conjugation with the electron-donating amino group and the electron-withdrawing carboxamide group, will exhibit characteristic π → π* and n → π* transitions. Similar 2-aminopyridine derivatives show strong absorption bands in the UV region[9][10][11]. We can predict two main absorption maxima (λmax):

  • λmax ~240-260 nm: A strong absorption corresponding to a π → π* transition within the highly conjugated aromatic system.

  • λmax ~300-320 nm: A weaker absorption, also from a π → π* transition, influenced by the substituents. The n → π* transition from the nitrogen and oxygen lone pairs is also possible but may be masked by the stronger π → π* bands.

The exact position and intensity of these bands can be sensitive to solvent polarity[9]. This data confirms the presence of the conjugated electronic system, which is consistent with the proposed structure.

Conclusion: A Unified Structural Narrative

The true power of this multi-technique approach lies in the convergence of evidence. NMR defines the H-C skeleton and connectivity. FT-IR confirms the presence and nature of key functional groups (amine, amide). Mass spectrometry validates the molecular weight and provides substructural information through fragmentation. UV-Vis spectroscopy verifies the conjugated electronic nature of the molecule. When the data from all four techniques are integrated, they form a cohesive and self-validating narrative that unambiguously confirms the structure of 2-amino-N-methylpyridine-4-carboxamide. This rigorous characterization is the non-negotiable standard for advancing a compound in any research or development pipeline.

References

  • El-Gazzar, A. B. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]

  • Mary, Y. S., et al. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Tsi Journals. Available at: [Link]

  • Szych, M., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. Available at: [Link]

  • Chen, C. H., et al. (2018). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Molecules. Available at: [Link]

  • PrepChem. (2023). Synthesis of 2-methyl-4- amino pyridine-N-oxide. PrepChem.com. Available at: [Link]

  • Al-Farhan, K., et al. (2021). Multicomponent Crystalline Solid Forms of Pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic Acid. MDPI. Available at: [Link]

  • Bentoumi, A., et al. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a publication. The Royal Society of Chemistry. Available at: [Link]

  • SpectraBase. N-{[(2-methylprop-2-enamido)methanethioyl]amino}pyridine-4-carboxamide - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Eşme, A., et al. (2024). Five subsequent new pyridine carboxamides and their complexes with d-electron ions. Synthesis, spectroscopic characterization and magnetic properties. ResearchGate. Available at: [Link]

  • Semantic Scholar. Synthesis, Characterization and Crystal Structure of 2-Pyridinecarboxamide. Semantic Scholar. Available at: [Link]

  • PubChem. 2-Amino-4-methylpyridine. National Center for Biotechnology Information. Available at: [Link]

  • Riedl, B., et al. (2008). Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide. Google Patents.
  • PubChem. 2-Pyridinecarboxamide. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. The Uv-vis spectrum of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl) benzamide. ResearchGate. Available at: [Link]

  • Li, J., et al. (2019). Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
  • Al-Hamdani, A. A. S., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. MDPI. Available at: [Link]

  • American Elements. 2-amino-N-methylpyridine-4-carboxamide. American Elements. Available at: [Link]

  • NIST. 2-Amino-4-methyl-3-nitropyridine. NIST Chemistry WebBook. Available at: [Link]

  • Musilek, K., et al. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. PubMed Central. Available at: [Link]

  • Brown, L., et al. (2014). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. PubMed Central. Available at: [Link]

  • CORE. Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. CORE. Available at: [Link]

  • Laha, J. K., et al. (2022). 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides. MDPI. Available at: [Link]

  • Aghabozorg, H., et al. (2008). 2-Amino-4-methylpyridinium 6-carboxypyridine-2-carboxylate methanol monosolvate. PubMed Central. Available at: [Link]

  • PubChem. 2-Amino-N-methylpyridine-3-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • de la Torre, B. G., et al. (2022). (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxamide. MDPI. Available at: [Link]

  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. Available at: [Link]

  • ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. ResearchGate. Available at: [Link]

  • Cîrcu, V., et al. (2024). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI. Available at: [Link]

  • Drozd, M., et al. (2021). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. Available at: [Link]

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Foundational

Initial Mechanism of Action Studies for 2-amino-N-methylpyridine-4-carboxamide: A Technical Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals Introduction The pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multi...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful therapies.[1] Its derivatives have demonstrated a vast spectrum of biological activities, ranging from enzyme inhibition to receptor modulation.[1] Within this chemical space, 2-amino-N-methylpyridine-4-carboxamide represents a molecule of significant interest. While direct mechanistic studies on this specific compound are not extensively documented, its structural features—a 2-aminopyridine core coupled with a carboxamide moiety—allow for the formulation of well-grounded hypotheses regarding its potential biological targets.

This guide provides a comprehensive framework for elucidating the initial mechanism of action of 2-amino-N-methylpyridine-4-carboxamide. The experimental strategy herein is designed to be logical and progressive, beginning with broad, hypothesis-generating in vitro screens and moving towards more focused cellular and biochemical assays to confirm and characterize the compound's activity. The causality behind each experimental choice is detailed, ensuring a robust and self-validating investigative workflow.

Hypothesized Mechanisms of Action: Learning from Analogs

The chemical architecture of 2-amino-N-methylpyridine-4-carboxamide suggests several plausible mechanisms of action based on extensive research into its structural analogs.

Primary Hypothesis: Inhibition of Inducible Nitric Oxide Synthase (iNOS)

The most compelling initial hypothesis is that 2-amino-N-methylpyridine-4-carboxamide functions as an inhibitor of inducible nitric oxide synthase (iNOS). This is strongly supported by studies on the close analog, 2-amino-4-methylpyridine, which has been identified as a potent and selective inhibitor of iNOS.[2][3] iNOS produces large quantities of nitric oxide (NO) in response to inflammatory stimuli, and its overactivity is implicated in various inflammatory diseases and septic shock.[4][5] The 2-aminopyridine moiety is a key pharmacophore for iNOS inhibition, likely acting as a competitive inhibitor with respect to the substrate, L-arginine.[2][3]

Secondary Hypotheses: A Broader Spectrum of Enzyme Inhibition

The pyridine carboxamide scaffold is a versatile pharmacophore known to interact with a wide array of enzymes.[6][1] Therefore, it is prudent to investigate other potential targets:

  • Kinase Inhibition: Pyridine-2-carboxamide derivatives have been successfully developed as potent and selective inhibitors of kinases such as Hematopoietic Progenitor Kinase 1 (HPK1), which is a target in cancer immunotherapy.[7]

  • Phosphatase Inhibition: Substituted pyridine carboxamides have also been identified as allosteric inhibitors of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), another significant target in oncology.[8]

  • Other Enzymatic Targets: The broader class of pyridine derivatives has shown inhibitory activity against acetylcholinesterase and carbonic anhydrases.[6] Furthermore, some pyridine-3-carboxamides act as agonists for the CB2 receptor.[9]

The following experimental plan is designed to systematically test these hypotheses.

Tier 1: Initial Target Screening and In Vitro Validation

The primary objective of this tier is to identify direct molecular targets of 2-amino-N-methylpyridine-4-carboxamide through in vitro enzymatic assays.

Experimental Workflow: Tier 1

Tier1_Workflow cluster_0 Primary Hypothesis Testing cluster_1 Secondary Hypothesis Screening iNOS_assay iNOS Inhibition Assay kinetics Enzyme Kinetic Studies (Competitive vs. Non-competitive) iNOS_assay->kinetics If inhibition observed kinase_panel Kinase Inhibitor Panel (e.g., KinomeScan) phosphatase_assay SHP2 Phosphatase Assay other_assays Other Enzyme Assays (AChE, Carbonic Anhydrase) compound 2-amino-N-methylpyridine- 4-carboxamide compound->iNOS_assay compound->kinase_panel compound->phosphatase_assay compound->other_assays

Caption: Tier 1 experimental workflow for in vitro target identification.

Protocol 1: In Vitro iNOS Inhibition Assay

Rationale: This experiment directly tests the primary hypothesis that 2-amino-N-methylpyridine-4-carboxamide inhibits iNOS activity. The assay measures the conversion of L-arginine to L-citrulline and nitric oxide.

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant murine or human iNOS is used as the enzyme source.

    • Prepare a reaction buffer containing HEPES, dithiothreitol (DTT), and essential cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin).

    • Prepare a solution of L-[¹⁴C]-arginine as the substrate.

  • Inhibition Assay:

    • In a 96-well plate, add the reaction buffer.

    • Add varying concentrations of 2-amino-N-methylpyridine-4-carboxamide (e.g., from 1 nM to 100 µM). Include a known iNOS inhibitor (e.g., L-NIL) as a positive control and DMSO as a vehicle control.

    • Pre-incubate the enzyme with the compound for 15 minutes at 37°C.

    • Initiate the reaction by adding L-[¹⁴C]-arginine.

    • Allow the reaction to proceed for 30 minutes at 37°C.

  • Quantification:

    • Stop the reaction by adding a stop buffer containing EDTA.

    • Separate the product, L-[¹⁴C]-citrulline, from the substrate, L-[¹⁴C]-arginine, using cation-exchange resin.

    • Quantify the amount of L-[¹⁴C]-citrulline produced using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The inclusion of a potent, known iNOS inhibitor provides a positive control to validate the assay's performance. The vehicle control establishes the baseline enzyme activity. A clear dose-response curve for the test compound would indicate a specific inhibitory effect.

Data Presentation: Tier 1 Results
Target EnzymeTest Compound IC₅₀ (µM)Positive Control IC₅₀ (µM)Control Compound
Murine iNOSExperimental Value0.05L-NIL
Human iNOSExperimental Value0.04L-NIL
HPK1 KinaseExperimental ValueVendor DataStaurosporine
SHP2 PhosphataseExperimental Value0.03SHP099

Tier 2: Cellular Mechanism of Action

Once a primary target is identified and validated in vitro, the next logical step is to determine if 2-amino-N-methylpyridine-4-carboxamide engages this target in a cellular context and produces a measurable biological effect.

Experimental Workflow: Tier 2

Tier2_Workflow cluster_0 Cellular iNOS Inhibition cell_culture RAW 264.7 Macrophage Culture stimulation LPS/IFN-γ Stimulation to Induce iNOS Expression cell_culture->stimulation treatment Treatment with Test Compound stimulation->treatment no_measurement Nitric Oxide Measurement (Griess Assay) treatment->no_measurement cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->cell_viability

Caption: Tier 2 workflow for confirming cellular activity.

Protocol 2: Cellular Nitric Oxide Production Assay

Rationale: This assay will determine if the compound can inhibit the production of nitric oxide in a cellular model where iNOS is induced by inflammatory stimuli. This is a critical step to bridge the gap between in vitro enzymatic activity and a cellular physiological response.

Methodology:

  • Cell Culture and Plating:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

    • Plate the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Treat the cells with various concentrations of 2-amino-N-methylpyridine-4-carboxamide for 1 hour prior to stimulation.

    • Induce iNOS expression by adding lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 10 ng/mL) to the media.

    • Include wells with cells + vehicle (DMSO), cells + stimuli + vehicle, and cells + stimuli + positive control (L-NIL).

  • Nitrite Measurement (Griess Assay):

    • Incubate the cells for 24 hours.

    • Collect the cell culture supernatant.

    • Nitric oxide is unstable and rapidly converts to nitrite in the supernatant. Measure the nitrite concentration using the Griess reagent system, which involves a colorimetric reaction.

    • Read the absorbance at 540 nm using a plate reader.

    • Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite in the samples.

  • Cell Viability Assessment:

    • After collecting the supernatant, assess the viability of the remaining cells using an MTT or CellTiter-Glo assay to ensure that the observed reduction in nitrite is due to iNOS inhibition and not cytotoxicity.

Data Analysis and Interpretation: A dose-dependent decrease in nitrite production in the presence of the compound, without a corresponding decrease in cell viability, would strongly support the hypothesis that 2-amino-N-methylpyridine-4-carboxamide is a cell-permeable inhibitor of iNOS.

Data Presentation: Tier 2 Results
Concentration (µM)Nitrite Production (% of Control)Cell Viability (% of Control)
0.1Experimental ValueExperimental Value
1Experimental ValueExperimental Value
10Experimental ValueExperimental Value
50Experimental ValueExperimental Value
100Experimental ValueExperimental Value

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the initial investigation of the mechanism of action for 2-amino-N-methylpyridine-4-carboxamide. By leveraging data from structurally similar compounds, we have established a strong primary hypothesis centered on iNOS inhibition. The proposed experimental cascade, from in vitro enzymatic assays to cellular functional assays, provides a clear path to validating this hypothesis.

Positive results from this series of experiments would provide a strong rationale for advancing the compound into more complex studies, including:

  • Selectivity Profiling: Testing the compound against the other NOS isoforms (nNOS and eNOS) to determine its selectivity.

  • In Vivo Proof-of-Concept: Utilizing an animal model of inflammation (e.g., LPS-induced endotoxemia) to assess the compound's efficacy in a whole-organism system.[2]

  • Pharmacokinetic and ADME Studies: Characterizing the absorption, distribution, metabolism, and excretion properties of the compound to evaluate its drug-like potential.

The successful elucidation of the mechanism of action is the foundational step in the journey of a novel compound from a laboratory curiosity to a potential therapeutic agent.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available at: [Link]

  • Pyridine-3-carboxamides as novel CB(2) agonists for analgesia. PubMed. Available at: [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. Available at: [Link]

  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed. Available at: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. ACS Publications. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

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  • Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. PubMed. Available at: [Link]

  • Syntheses and antitumor activities of potent inhibitors of ribonucleotide reductase: 3-amino-4-methylpyridine-2-carboxaldehyde-thiosemicarba-zone (3-AMP), 3-amino-pyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) and its water-soluble prodrugs. PubMed. Available at: [Link]

  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. Available at: [Link]

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Exploratory

Introduction: The Significance of Physicochemical Characterization

An In-depth Technical Guide to the Solubility and Stability of 2-amino-N-methylpyridine-4-carboxamide This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-amino-N-methylp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 2-amino-N-methylpyridine-4-carboxamide

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-amino-N-methylpyridine-4-carboxamide, a substituted aminopyridine of interest in contemporary chemical and pharmaceutical research. For professionals in drug development, understanding the solubility and stability of a molecule is fundamental to its progression from a laboratory concept to a viable product. This document outlines the theoretical underpinnings and provides actionable, field-proven experimental protocols to accurately characterize this compound.

2-amino-N-methylpyridine-4-carboxamide belongs to the aminopyridine class of heterocyclic compounds. These structures are prevalent in medicinal chemistry due to their unique electronic properties and their ability to engage in various biological interactions.[1] The solubility and stability of such a compound are not mere data points; they are the core determinants of its bioavailability, shelf-life, formulation possibilities, and ultimately, its therapeutic potential. Poor aqueous solubility can halt the development of an otherwise potent drug candidate, while unaddressed instability can lead to loss of efficacy and the generation of potentially toxic degradants.

This guide is structured to provide researchers with both the foundational knowledge and the practical methodologies required to perform a robust assessment of 2-amino-N-methylpyridine-4-carboxamide.

Molecular Structure and Predicted Physicochemical Properties

A thorough analysis begins with the molecule's structure, which dictates its inherent properties. The structure combines a basic aminopyridine ring with a polar, hydrogen-bonding carboxamide group.

Caption: Chemical structure of 2-amino-N-methylpyridine-4-carboxamide.

Based on this structure, we can predict key properties that govern its behavior:

PropertyPredicted CharacteristicRationale
pKa BasicThe pyridine ring nitrogen and the 2-amino group are basic centers capable of protonation. The pyridine nitrogen is typically the more basic site.
LogP Low to ModerateThe molecule possesses both hydrophilic (amino, carboxamide, pyridine N) and lipophilic (pyridine ring) features. The overall value will likely favor water solubility but may allow for membrane permeability.
Hydrogen Bonding High CapacityThe amino group (-NH₂) and the amide N-H are hydrogen bond donors. The pyridine nitrogen, amide oxygen, and amino nitrogen are acceptors. This high capacity is crucial for solubility in protic solvents.[2]
Physical State Crystalline SolidSimilar aminopyridine structures are typically crystalline solids at room temperature.[3]

Aqueous and Organic Solubility Assessment

Solubility dictates the achievable concentration of a compound in solution, impacting everything from in vitro assays to in vivo pharmacokinetics. Aminopyridines are generally soluble in polar solvents, a trait that can be heavily influenced by pH.[2]

Causality: The Role of pH in Aqueous Solubility

For a basic compound like 2-amino-N-methylpyridine-4-carboxamide, solubility in aqueous media is pH-dependent.

  • At low pH (acidic): The basic nitrogen atoms (primarily the pyridine nitrogen) will be protonated, forming a cationic salt. This salt form typically exhibits significantly higher aqueous solubility compared to the neutral form.

  • At high pH (basic): The compound will exist in its neutral, free base form. Its solubility will be lower and governed by its intrinsic ability to interact with water molecules.

This relationship is critical for predicting absorption in the gastrointestinal tract and for designing appropriate formulation strategies.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method, as described in studies of related compounds, is the gold-standard for determining thermodynamic solubility.[4] It measures the equilibrium concentration of a compound in a saturated solution.

Methodology:

  • Preparation: Prepare a series of buffers at relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4 to simulate physiological conditions).

  • Addition of Compound: Add an excess amount of 2-amino-N-methylpyridine-4-carboxamide to a known volume of each buffer in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV.

Self-Validation: The protocol's trustworthiness is ensured by confirming the presence of undissolved solid at the end of the experiment, which guarantees that the solution was indeed saturated.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Add excess compound to buffer (e.g., pH 7.4) exp1 Agitate at constant temp (e.g., 24h @ 25°C) prep1->exp1 Equilibration prep2 Prepare analytical standards ana1 Analyze via HPLC-UV prep2->ana1 exp2 Centrifuge to separate solid from supernatant exp1->exp2 Phase Separation exp3 Withdraw clear supernatant and dilute exp2->exp3 exp3->ana1 Quantification ana2 Calculate concentration against standard curve ana1->ana2

Caption: Workflow for Thermodynamic Solubility Assessment via Shake-Flask.

Organic Solvent Solubility

Solubility in organic solvents is important for synthesis, purification, and the preparation of stock solutions. Based on data from structurally similar 2-aminopyridine, high solubility is expected in polar protic and aprotic solvents.[4]

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighExcellent hydrogen bonding capability.[4]
Polar Aprotic DMF, Acetonitrile, NMPHigh to ModerateStrong dipole-dipole interactions.[4]
Non-Polar Hexane, CyclohexaneLowLack of favorable interactions.[2][4]

Chemical Stability Profiling

Stability testing is essential to identify degradation pathways and establish appropriate storage conditions and shelf-life. The primary mechanisms of degradation for a molecule like 2-amino-N-methylpyridine-4-carboxamide are likely to be hydrolysis and oxidation.

Forced Degradation Studies

Forced degradation (or stress testing) is a systematic process to accelerate the degradation of a drug substance. It is a core requirement of regulatory guidelines (e.g., ICH Q1A). The goal is to identify likely degradation products and develop a stability-indicating analytical method.

Experimental Protocol: A solution of the compound (e.g., 1 mg/mL) is subjected to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours. The amide bond is particularly susceptible to base-catalyzed hydrolysis.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. The electron-rich aminopyridine ring is a potential target for oxidation.

  • Thermal Stress: The solid compound is heated (e.g., at 80°C) for 7 days.

  • Photostability: The solution is exposed to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W·h/m²).

Analysis: Samples from each condition are analyzed at time points using a stability-indicating HPLC method. This method must be able to resolve the parent compound from all major degradation products.

G cluster_conditions Forced Degradation Conditions start Prepare stock solution of compound acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid photo Photolytic (ICH Q1B Light) start->photo analysis Analyze all samples with stability-indicating HPLC acid->analysis base->analysis oxid->analysis photo->analysis result Identify degradation products and degradation pathway analysis->result

Caption: Logical workflow for a forced degradation study.

Stability-Indicating Method

A critical component of stability testing is the analytical method. An HPLC method is considered "stability-indicating" when it can accurately measure the decrease in the concentration of the active compound while simultaneously detecting an increase in the concentration of its degradation products, without interference. Method development involves screening different columns, mobile phases, and detectors (e.g., UV-DAD to check for peak purity) to achieve this separation.

Summary and Recommendations

The solubility and stability of 2-amino-N-methylpyridine-4-carboxamide are governed by its multifunctional chemical structure.

  • Solubility: The compound is predicted to have good aqueous solubility, particularly under acidic conditions due to the basicity of the aminopyridine moiety. Solubility in polar organic solvents is expected to be high, while it will be poor in non-polar solvents. The shake-flask method is the recommended standard for definitive solubility determination.

  • Stability: The molecule's primary liabilities are likely hydrolysis of the carboxamide group (especially under basic conditions) and oxidation of the aminopyridine ring. A systematic forced degradation study is required to fully characterize its stability profile and is a prerequisite for any further development.

For any researcher or drug development professional, conducting the detailed experimental protocols outlined in this guide is a mandatory step. The resulting data will provide a robust foundation for informed decision-making in lead optimization, formulation development, and regulatory submissions.

References

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Foundational

2-amino-N-methylpyridine-4-carboxamide CAS number and chemical data

Technical Guide: 2-amino-N-methylpyridine-4-carboxamide An In-depth Profile for Drug Discovery and Development Professionals Abstract This document provides a comprehensive technical overview of 2-amino-N-methylpyridine-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-amino-N-methylpyridine-4-carboxamide

An In-depth Profile for Drug Discovery and Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-amino-N-methylpyridine-4-carboxamide (CAS No. 1211295-76-9), a heterocyclic compound of interest in modern medicinal chemistry and drug discovery. While specific experimental data for this molecule is not extensively published, this guide synthesizes confirmed identifiers, proposes a robust synthetic pathway, outlines standard analytical characterization protocols, and discusses potential applications based on its structural motifs. The information herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to incorporate this compound into their research and development pipelines.

Core Molecular Identity

2-amino-N-methylpyridine-4-carboxamide, also known as 2-amino-N-methylisonicotinamide, is a substituted pyridine derivative. The presence of a primary amine at the C2 position, a secondary amide at the C4 position, and the pyridine core makes it a versatile scaffold for chemical exploration. Its availability from various chemical suppliers indicates its utility as a building block in synthetic and medicinal chemistry.[1][2]

Chemical and Physical Data

A summary of the core chemical identifiers and calculated physical properties for 2-amino-N-methylpyridine-4-carboxamide is presented below. It is critical to note that experimental physical properties such as melting point and solubility are not widely reported in the literature; the values provided are based on its confirmed molecular formula and structure.

ParameterValueSource
CAS Number 1211295-76-9[1][2]
Molecular Formula C₇H₉N₃OConfirmed
Molecular Weight 151.17 g/mol [1]
IUPAC Name 2-amino-N-methylpyridine-4-carboxamideConfirmed
Alternate Name 2-amino-N-methylisonicotinamide[1][2]
Canonical SMILES CNC(=O)C1=CN=C(C=C1)N-

Synthesis and Purification Workflow

Proposed Synthetic Pathway

The proposed synthesis proceeds in two conceptual stages: activation of the carboxylic acid and subsequent amidation.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amidation A 2-Amino-4-pyridinecarboxylic Acid (Starting Material) B Acyl Chloride Intermediate A->B  SOCl₂ or (COCl)₂  cat. DMF, Inert Solvent (e.g., DCM) D 2-amino-N-methylpyridine-4-carboxamide (Final Product) B->D  Base (e.g., Et₃N)  0°C to RT C Methylamine (CH₃NH₂) (Aqueous or in THF) C->D

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on standard organic chemistry practices. Researchers must adapt and optimize conditions based on laboratory-specific equipment and safety protocols.

  • Acid Chloride Formation:

    • To a stirred suspension of 2-amino-4-pyridinecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~10 mL/mmol) under an inert atmosphere (N₂ or Ar), add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

    • Cool the mixture to 0°C in an ice bath.

    • Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2 eq) dropwise over 15 minutes. Causality: The use of an activating agent like thionyl chloride converts the carboxylic acid into a more reactive acyl chloride, which is highly susceptible to nucleophilic attack by the amine in the next step.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which should be used immediately in the next step.

  • Amidation Reaction:

    • Dissolve the crude acyl chloride in anhydrous DCM or THF.

    • In a separate flask, prepare a solution of methylamine (2.0-2.5 eq, e.g., 40% in H₂O or 2.0 M in THF) and triethylamine (Et₃N, 2.5 eq) in DCM. Causality: An excess of the amine is used to drive the reaction to completion, while the triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, preventing unwanted side reactions.

    • Cool the methylamine solution to 0°C and add the acyl chloride solution dropwise.

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor progress by LC-MS or TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography (silica gel), typically with a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford the pure 2-amino-N-methylpyridine-4-carboxamide.

Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound.

G cluster_0 Characterization Workflow cluster_1 Structural Elucidation cluster_2 Purity & Identity Start Purified Compound NMR ¹H & ¹³C NMR Start->NMR Structure MS Mass Spectrometry (LC-MS) Start->MS Structure IR FTIR Spectroscopy Start->IR Structure HPLC HPLC-UV Start->HPLC Purity EA Elemental Analysis Start->EA Purity Final Confirmed Identity & Purity >95% NMR->Final MS->Final IR->Final HPLC->Final EA->Final

Caption: A standard workflow for analytical characterization.

Spectroscopic and Chromatographic Profile (Expected)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a doublet for the N-methyl group (coupling to the amide N-H), a broad singlet for the amide N-H, and a broad singlet for the C2-amino (-NH₂) protons. The aromatic protons at positions 3 and 5 will be doublets, while the proton at position 6 will likely be a singlet or a narrowly split doublet.

  • ¹³C NMR: The carbon NMR should display seven unique signals corresponding to the seven carbon atoms in the molecule, including the characteristic amide carbonyl carbon (~165-170 ppm) and the N-methyl carbon (~26-30 ppm).

  • FTIR Spectroscopy: Key infrared absorptions are expected for the N-H stretching of the primary amine (two bands, ~3400-3200 cm⁻¹) and the secondary amide (~3300 cm⁻¹), as well as a strong C=O stretch for the amide carbonyl group (~1640-1680 cm⁻¹).

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent protonated molecular ion [M+H]⁺ at m/z 152.08.

  • HPLC Analysis: Purity should be assessed using reverse-phase HPLC with UV detection.[3][4] A C18 column with a mobile phase of acetonitrile and water (containing a modifier like 0.1% TFA or formic acid) would be a suitable starting point for method development.

Applications and Research Context

The 2-aminopyridine moiety is a privileged scaffold in drug discovery, known for its ability to form key hydrogen bonds with biological targets.[5] Similarly, the pyridine carboxamide structure is a common feature in many bioactive molecules, including enzyme inhibitors.

  • Kinase Inhibition: Many kinase inhibitors utilize aminopyridine scaffolds to interact with the hinge region of the ATP-binding pocket. This compound could serve as a starting point for the synthesis of novel kinase inhibitors.

  • Enzyme Inhibition: Pyridine carboxamide derivatives have been explored as inhibitors for various enzymes, including urease and SHP2 phosphatase.[6][7] The specific substitution pattern of this molecule may offer unique selectivity profiles.

  • CNS Research: The listing of this compound in a neuroscience research catalog suggests potential utility in developing probes or modulators for central nervous system (CNS) targets. The molecule's polarity and hydrogen bonding potential could be tuned to optimize blood-brain barrier penetration.

  • Fragment-Based Screening: With a molecular weight of ~150 g/mol , this compound is an ideal candidate for fragment-based drug discovery (FBDD) campaigns, where it can be used to identify initial low-affinity hits against therapeutic targets.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is publicly available for 2-amino-N-methylpyridine-4-carboxamide. Therefore, it must be handled with extreme caution as a compound of unknown toxicity. Standard laboratory safety protocols for handling novel chemical entities should be strictly followed.

  • General Handling:

    • Use only in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

    • Avoid inhalation of dust or vapors. Do not allow contact with skin or eyes.

  • Toxicological Analogy: Structurally related aminopyridines are known to be toxic if swallowed, inhaled, or in contact with skin.[8][9][10] Assume this compound possesses similar or greater toxicity.

  • First Aid (General Guidance):

    • If Inhaled: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

    • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

    • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

References

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Exploratory

The Rising Therapeutic Potential of Pyridine Carboxamide Derivatives: A Technical Guide to Their Biological Activity

Introduction: The Privileged Scaffold of Pyridine Carboxamide In the landscape of medicinal chemistry, the pyridine carboxamide scaffold has emerged as a "privileged structure," a core molecular framework consistently fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Pyridine Carboxamide

In the landscape of medicinal chemistry, the pyridine carboxamide scaffold has emerged as a "privileged structure," a core molecular framework consistently found in compounds with a wide array of biological activities.[1] The inherent properties of the pyridine ring, a bioisostere of benzene, confer enhanced water solubility and the ability to form crucial hydrogen bonds with biological targets.[1] When coupled with the versatile carboxamide group, which is a key feature in numerous pharmacologically active agents, the resulting derivatives exhibit a broad spectrum of therapeutic potential.[2][3] This combination has led to the development of novel compounds with potent anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[1][2][3] This in-depth guide provides a technical exploration of the synthesis, biological evaluation, and structure-activity relationships of these promising derivatives for researchers, scientists, and drug development professionals.

Synthetic Strategies: Crafting Bioactive Molecules

The synthesis of novel pyridine carboxamide derivatives often involves multi-step reactions designed to introduce diverse functional groups and build molecular complexity. A common and efficient approach involves the condensation of a pyridine carboxylic acid or its activated derivative (like an acid chloride) with a variety of amines. This modular approach allows for the systematic exploration of the chemical space and the generation of large libraries of compounds for biological screening.

A facile synthetic route can be employed to create new heterocyclic systems containing potent pharmacophoric groups linked to a pyridine-carboxamide moiety.[2][4] For instance, the reaction of 3-oxobutanamides with hydrazonoyl halides, heterocyclic diazonium salts, and malononitrile derivatives can be utilized to construct these target compounds.[2][4] The structures of the resulting products are typically confirmed using a combination of spectral and elemental analyses.[2][4]

Another versatile method starts with pyridine-2,6-dicarbonyl dichloride, which can be coupled with amino acid esters, followed by hydrazinolysis to create bis-hydrazides. These intermediates can then be reacted with various aldehydes, anhydrides, or ketones to generate a diverse set of bis-carboxamide pyridine derivatives.[5]

A Spectrum of Biological Activities

The true value of pyridine carboxamide derivatives lies in their diverse and potent biological activities. The following sections delve into their demonstrated efficacy in key therapeutic areas.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridine carboxamide derivatives have shown significant promise as anticancer agents, demonstrating cytotoxic effects against a range of cancer cell lines.[6] Their mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways, induction of apoptosis, and interference with DNA replication and repair.

One study reported the design, synthesis, and biological evaluation of a series of N-substituted 1H-indole-2-carboxamides as potential anticancer agents.[6] These compounds were assessed for their antiproliferative activity against MCF-7 (breast cancer), K-562 (leukemia), and HCT-116 (colon cancer) cell lines.[6] Notably, a pyridinyl carboxamide derivative exhibited the most potent antiproliferative activity against the HCT-116 cell line, with an IC50 value of 1.01 µM and a high selectivity index.[6]

Another series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives were synthesized and screened against four human cancer cell lines, with several compounds showing promising anticancer activity.[7] Furthermore, some pyridine-2-carboxamide analogues have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key regulator of T-cell activation, demonstrating their potential in cancer immunotherapy.[8]

Workflow for Anticancer Activity Screening

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation (for promising candidates) s1 Synthesis of Pyridine Carboxamide Derivatives s2 Structural Confirmation (NMR, MS, Elemental Analysis) s1->s2 t1 Cell Line Selection (e.g., MCF-7, HCT-116, K-562) s2->t1 Proceed with pure compounds t2 MTT Assay for Cytotoxicity (Determine IC50 values) t1->t2 t3 Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) t2->t3 v1 Animal Model Selection (e.g., Xenograft models) t3->v1 Select lead compounds v2 Efficacy Studies (Tumor Growth Inhibition) v1->v2 v3 Toxicity Assessment v2->v3

Caption: A generalized workflow for the discovery and evaluation of novel anticancer pyridine carboxamide derivatives.

Table 1: Comparative Antiproliferative Activity of Selected Pyridine Carboxamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
10 HCT-1161.01[6]
12 MCF-70.33[6]
14 K-5627.16[6]
6h A549>100[7]
6i HeLa52.3[7]
6k MCF-739.8[7]
Antimicrobial and Antifungal Activity: Combating Pathogens

The rise of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents. Pyridine carboxamide derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi.[2][3][5]

In one study, newly synthesized pyridine-carboxamide derivatives were screened for their antibacterial activity against Escherichia coli, Klebsiella pneumonia, Staphylococcus aureus, and Streptococcus mutans.[2][3] The results were compared with standard medications like Gentamicin and Ampicillin.[2][3] Another study reported the synthesis of chiral macrocyclic and linear pyridine carboxamides, with several compounds showing higher antimicrobial and antifungal activities than other prepared compounds.[5]

A notable example is the identification of a pyridine carboxamide derivative, MMV687254, as a promising hit against Mycobacterium tuberculosis.[9][10][11][12] This compound was found to be a prodrug that requires activation by the amidase AmiC for its anti-mycobacterial activity and was also active against drug-resistant clinical strains.[9][10][11][12]

Furthermore, novel pyridine carboxamide derivatives bearing a diarylamine-modified scaffold have been designed as potential succinate dehydrogenase (SDH) inhibitors with antifungal activity.[13] One compound, in particular, displayed good in vivo antifungal activity against Botrytis cinerea.[13]

Protocol: Agar Disc Diffusion Assay for Antimicrobial Screening

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution and adjusted to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly inoculated with the microbial suspension using a sterile cotton swab.

  • Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the pyridine carboxamide derivative dissolved in a suitable solvent (e.g., DMSO). The solvent is allowed to evaporate completely.

  • Placement of Discs: The impregnated discs, along with positive control (standard antibiotic) and negative control (solvent) discs, are placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zones: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key therapeutic goal. Pyridine carboxamide derivatives have been investigated for their potential to modulate the inflammatory response, often by targeting key enzymes like cyclooxygenases (COX-1 and COX-2).[14][15]

A study evaluating the anti-inflammatory potential of a novel class of pyridine carbothioamide analogs found that they exhibited dose-dependent cytotoxicity and significant in vitro anti-inflammatory activity.[14][15] Molecular docking studies revealed favorable binding modes with human nitric oxide synthase, COX-1, and COX-2.[14] In vivo studies using a Complete Freund's Adjuvant-induced inflammatory model corroborated the anti-inflammatory effects, with a significant reduction in paw size.[14][15]

Another study performed a docking analysis on selected imidazo[1,2-a]pyridine carboxylic acid derivatives, indicating their binding to the active pockets of COX-1 and COX-2.[16] One compound preferentially inhibited COX-2 and, in in vivo tests, inhibited carrageenan-induced edema more efficiently than the standard drug indomethacin.[16]

Diagram: Mechanism of COX Inhibition

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (Mediate Inflammation, Pain, Fever) COX->PGs PCD Pyridine Carboxamide Derivative PCD->Inhibition Inhibition->COX

Caption: Pyridine carboxamide derivatives can exert their anti-inflammatory effects by inhibiting COX enzymes, thereby blocking the production of prostaglandins.

Structure-Activity Relationship (SAR) Studies: A Rational Approach to Drug Design

Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for rational drug design. SAR studies on pyridine carboxamide derivatives have provided valuable insights into the key structural features required for their potency and selectivity.

For instance, in the development of antitubercular agents, it was established that the 5-butylpyridine-2-carboxylic acid moiety is a key pharmacophore for anti-mycobacterial activity.[9] Modifications to this part of the molecule, such as converting it to a methyl ester or an amine, resulted in a significant loss of activity.[9]

In the context of anticancer agents, SAR studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as Forkhead Box M1 inhibitors have explored the effect of electron-withdrawing and donating substituents on the phenyl ring.[17] Such studies help in optimizing the lead compounds to enhance their efficacy and reduce potential side effects.

Conclusion and Future Directions

Novel pyridine carboxamide derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their modular synthesis allows for extensive chemical modifications, making them an attractive scaffold for the development of new therapeutic agents to address the growing challenges in oncology, infectious diseases, and inflammatory disorders. Future research should focus on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and conducting preclinical and clinical studies to validate their therapeutic potential. The continued exploration of the vast chemical space of pyridine carboxamide derivatives holds great promise for the discovery of next-generation drugs.

References

  • Farag, A. M., Kheder, N. A., & Dawood, K. M. (2024). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Polycyclic Aromatic Compounds, 44(9), 5927–5937. [Link]

  • Al-Sanea, M. M., et al. (2023). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 28(13), 5129. [Link]

  • Khan, I., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Pharmaceuticals, 15(10), 1288. [Link]

  • Farag, A. M., Kheder, N. A., & Dawood, K. M. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Polycyclic Aromatic Compounds, 44(9), 5927-5937. [Link]

  • Wang, Y., et al. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PeerJ, 7, e7821. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. [Link]

  • ACS Publications. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. [Link]

  • PubMed. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. [Link]

  • PubMed Central. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. [Link]

  • Taylor & Francis Online. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. [Link]

  • El-Sayed, R., & Abdel-Ghany, H. (2015). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules, 20(5), 8933-8946. [Link]

  • ASM Journals. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. [Link]

  • Kumar, G. S., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-590. [Link]

  • MDPI. (n.d.). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. [Link]

  • PubMed Central. (n.d.). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. [Link]

  • PubMed. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. [Link]

  • PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • Royal Society of Chemistry. (n.d.). Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex. [Link]

  • ResearchGate. (2025). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. [Link]

  • Patil, U. (n.d.). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. [Link]

  • ResearchGate. (n.d.). (PDF) Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. [Link]

  • IJFMR. (n.d.). Synthesis of Pyrazole Derivatives A Review. [Link]

  • PubMed Central. (2022). Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. [Link]

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Foundational

A Technical Guide to the Structure-Activity Relationship of 2-Aminopyridine-4-Carboxamide Derivatives

Introduction: Unlocking a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged scaffolds" serve as versatile st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged scaffolds" serve as versatile starting points for drug discovery due to their ability to interact with multiple biological targets. The 2-aminopyridine moiety is a quintessential example of such a scaffold, forming the core of drugs with diverse activities, including anti-inflammatory, antiviral, and antibacterial properties.[1] Its unique electronic properties and capacity for crucial hydrogen bonding interactions make it a favored pharmacophore.[1]

When combined with a carboxamide group at the 4-position, the resulting 2-aminopyridine-4-carboxamide core presents a rich platform for establishing precise interactions within protein binding sites. The carboxamide group is a bioisostere for esters and carboxylic acids but offers improved metabolic stability and the ability to act as both a hydrogen bond donor and acceptor.

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of the 2-aminopyridine-4-carboxamide scaffold. We will deconstruct the core structure, analyze the impact of substitutions at key positions, and provide validated experimental protocols for SAR elucidation. Our primary case study will focus on the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory processes, for which the closely related 2-amino-4-methylpyridine scaffold is a known potent inhibitor.[2][3][4][5]

The Core Scaffold: Physicochemical and Pharmacophoric Features

The efficacy of the 2-aminopyridine-4-carboxamide scaffold is rooted in its fundamental physicochemical properties. The pyridine ring provides a rigid, aromatic core, while the 2-amino and 4-carboxamide groups present key hydrogen bonding features essential for molecular recognition by a biological target.

  • 2-Amino Group: This group is a strong hydrogen bond donor (HBD) and its position next to the ring nitrogen influences the overall basicity and electronic distribution of the pyridine ring. Its presence is often critical for anchoring the molecule into a target's active site.

  • Pyridine Ring Nitrogen: This nitrogen atom acts as a hydrogen bond acceptor (HBA), contributing to the molecule's binding affinity and orientation.

  • 4-Carboxamide Group: This versatile group contains a carbonyl oxygen (HBA) and an amide proton (HBD), allowing for multiple hydrogen bonding interactions. The substituents on the amide nitrogen can be modified to explore different regions of a binding pocket, influencing potency, selectivity, and pharmacokinetic properties.

cluster_0 2-Aminopyridine-4-Carboxamide Core Scaffold <    <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TDCOLSPAN="2" BGCOLOR="#4285F4"><FONTCOLOR="#FFFFFF">Core ScaffoldFONT>TD>TR><TR><TD>FeatureTD><TD>Pharmacophoric RoleTD>TR><TR><TD>2-Amino Group (NH2)TD><TD>Hydrogen Bond Donor (HBD)TD>TR><TR><TD>Pyridine Ring NitrogenTD><TD>Hydrogen Bond Acceptor (HBA)TD>TR><TR><TD>Carboxamide Carbonyl (C=O)TD><TD>Hydrogen Bond Acceptor (HBA)TD>TR><TR><TD>Carboxamide Amine (N-H)TD><TD>Hydrogen Bond Donor (HBD)TD>TR><TR><TD>Aromatic Pyridine RingTD><TD>π-π Stacking / Hydrophobic InteractionsTD>TR>TABLE>  >

Caption: Key pharmacophoric features of the 2-aminopyridine-4-carboxamide scaffold.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of a lead compound is the cornerstone of drug optimization. For the 2-aminopyridine-4-carboxamide scaffold, we can analyze three primary regions for modification: the 2-amino group, the pyridine ring itself, and the N-substituent of the carboxamide.

The Indispensable 2-Amino Group

For many targets, including iNOS, the 2-amino group is essential for activity. Its role as a key hydrogen bond donor often makes it an anchor point for the ligand-receptor interaction.

  • Methylation or Acylation: Modification of this group generally leads to a significant loss of potency, as it removes the primary hydrogen bond donating capacity.

  • Positional Isomers: Moving the amino group to other positions on the pyridine ring (e.g., 3-amino or 4-amino) drastically alters the electronic landscape and the geometry of interaction, typically resulting in inactive compounds for a specific target.

Substitution on the Pyridine Ring

The pyridine ring offers several positions for substitution to enhance potency, selectivity, and metabolic stability. Drawing from studies on 2-amino-4-methylpyridine analogues as iNOS inhibitors, the 6-position is particularly noteworthy.

  • Position 6: Computational calculations and experimental data suggest that this position is the most tolerant for introducing substituents.[2] Small alkyl or fluorinated alkyl groups at this position can significantly improve potency and selectivity for iNOS over other NOS isoforms.[2][3] For example, adding a 6-(2-fluoropropyl) group enhances potency.[2]

  • Position 4: In the parent iNOS inhibitors, this position is occupied by a methyl group.[4][5] In our scaffold, it is the attachment point for the carboxamide. The transition from a small hydrophobic group (methyl) to a larger, more functional group (carboxamide) fundamentally changes the interaction profile and opens opportunities to engage with different residues in a binding pocket.

Exploring the 4-Carboxamide Moiety

The N-substituent of the 4-carboxamide is a critical handle for fine-tuning the molecule's properties.

  • N-Alkyl Substituents: The size and nature of the alkyl group on the amide nitrogen can probe hydrophobic pockets within the active site. SAR studies on pyrimidine-4-carboxamides have shown that linear alkyl chains can be optimal, while branching or methylation of the amide nitrogen itself can lead to a complete loss of potency if it disrupts a required hydrogen bond or causes a steric clash.[6]

  • Cyclic and Aromatic Substituents: Introducing cyclic (e.g., cyclopropylmethyl) or aromatic groups can introduce conformational rigidity and explore additional binding interactions, such as π-stacking, potentially leading to significant gains in potency.[7]

scaffold R1 R1: Pyridine Ring Substituents (e.g., at C6-position) - Small alkyl/fluoroalkyl groups can  increase potency and selectivity. R1->scaffold R2 R2: N-Substituent on Carboxamide - Probes hydrophobic pockets. - Size and shape are critical. - Can introduce rigidity. R2->scaffold NH2 2-Amino Group - Critical H-bond donor. - Generally intolerant to substitution. NH2->scaffold cluster_workflow Synthetic Workflow start 2-Aminopyridine-4-Carboxylic Acid + Primary Amine (R-NH2) step1 Dissolve in Anhydrous Solvent (e.g., DMF) start->step1 step2 Add Coupling Reagents (e.g., HATU, DIPEA) step1->step2 step3 Stir at Room Temp (4-12h) step2->step3 step4 Aqueous Workup & Extraction step3->step4 step5 Purification (Column Chromatography) step4->step5 end Final Product: 2-Amino-N-R-pyridine-4-carboxamide step5->end

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-amino-N-methylpyridine-4-carboxamide: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of 2-amino-N-methylpyridine-4-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The protocol details a robust and re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-amino-N-methylpyridine-4-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The protocol details a robust and reliable method centered on the amide coupling of 2-aminopyridine-4-carboxylic acid with methylamine, facilitated by the conversion of the carboxylic acid to its corresponding acyl chloride. This application note is intended for researchers, chemists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

Pyridine carboxamides are a class of compounds with significant interest in the pharmaceutical industry due to their diverse biological activities. The specific structural motif of a 2-amino-N-alkylpyridine-4-carboxamide is found in a range of molecules with therapeutic potential. The synthesis of these compounds is, therefore, of considerable importance. The direct amidation of a carboxylic acid with an amine is often challenging due to the formation of a stable ammonium carboxylate salt, which is unreactive towards amide bond formation.[1][2] To overcome this, the carboxylic acid must first be "activated" to increase its electrophilicity. This protocol focuses on the highly effective method of converting the carboxylic acid to an acyl chloride using thionyl chloride, followed by reaction with methylamine.

Synthetic Strategy

The synthesis of 2-amino-N-methylpyridine-4-carboxamide is achieved in a two-step, one-pot procedure starting from 2-aminopyridine-4-carboxylic acid. The overall transformation is an amide bond formation, a cornerstone reaction in organic synthesis.[3][4]

Overall Reaction:

The key to this synthesis is the activation of the carboxylic acid group of 2-aminopyridine-4-carboxylic acid. This is accomplished by converting it to the more reactive acyl chloride using thionyl chloride (SOCl₂).[5][6] The resulting acyl chloride readily reacts with methylamine to form the desired amide. A base is used in the second step to neutralize the hydrochloric acid (HCl) generated during the reaction.[7]

Experimental Workflow Diagram

SynthesisWorkflow cluster_activation Step 1: Acyl Chloride Formation cluster_amidation Step 2: Amidation cluster_purification Work-up & Purification start 2-aminopyridine-4-carboxylic acid reagent1 Thionyl Chloride (SOCl₂) Solvent (e.g., Toluene) start->reagent1 Activation intermediate 2-aminopyridine-4-carbonyl chloride (in situ) reagent1->intermediate reagent2 Methylamine (CH₃NH₂) Base (e.g., Triethylamine) intermediate->reagent2 Coupling product 2-amino-N-methylpyridine-4-carboxamide reagent2->product workup Aqueous Work-up Extraction product->workup purification Column Chromatography or Recrystallization workup->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for 2-amino-N-methylpyridine-4-carboxamide.

Materials and Reagents

ReagentFormulaM.W. ( g/mol )CAS No.Notes
2-Aminopyridine-4-carboxylic acidC₆H₆N₂O₂138.1213362-28-2Starting material. Ensure it is dry.
Thionyl chlorideSOCl₂118.977719-09-7Corrosive and moisture-sensitive. Use in a fume hood.
TolueneC₇H₈92.14108-88-3Anhydrous grade.
Methylamine solutionCH₃NH₂31.0674-89-5e.g., 2.0 M solution in THF or 40% in water.
Triethylamine(C₂H₅)₃N101.19121-44-8Anhydrous grade. Used as a base.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2For extraction.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8For washing.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9For drying organic layers.

Detailed Synthesis Protocol

Step 1: Formation of 2-aminopyridine-4-carbonyl chloride (in situ)

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-aminopyridine-4-carboxylic acid (5.0 g, 36.2 mmol).

  • Add anhydrous toluene (100 mL) to the flask.

  • Carefully add thionyl chloride (5.2 mL, 72.4 mmol, 2.0 equivalents) dropwise to the suspension at room temperature with stirring. Caution: This reaction releases HCl and SO₂ gas; perform this step in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will leave the crude 2-aminopyridine-4-carbonyl chloride as a solid or oil, which is used directly in the next step without further purification.

Step 2: Amidation with Methylamine

  • To the flask containing the crude acyl chloride, add anhydrous dichloromethane (DCM, 100 mL) and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of methylamine (2.0 M in THF, 27.2 mL, 54.3 mmol, 1.5 equivalents) and triethylamine (7.6 mL, 54.3 mmol, 1.5 equivalents) in anhydrous DCM (50 mL).

  • Add the methylamine/triethylamine solution dropwise to the stirred acyl chloride solution at 0 °C over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting acyl chloride is consumed.

Work-up and Purification

  • Quench the reaction by slowly adding water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 50% to 100% ethyl acetate) to afford the pure 2-amino-N-methylpyridine-4-carboxamide. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.

Rationale and Mechanistic Insights

  • Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine is an acid-base reaction, forming a salt. To facilitate amide bond formation, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. Thionyl chloride is an excellent reagent for this purpose as it converts the carboxylic acid into a highly electrophilic acyl chloride.[5][6][8] The byproducts of this reaction, SO₂ and HCl, are gases, which helps to drive the reaction to completion.[5]

  • Role of the Base: In the amidation step, the reaction between the acyl chloride and methylamine produces one equivalent of HCl.[7] This HCl can protonate the starting methylamine, rendering it non-nucleophilic. Therefore, a non-nucleophilic base such as triethylamine is added to scavenge the HCl, ensuring that the methylamine remains available to react with the acyl chloride.

  • Choice of Solvents: Toluene is a suitable solvent for the formation of the acyl chloride as it is inert to thionyl chloride and has a high boiling point, allowing the reaction to be performed at reflux. Dichloromethane is a good choice for the amidation step as it is a relatively non-polar aprotic solvent that dissolves the reactants well and does not interfere with the reaction.

  • Purification: Column chromatography is a standard and effective method for purifying the final product, separating it from any unreacted starting materials or byproducts.

Alternative: Amide Coupling using Coupling Reagents

As an alternative to the thionyl chloride method, modern peptide coupling reagents can be used for the direct conversion of the carboxylic acid to the amide in a one-pot reaction.[3][9] Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) are commonly employed.[1][3]

A general procedure using a coupling agent would involve:

  • Dissolving the 2-aminopyridine-4-carboxylic acid, methylamine (or its hydrochloride salt), a coupling agent (e.g., EDC), and an additive (e.g., HOBt) in an aprotic solvent like DMF or DCM.

  • Adding a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine) to the mixture.

  • Stirring at room temperature until the reaction is complete.

  • Performing an aqueous work-up and purification as described above.

This method is often milder than the acyl chloride route and can be advantageous for substrates with sensitive functional groups.

Safety Precautions

  • Thionyl Chloride: Highly corrosive, toxic, and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methylamine: Flammable and can cause respiratory and skin irritation. Handle in a well-ventilated area.

  • Triethylamine: Flammable and corrosive. Handle in a fume hood.

  • Solvents: Toluene, dichloromethane, and THF are flammable and have associated health risks. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Formation of amides from carboxylic acid deriv
  • Formation of amides: one-pot condensation of carboxylic acids and amines medi
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts.
  • Amide synthesis by acyl
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PMC - PubMed Central.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
  • The manufacturing method of 2- amino -6- methylnicotinic acids.
  • Boronic Acid Mediated Coupling of Catechols and N-Hydroxylamines: A Bioorthogonal Reaction to Label Peptides. (2017). PubMed.
  • Method for producing 2-amino-6-methylnicotinic acid.
  • Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. SciSpace.
  • Amide Synthesis. Fisher Scientific.
  • Reaction of Carboxylic Acids with Thionyl Chloride. (2013). YouTube.
  • Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide. (2024). PMC - PubMed Central.
  • An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors.
  • SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.
  • An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry.
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. sciencedirect.com.

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Application

Application Notes &amp; Protocols for the Use of 2-amino-N-methylpyridine-4-carboxamide in Cell-Based Assays

Introduction: Unveiling the Potential of Novel Pyridine Carboxamides in Cellular Signaling The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically act...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Novel Pyridine Carboxamides in Cellular Signaling

The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer and anti-inflammatory agents.[1][2] 2-amino-N-methylpyridine-4-carboxamide is a novel derivative within this class. While specific biological data for this compound is emerging, its structural similarity to known inhibitors of key signaling enzymes suggests its potential as a valuable research tool.

Notably, the related compound, 2-amino-4-methylpyridine, is a potent, competitive inhibitor of inducible nitric oxide synthase (NOS II).[3] Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, from neurotransmission to immune responses.[4][5] Dysregulation of NO production, particularly by the inducible isoform (iNOS), is implicated in various inflammatory diseases and cancer. Therefore, small molecule inhibitors of iNOS are of significant interest in drug discovery.

This guide provides a comprehensive framework for researchers to investigate the biological activity of 2-amino-N-methylpyridine-4-carboxamide in cell-based assays, with a primary focus on its potential as a nitric oxide synthase inhibitor. The protocols herein are designed to be self-validating, incorporating essential controls and counter-assays to ensure data integrity and reproducibility.

Compound Handling and Preparation: Ensuring Experimental Success

Proper handling and preparation of small molecule inhibitors are paramount for obtaining reliable and reproducible results.[6]

Key Considerations for 2-amino-N-methylpyridine-4-carboxamide:

ParameterRecommendationRationale
Storage Store at -20°C, desiccated and protected from light.Minimizes degradation and preserves compound integrity over time.[7]
Solvent Selection Dimethyl sulfoxide (DMSO) is recommended for creating a high-concentration stock solution.DMSO is a versatile solvent for many organic molecules and is generally well-tolerated by cells at low final concentrations (<0.5%).[8]
Stock Solution Preparation Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[9]Aliquoting prevents degradation of the compound due to repeated temperature changes and contamination.
Working Solution Preparation Serially dilute the DMSO stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure thorough mixing.This ensures homogenous distribution of the compound in the assay.

Core Protocol: Measuring Nitric Oxide Production in Macrophage Cell Lines

This protocol details a robust method for assessing the inhibitory effect of 2-amino-N-methylpyridine-4-carboxamide on nitric oxide production in a macrophage cell line (e.g., RAW 264.7 or J774A.1) stimulated to induce iNOS expression.

Experimental Workflow

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3: Measurement cluster_3 Parallel Assay: Cytotoxicity seed_cells Seed macrophage cells in a 96-well plate add_compound Add 2-amino-N-methylpyridine-4-carboxamide (and controls) seed_cells->add_compound add_stimulant Add iNOS stimulant (e.g., LPS + IFN-γ) add_compound->add_stimulant Pre-incubate (e.g., 1 hour) collect_supernatant Collect cell culture supernatant add_stimulant->collect_supernatant Incubate (e.g., 24 hours) cell_viability Perform MTT or similar viability assay on remaining cells add_stimulant->cell_viability griess_assay Perform Griess Assay for Nitrite collect_supernatant->griess_assay read_absorbance Measure absorbance at 540 nm griess_assay->read_absorbance

Figure 1: Workflow for assessing iNOS inhibition.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Seed cells in a 96-well flat-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.

  • Compound and Stimulant Addition:

    • Prepare serial dilutions of 2-amino-N-methylpyridine-4-carboxamide in culture medium from your DMSO stock. A typical starting concentration range to test would be 1 nM to 100 µM.

    • Include the following controls:

      • Vehicle Control: Medium with the same final concentration of DMSO as the highest compound concentration.

      • Unstimulated Control: Cells with vehicle, but no iNOS stimulant.

      • Stimulated Control: Cells with vehicle and iNOS stimulant.

      • Positive Control: A known iNOS inhibitor (e.g., L-NIL or 1400W) at its IC50 concentration.

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the medium containing the test compound or controls to the appropriate wells.

    • Pre-incubate the cells with the compound for 1 hour at 37°C.

    • Prepare a stock of iNOS stimulants (e.g., 1 µg/mL Lipopolysaccharide (LPS) and 10 ng/mL Interferon-gamma (IFN-γ)) in culture medium.

    • Add the appropriate volume of stimulant to all wells except the unstimulated control.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Nitrite is a stable end-product of NO metabolism and its concentration in the supernatant is an indicator of NO production.

    • Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to all wells (samples and standards).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to all wells.

    • Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Normalize the data by subtracting the background nitrite level from the unstimulated control.

    • Express the results as a percentage of the stimulated control.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Essential Counter-Assay: Assessing Cytotoxicity

It is crucial to determine if the observed decrease in nitric oxide production is due to specific enzyme inhibition or simply a consequence of cell death or reduced metabolic activity.[10][11][12] A cytotoxicity assay should be run in parallel with the primary functional assay.

Protocol: MTT Assay for Cell Viability
  • After collecting the supernatant for the Griess assay, the remaining cells in the original plate can be used for a viability assay like the MTT assay.[13]

  • Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Incubate overnight at 37°C to fully dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Express the results as a percentage of the vehicle-treated control. A significant decrease in cell viability at a given compound concentration would suggest a cytotoxic effect.

Mechanism of Action and Signaling Pathway

Based on the activity of related aminopyridines, 2-amino-N-methylpyridine-4-carboxamide may act as a competitive inhibitor of nitric oxide synthase, binding to the active site and preventing the conversion of L-arginine to L-citrulline and nitric oxide.

G LPS_IFNg LPS + IFN-γ Cell_Membrane Cell Membrane Receptors LPS_IFNg->Cell_Membrane binds Signaling_Cascade Intracellular Signaling (e.g., NF-κB pathway) Cell_Membrane->Signaling_Cascade activates iNOS_Gene iNOS Gene Transcription Signaling_Cascade->iNOS_Gene induces iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA transcribes iNOS_Protein iNOS Protein (Enzyme) iNOS_mRNA->iNOS_Protein translates to NO_Citrulline Nitric Oxide (NO) + L-Citrulline iNOS_Protein->NO_Citrulline catalyzes L_Arginine L-Arginine L_Arginine->iNOS_Protein substrate Compound 2-amino-N-methylpyridine- 4-carboxamide Compound->iNOS_Protein inhibits

Sources

Method

Application Notes and Protocols for In Vivo Studies with 2-amino-N-methylpyridine-4-carboxamide in Murine Models

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies in mice with the compound 2-amino-N-methylpyridine-4-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies in mice with the compound 2-amino-N-methylpyridine-4-carboxamide. While this specific molecule's complete in vivo profile is under investigation, this protocol synthesizes established methodologies for related aminopyridine compounds and general principles of preclinical research. The focus is on ensuring scientific rigor, ethical integrity, and data reproducibility. We will detail protocols for compound formulation, dose-range finding, pharmacokinetic (PK) analysis, and a potential pharmacodynamic (PD) efficacy model based on the known activities of structurally similar molecules.

Introduction: The Scientific Rationale

The aminopyridine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities. Structurally related compounds, such as 2-amino-4-methylpyridine, have been identified as potent inhibitors of nitric oxide synthase (NOS), particularly the inducible isoform (iNOS)[1][2]. Overproduction of nitric oxide by iNOS is a key pathological feature in numerous inflammatory diseases and septic shock. Therefore, 2-amino-N-methylpyridine-4-carboxamide, as a novel derivative, warrants in vivo investigation to characterize its safety, tolerability, pharmacokinetic profile, and potential efficacy as a modulator of relevant biological pathways.

The successful translation of in vitro findings to a complex biological system necessitates meticulously planned in vivo experiments.[3] This guide is built upon the foundational principles of the 3Rs (Replacement, Reduction, and Refinement) to ensure animal welfare and the generation of high-quality, reliable data.[4][5] All described procedures presuppose approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body.[6][7]

Potential Mechanism of Action: Nitric Oxide Synthase Inhibition

Based on its structural similarity to known NOS inhibitors, a primary hypothesis is that 2-amino-N-methylpyridine-4-carboxamide may act as a competitive inhibitor at the L-arginine binding site of NOS enzymes.[2] The diagram below illustrates this hypothetical signaling pathway, focusing on the role of iNOS in inflammation, which can be induced in vivo using lipopolysaccharide (LPS).

NOS_Signaling_Pathway cluster_0 Inflammatory Stimulus cluster_1 Macrophage / Target Cell cluster_2 Pharmacological Intervention cluster_3 Pathophysiological Effect LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Activates iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Induces iNOS_Protein iNOS Enzyme iNOS_Gene->iNOS_Protein Translates Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO Catalyzed by iNOS Inflammation Inflammation Vasodilation NO->Inflammation Compound 2-amino-N-methylpyridine -4-carboxamide Compound->iNOS_Protein Inhibits

Caption: Hypothetical mechanism of 2-amino-N-methylpyridine-4-carboxamide as an iNOS inhibitor.

Pre-Clinical Experimental Workflow

A logical, phased approach is critical to building a comprehensive in vivo data package. The workflow should progress from foundational safety and exposure studies to efficacy evaluation. This systematic process ensures that animal use is optimized and that each study informs the design of the next.

Experimental_Workflow A Phase 1: Foundational Studies B Compound Formulation & Vehicle Selection A->B C Dose-Range Finding (DRF) & Maximum Tolerated Dose (MTD) Study B->C Informs Dosing D Phase 2: Pharmacokinetics (PK) E Single-Dose PK Study (IV and PO routes) C->E Determines Safe Doses D->E F Phase 3: Pharmacodynamics (PD) / Efficacy G Disease Model Induction (e.g., LPS Challenge) E->G Guides Dose Selection & Timing J PK/PD Modeling & Therapeutic Index Calculation E->J Provides Exposure Data F->G H Efficacy Evaluation (Dose-Response) G->H I Phase 4: Data Analysis & Interpretation H->J Provides Efficacy Data I->J

Caption: Phased approach for the in vivo evaluation of a novel compound.

Materials and Reagents

  • Test Article: 2-amino-N-methylpyridine-4-carboxamide (purity >98%)

  • Animals: Male or female C57BL/6 mice, 8-10 weeks old. (Source: e.g., The Jackson Laboratory).

  • Vehicles (examples):

    • Sterile Saline (0.9% NaCl)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 5% DMSO + 40% PEG400 + 55% Saline[8]

    • 0.5% (w/v) Methylcellulose in sterile water

  • Anesthetics: Isoflurane

  • Analgesics: Buprenorphine, Carprofen (as required and per IACUC protocol)

  • Reagents for PD model: Lipopolysaccharide (LPS) from E. coli O111:B4

  • Equipment:

    • Analytical balance

    • Vortex mixer, sonicator

    • pH meter

    • Animal weighing scales

    • Oral gavage needles (20-22 gauge, flexible tip)[9]

    • Syringes and needles (various sizes)

    • Blood collection tubes (e.g., EDTA-coated)

    • Centrifuge

    • -80°C freezer

    • ELISA kits for biomarker analysis (e.g., Nitrate/Nitrite, TNF-α)

Protocol Part 1: Compound Formulation

Objective: To prepare a homogenous and stable formulation of 2-amino-N-methylpyridine-4-carboxamide suitable for administration to mice.

Causality: The choice of vehicle is critical for ensuring drug solubility, stability, and bioavailability. An inappropriate vehicle can lead to poor absorption, local irritation, or toxicity, confounding experimental results. A common starting formulation for many small molecules is a suspension in methylcellulose or a solution using co-solvents like PEG400 and DMSO.[8]

Step-by-Step Protocol:

  • Solubility Testing: Before preparing a large batch, assess the solubility of the test article in various pharmaceutically acceptable vehicles.

  • Vehicle Selection: Choose the simplest vehicle that achieves the desired concentration and stability. For this protocol, we will use 0.5% methylcellulose as an example for an oral suspension.

  • Preparation of 0.5% Methylcellulose: a. Heat ~50% of the final required volume of sterile water to 60-70°C. b. Slowly add the methylcellulose powder while stirring vigorously to disperse. c. Add the remaining volume as cold sterile water and continue to stir at 4°C until a clear, viscous solution is formed.

  • Compound Formulation: a. Weigh the required amount of 2-amino-N-methylpyridine-4-carboxamide. b. Create a paste by adding a small amount of the methylcellulose vehicle and triturating with a mortar and pestle. c. Gradually add the remaining vehicle to the paste, mixing thoroughly to ensure a uniform suspension. d. Store the final formulation at 4°C and protect it from light. Note: Stability should be confirmed; prepare fresh daily if stability is unknown.

Protocol Part 2: Dose-Range Finding (MTD) Study

Objective: To determine the single-dose Maximum Tolerated Dose (MTD) of the compound. The MTD is defined as the highest dose that does not cause unacceptable toxicity, typically characterized by no more than a 15-20% loss in body weight and no significant signs of clinical distress.[6]

Causality: Establishing the MTD is a mandatory safety step before proceeding to efficacy studies. It prevents unnecessary animal suffering and ensures that subsequent studies are conducted within a therapeutically relevant and non-lethal dose range.[10]

Step-by-Step Protocol:

  • Animal Acclimation: Allow mice to acclimate to the facility for at least one week prior to the study.[4]

  • Group Allocation: Randomly assign mice to groups (n=3-5 per group). Include a vehicle control group.

  • Dose Selection: Select a starting dose based on any available in vitro cytotoxicity data or data from similar compounds. Use a dose escalation scheme (e.g., modified Fibonacci sequence: 10, 20, 40, 80 mg/kg).

  • Administration: Administer a single dose of the compound or vehicle via the intended route (e.g., oral gavage). A typical gavage volume is 10 mL/kg.[9]

  • Monitoring:

    • Record body weight and clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, respiratory distress) daily for 7-14 days.

    • Use a clinical scoring system to objectively assess animal well-being.

    • Ensure humane endpoints are clearly defined in the protocol to minimize suffering.[4]

  • Data Analysis: Determine the MTD based on the collected body weight and clinical observation data.

Parameter Description Acceptance Criteria
Body Weight Loss Maximum percentage of body weight lost post-dosing.Should not exceed 15-20%.
Mortality Number of deaths within the observation period.Should be zero at the MTD.
Clinical Signs Observation of adverse effects.Signs should be absent or mild and transient at the MTD.

Protocol Part 3: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single administration.

Causality: Understanding the PK profile (e.g., Cmax, Tmax, AUC, half-life) is essential for designing rational dosing schedules in efficacy studies. It links the administered dose to the actual drug exposure at the site of action.[3][11][12]

Step-by-Step Protocol:

  • Study Design: Use a non-terminal, sparse sampling design. For a typical mouse PK study, two routes (intravenous [IV] for bioavailability and oral [PO]) are assessed.[13]

  • Animal Preparation: For the IV group, catheterization of the tail vein may be performed if multiple samples are needed from the same animal.

  • Dosing:

    • Administer a single, non-toxic dose (e.g., 10 mg/kg PO and 2 mg/kg IV) to respective groups (n=3-4 mice per time point).

  • Blood Sampling:

    • Collect blood samples (~50-100 µL) at predetermined time points (e.g., PO: 15, 30 min, 1, 2, 4, 8, 24 hr; IV: 5, 15, 30 min, 1, 2, 4, 8 hr).

    • Use a consistent sampling site (e.g., saphenous vein).

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 2-amino-N-methylpyridine-4-carboxamide in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.

PK Parameter Description Route
Cmax Maximum observed plasma concentrationPO
Tmax Time to reach CmaxPO
AUC (0-t) Area under the concentration-time curvePO, IV
t1/2 Elimination half-lifePO, IV
CL ClearanceIV
Vd Volume of distributionIV
F% Bioavailability(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Protocol Part 4: Pharmacodynamic (PD) / Efficacy Study

Objective: To evaluate the dose-dependent efficacy of the compound in a relevant disease model. Based on the hypothesized mechanism, an LPS-induced inflammation model is appropriate.[1]

Causality: This study directly tests the hypothesis that the compound can modulate a disease-relevant biological pathway in vivo. The dose-response relationship established here is fundamental for determining potential therapeutic utility.[14][15]

Step-by-Step Protocol:

  • Group Allocation: Randomly assign mice to multiple groups (n=8-10 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + LPS

    • Group 3: Compound (Low Dose) + LPS

    • Group 4: Compound (Mid Dose) + LPS

    • Group 5: Compound (High Dose) + LPS

    • (Optional) Group 6: Positive Control (e.g., known NOS inhibitor) + LPS

  • Dosing: Administer the vehicle, compound, or positive control orally. The timing should be based on the PK data (e.g., 1 hour before LPS challenge, to coincide with Tmax).

  • Disease Induction: Administer a sub-lethal dose of LPS (e.g., 1-5 mg/kg) via intraperitoneal (IP) injection.

  • Endpoint Assessment: At a predetermined time point post-LPS challenge (e.g., 2-6 hours), euthanize the animals.

  • Sample Collection:

    • Collect blood for plasma analysis of inflammatory cytokines (e.g., TNF-α) and nitrate/nitrite levels (a surrogate for NO production).

    • Collect tissues (e.g., lung, liver) for analysis of iNOS expression (e.g., by Western blot or qPCR).

  • Data Analysis: Compare the biomarker levels in the compound-treated groups to the Vehicle + LPS group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Directions

This document outlines a robust, systematic protocol for the initial in vivo characterization of 2-amino-N-methylpyridine-4-carboxamide in mice. By following this phased approach, researchers can generate high-quality, reproducible data on the compound's safety, pharmacokinetic profile, and pharmacodynamic activity. The results from these studies will be crucial for making informed decisions about the compound's potential for further development as a therapeutic agent. All studies must be conducted in strict adherence to ethical guidelines and with prior institutional approval.

References

  • Assessing Pharmacodynamic Interactions in Mice Using the Multistate Tuberculosis Pharmacometric and General Pharmacodynamic Interaction Models. (n.d.). PubMed.
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  • Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. (n.d.). MDPI.
  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (n.d.). PMC - NIH.
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  • Method for voluntary oral administration of drugs in mice. (2021). Garvan Institute of Medical Research.
  • 58 questions with answers in ORAL GAVAGE. (n.d.). Science topic - ResearchGate.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). Unknown Source.
  • 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. (n.d.). PubMed.
  • Animal Welfare and Protocol Writing. (n.d.). VET-MUT.
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  • Pharmacokinetics Studies in Mice or Rats. (n.d.). Enamine.

Sources

Application

Application Notes &amp; Protocols: A Framework for Preclinical Efficacy Testing of 2-amino-N-methylpyridine-4-carboxamide

These application notes provide a comprehensive framework for the preclinical evaluation of 2-amino-N-methylpyridine-4-carboxamide, a novel small molecule with therapeutic potential. This guide is intended for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive framework for the preclinical evaluation of 2-amino-N-methylpyridine-4-carboxamide, a novel small molecule with therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals, offering a tiered approach to efficacy testing, from initial in vitro screening to in vivo validation. The protocols outlined herein are designed to establish a robust data package to support further development, elucidating the compound's mechanism of action and therapeutic window.

Introduction

The discovery of a new chemical entity (NCE) like 2-amino-N-methylpyridine-4-carboxamide marks the beginning of a rigorous journey to characterize its biological activity and potential as a therapeutic agent. While the precise molecular target of this compound may be unknown initially, a systematic and hypothesis-driven approach can effectively unveil its mechanism and efficacy. This document outlines a logical progression of experiments, beginning with broad phenotypic screens and progressively narrowing the focus to target identification, pathway analysis, and ultimately, in vivo efficacy.

Part 1: Foundational In Vitro Efficacy Assessment

The initial phase of testing aims to determine the cytotoxic and anti-proliferative activity of 2-amino-N-methylpyridine-4-carboxamide across a panel of relevant human cancer cell lines. This provides a broad understanding of its potential therapeutic utility and informs the selection of model systems for more detailed mechanistic studies.

Cell Viability and Cytotoxicity Assays

The first step is to assess the compound's effect on cell viability. Tetrazolium reduction assays like MTT and XTT are reliable, colorimetric methods for quantifying metabolically active cells.[1][2][3] The core principle of these assays is the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[1]

Protocol 1: XTT Cell Viability Assay

The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan, eliminating the need for a solubilization step and thus streamlining the protocol.[1][4]

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of 2-amino-N-methylpyridine-4-carboxamide in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a range of time points (e.g., 24, 48, 72 hours). Include vehicle-only controls.

  • XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent with an electron-coupling reagent. Add 50 µL of the activated XTT solution to each well.[1]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[1]

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

ParameterDescription
Cell Lines A panel of relevant human cancer cell lines (e.g., breast, lung, colon)
Compound Concentrations A range of concentrations, typically from nanomolar to micromolar
Incubation Times 24, 48, and 72 hours
Readout Absorbance at ~450 nm
Primary Endpoint IC₅₀ value

Part 2: Target Engagement and Mechanism of Action

Once the anti-proliferative activity of 2-amino-N-methylpyridine-4-carboxamide is confirmed, the next critical step is to identify its molecular target and elucidate its mechanism of action. Given that many small molecule inhibitors target kinases, a logical starting point is to investigate target engagement with a panel of kinases.[5][6]

Cellular Target Engagement Assays

Cellular target engagement assays are crucial for confirming that a compound interacts with its intended target within the complex environment of a living cell.[7] The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a powerful method for quantifying compound binding to specific kinases in live cells.[8][9] This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a test compound.[8]

Protocol 2: NanoBRET™ Target Engagement Assay

  • Cell Transfection: Co-transfect HEK293 cells with a vector encoding the NanoLuc®-kinase fusion protein of interest and a suitable transfection reagent. Plate the transfected cells in a 96-well plate.

  • Compound and Tracer Addition: Add the NanoBRET™ tracer and a range of concentrations of 2-amino-N-methylpyridine-4-carboxamide to the cells.

  • Incubation: Incubate at 37°C, 5% CO₂ for a specified period to allow for compound entry and binding to the target kinase.

  • Substrate Addition and BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of detecting BRET signals.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET signal indicates displacement of the tracer by the test compound. Plot the BRET ratio against the compound concentration to determine the IC₅₀ for target engagement.

Workflow for Target Engagement and Downstream Analysis

G cluster_0 In Vitro Analysis A Treat Cells with 2-amino-N-methylpyridine-4-carboxamide B NanoBRET™ Target Engagement Assay A->B C Western Blot Analysis A->C D Quantify Target Engagement (IC50) B->D E Assess Downstream Signaling Modulation C->E

Caption: Workflow for target engagement and downstream signaling analysis.

Analysis of Downstream Signaling Pathways

Upon confirmation of target engagement, it is essential to investigate the functional consequences of this interaction on downstream signaling pathways. Western blotting is a widely used technique to analyze changes in protein expression and post-translational modifications, such as phosphorylation, which are hallmarks of signaling pathway activation or inhibition.[10][11][12][13]

Protocol 3: Western Blotting for Signaling Pathway Analysis

  • Cell Lysis: Treat cells with 2-amino-N-methylpyridine-4-carboxamide at various concentrations and time points. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation status.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[11]

    • Incubate the membrane with a primary antibody specific for the target protein or a downstream signaling component (e.g., phospho-specific antibodies).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Part 3: In Vivo Efficacy and Pharmacokinetics

Promising in vitro data provides the rationale for advancing 2-amino-N-methylpyridine-4-carboxamide to in vivo studies. These studies are critical for evaluating the compound's therapeutic efficacy, safety, and pharmacokinetic properties in a whole-organism context.[14][15]

Xenograft Models for Efficacy Assessment

Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical cancer drug development.[14][16][17] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are valuable tools, with PDX models often better preserving the heterogeneity of the original tumor.[14][18]

Protocol 4: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (selected based on in vitro sensitivity) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer 2-amino-N-methylpyridine-4-carboxamide to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. The control group should receive the vehicle.

  • Efficacy Monitoring: Measure tumor volume and body weight several times a week.

  • Endpoint and Tissue Collection: At the end of the study (defined by tumor size limits or a set duration), euthanize the mice and collect tumors and major organs for further analysis.

  • Data Analysis: Compare the tumor growth rates between the treated and control groups. Calculate the tumor growth inhibition (TGI) for each treatment group.

Experimental Workflow for In Vivo Efficacy Studies

G cluster_1 In Vivo Efficacy F Establish Xenograft Model G Compound Administration F->G H Monitor Tumor Growth and Body Weight G->H I Pharmacokinetic Analysis G->I J Histopathological Analysis H->J K Assess Therapeutic Efficacy (TGI) H->K

Caption: Workflow for in vivo efficacy and safety assessment.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of 2-amino-N-methylpyridine-4-carboxamide.[19] This information is crucial for interpreting efficacy and toxicity data and for predicting human pharmacokinetics.[20][21][22][23]

Protocol 5: Murine Pharmacokinetic Study

  • Compound Administration: Administer a single dose of 2-amino-N-methylpyridine-4-carboxamide to mice via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[19]

  • Plasma Preparation and Analysis: Process the blood samples to obtain plasma. Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F).

PK ParameterDescription
Cₘₐₓ Maximum plasma concentration
Tₘₐₓ Time to reach Cₘₐₓ
AUC Area under the plasma concentration-time curve
t₁/₂ Elimination half-life
%F Oral bioavailability
Histopathological Analysis

Histopathology provides a microscopic examination of tissues to assess both the on-target effects of the drug on the tumor and any potential off-target toxicities in major organs.[24][25][26][27]

Protocol 6: Histopathological Examination

  • Tissue Collection and Fixation: At the end of the in vivo study, collect tumors and major organs (e.g., liver, kidney, spleen, lung, heart). Fix the tissues in 10% neutral buffered formalin.

  • Tissue Processing and Sectioning: Process the fixed tissues, embed them in paraffin, and cut thin sections.

  • Staining: Stain the tissue sections with hematoxylin and eosin (H&E) for general morphological assessment. Immunohistochemistry (IHC) with specific biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) can also be performed to investigate the mechanism of action in vivo.

  • Microscopic Examination: A board-certified veterinary pathologist should examine the slides to evaluate tumor necrosis, cellularity, and any pathological changes in the organs.

Part 4: Data Interpretation and Statistical Analysis

  • In Vitro Data: IC₅₀ values should be calculated using non-linear regression analysis. Statistical significance between groups can be determined using appropriate tests, such as the t-test or ANOVA, followed by post-hoc tests.[32]

  • In Vivo Data: Tumor growth curves should be analyzed using repeated measures ANOVA. The final tumor volumes and tumor growth inhibition can be compared using ANOVA or the Kruskal-Wallis test. P-values less than 0.05 are typically considered statistically significant.[29]

Conclusion

The experimental procedures detailed in these application notes provide a robust and systematic approach to evaluating the preclinical efficacy of 2-amino-N-methylpyridine-4-carboxamide. By progressing from broad in vitro screening to targeted mechanistic studies and finally to comprehensive in vivo analysis, researchers can build a strong data package to support the continued development of this promising new chemical entity. Adherence to these rigorous protocols will ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery pipeline.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.). PubMed Central.
  • A Comparative Guide: MTT vs. XTT Assays for Cell Viability. (n.d.). Benchchem.
  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience.
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Method

The Versatility of 2-Aminopyridine Carboxamides in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Emerging Prominence of the 2-Aminopyridine Carboxamide Scaffold In the landscape of medicinal chemistry, the 2-aminopyridine carboxamide scaffold has emerged as a privileged structure, demonstrating rem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Prominence of the 2-Aminopyridine Carboxamide Scaffold

In the landscape of medicinal chemistry, the 2-aminopyridine carboxamide scaffold has emerged as a privileged structure, demonstrating remarkable versatility across a spectrum of therapeutic targets. Its unique electronic and structural features allow for multifaceted interactions with biological macromolecules, making it a fertile ground for the development of novel therapeutics. This guide provides an in-depth exploration of the applications of 2-amino-N-methylpyridine-4-carboxamide and its analogues in drug discovery, offering both mechanistic insights and practical, field-proven protocols for researchers and drug development professionals. The inherent modularity of this scaffold, allowing for substitutions at various positions, has enabled the generation of compound libraries with finely tuned potency, selectivity, and pharmacokinetic profiles.

Core Application: Targeting Nitric Oxide Synthase in Inflammatory Conditions

A significant body of research has highlighted the potential of 2-aminopyridine derivatives as potent inhibitors of nitric oxide synthase (NOS), particularly the inducible isoform (iNOS).[1][2][3][4] Overproduction of nitric oxide by iNOS is a key pathological feature in numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and septic shock. Consequently, selective iNOS inhibitors are highly sought after as therapeutic agents.

Mechanism of Action: Competitive Inhibition

2-Amino-4-methylpyridine, a closely related analogue, has been shown to be a potent inhibitor of iNOS.[2] Enzyme kinetic studies have revealed that its mechanism of action is competitive inhibition with respect to the substrate, L-arginine.[2] This suggests that the 2-aminopyridine moiety likely interacts with key residues in the substrate-binding site of the enzyme, preventing the binding and subsequent oxidation of L-arginine.

Signaling Pathway: iNOS-Mediated Inflammatory Cascade

The diagram below illustrates the central role of iNOS in the inflammatory cascade and the point of intervention for 2-aminopyridine carboxamide inhibitors.

iNOS_Pathway Inflammatory Stimuli (LPS, Cytokines) Inflammatory Stimuli (LPS, Cytokines) NF-κB Activation NF-κB Activation Inflammatory Stimuli (LPS, Cytokines)->NF-κB Activation iNOS Gene Transcription iNOS Gene Transcription NF-κB Activation->iNOS Gene Transcription iNOS mRNA iNOS mRNA iNOS Gene Transcription->iNOS mRNA iNOS Protein (Enzyme) iNOS Protein (Enzyme) iNOS mRNA->iNOS Protein (Enzyme) Nitric Oxide (NO) Nitric Oxide (NO) iNOS Protein (Enzyme)->Nitric Oxide (NO) Catalysis L-Arginine L-Arginine L-Arginine->iNOS Protein (Enzyme) Substrate Inflammatory Effects Inflammatory Effects Nitric Oxide (NO)->Inflammatory Effects 2-Aminopyridine Carboxamides 2-Aminopyridine Carboxamides 2-Aminopyridine Carboxamides->iNOS Protein (Enzyme) Inhibition iNOS_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_incubation Incubation cluster_analysis Analysis Seed RAW 264.7 Cells Seed RAW 264.7 Cells Prepare Compound Dilutions Prepare Compound Dilutions Add Compounds to Cells Add Compounds to Cells Prepare Compound Dilutions->Add Compounds to Cells Induce iNOS with LPS/IFN-γ Induce iNOS with LPS/IFN-γ Add Compounds to Cells->Induce iNOS with LPS/IFN-γ Incubate for 24h Incubate for 24h Induce iNOS with LPS/IFN-γ->Incubate for 24h Collect Supernatant Collect Supernatant Incubate for 24h->Collect Supernatant Griess Assay Griess Assay Collect Supernatant->Griess Assay Measure Absorbance Measure Absorbance Griess Assay->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Step-by-step workflow for the in vitro iNOS inhibition assay.

Protocol 2: General Kinase Inhibition Assay (e.g., for JNK)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Objective: To determine the IC50 value of a 2-aminopyridine carboxamide derivative against a target kinase (e.g., JNK1).

Materials:

  • Recombinant human kinase (e.g., JNK1)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase buffer

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • White, opaque 96-well plates

Procedure:

  • Assay Preparation: Prepare serial dilutions of the test compound in kinase buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound, the kinase, and the kinase substrate.

    • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of some 2-aminopyridine and pyridine carboxamide derivatives against various targets.

Compound ClassTargetIC50 ValueReference
2-Amino-4-methylpyridineMouse iNOS6 nM[2]
2-Amino-4-methylpyridineHuman recombinant iNOS40 nM[2]
2-Amino-4-methylpyridineHuman recombinant nNOS100 nM[2]
2-Amino-4-methylpyridineHuman recombinant eNOS100 nM[2]
Pyridine Carboxamide Derivative (C6)SHP20.13 nM[5]
Pyridine Carboxamide Derivative (Rx-7)Urease2.18 µM[6]

Conclusion and Future Directions

The 2-aminopyridine carboxamide scaffold represents a highly valuable starting point for the design and discovery of new drugs. Its proven efficacy against targets such as iNOS, various kinases, and microbial enzymes underscores its broad therapeutic potential. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their application in other disease areas. The modular nature of this scaffold, coupled with advanced computational and synthetic methodologies, will undoubtedly accelerate the development of the next generation of 2-aminopyridine carboxamide-based therapeutics.

References

  • Chen, Y., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453. [Link]

  • Pfeiffer, S., et al. (1997). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 121(1), 175–181. [Link]

  • Wodicka, L. M., et al. (2006). Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. Journal of Medicinal Chemistry, 49(15), 4455–4458. [Link]

  • Chen, Y., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry, 52(8), 2443-53. [Link]

  • Sartorelli, A. C., et al. (1984). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 27(12), 1639-1644. [Link]

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  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
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Application

Application Note: A Technical Guide to Characterizing 2-amino-N-methylpyridine-4-carboxamide as a Selective Inhibitor of Inducible Nitric Oxide Synthase (iNOS)

For Researchers, Scientists, and Drug Development Professionals Abstract Overexpression of inducible nitric oxide synthase (iNOS) is a key pathological driver in numerous inflammatory diseases, including sepsis, arthriti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Overexpression of inducible nitric oxide synthase (iNOS) is a key pathological driver in numerous inflammatory diseases, including sepsis, arthritis, and neurodegeneration.[1] This has positioned the enzyme as a critical therapeutic target. Selective inhibition of iNOS, while sparing the constitutively expressed endothelial (eNOS) and neuronal (nNOS) isoforms, is paramount to avoid adverse effects on physiological functions like blood pressure regulation and neurotransmission.[1][2] This guide provides a comprehensive overview and detailed experimental protocols for characterizing the inhibitory activity of 2-amino-N-methylpyridine-4-carboxamide and related 2-aminopyridine analogs against iNOS. We present field-proven methodologies for in vitro cell-based assays and an outline for in vivo validation, offering researchers a robust framework to evaluate this promising class of inhibitors.

Scientific Background: iNOS as a Therapeutic Target

The Nitric Oxide Synthase (NOS) Isoforms

Nitric oxide (NO) is a crucial signaling molecule produced from the oxidation of L-arginine to L-citrulline by a family of enzymes known as nitric oxide synthases (NOS).[1] Mammals express three distinct NOS isoforms:

  • Neuronal NOS (nNOS or NOS1): Primarily found in the nervous system, it produces NO as a neurotransmitter.[1][3]

  • Endothelial NOS (eNOS or NOS3): Localized to the endothelium, its NO output is essential for vasodilation and blood pressure control.[1][3]

  • Inducible NOS (iNOS or NOS2): Unlike nNOS and eNOS which are constitutively expressed, iNOS expression is induced in immune cells (like macrophages) by inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and pro-inflammatory cytokines.[1][4]

The Pathological Role of iNOS

Once expressed, iNOS produces large, sustained amounts of NO that can be cytotoxic and contribute significantly to the pathophysiology of inflammatory conditions.[2] Dysregulated iNOS activity is implicated in sepsis-related hypotension, joint destruction in arthritis, and neuronal damage in neurodegenerative disorders.[1][5][6] This makes selective iNOS inhibition a highly sought-after therapeutic strategy.

The iNOS Signaling and Inhibition Pathway

Inflammatory triggers like LPS activate signaling cascades (e.g., via Toll-like receptors) that lead to the transcriptional upregulation of the iNOS gene. The resulting iNOS protein then catalyzes the production of high levels of NO. Selective inhibitors, such as those from the 2-aminopyridine class, act directly on the enzyme to block this catalytic activity.

iNOS_Pathway cluster_induction Cellular Induction cluster_activity Enzymatic Activity LPS Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptors (e.g., TLR4) LPS->Receptor Transcription Gene Transcription (NF-κB Activation) Receptor->Transcription iNOS_Protein iNOS Protein Synthesis Transcription->iNOS_Protein iNOS_Active Active iNOS Enzyme iNOS_Protein->iNOS_Active NO Nitric Oxide (NO) + L-Citrulline iNOS_Active->NO Arginine L-Arginine (Substrate) Arginine->iNOS_Active Pathology Pathophysiological Effects (Inflammation, Vasodilation) NO->Pathology Inhibitor 2-amino-N-methyl- pyridine-4-carboxamide Inhibitor->iNOS_Active Inhibition

Figure 1: Simplified iNOS induction and inhibition pathway.

Compound Profile: The 2-Aminopyridine Scaffold

Mechanism of Action and Selectivity

The 2-aminopyridine scaffold is the basis for a class of potent and selective iNOS inhibitors. The compound specified, 2-amino-N-methylpyridine-4-carboxamide, belongs to this family. A closely related and extensively studied analog, 2-amino-4-methylpyridine, demonstrates competitive inhibition with respect to the L-arginine binding site on the iNOS enzyme.[7]

The key therapeutic advantage of these compounds lies in their selectivity for iNOS over the constitutive isoforms. For instance, 2-amino-4-methylpyridine shows significant selectivity for iNOS, which is crucial for minimizing side effects such as the hypertension that can result from eNOS inhibition.[7]

Potency and Isoform Selectivity Data

The inhibitory potency (IC50) and selectivity of 2-aminopyridine derivatives are critical parameters. The following table summarizes reported data for the reference compound 2-amino-4-methylpyridine and a 6-substituted analog, highlighting their activity and selectivity.

CompoundTarget EnzymeIC50 / KiSelectivity vs. iNOSReference
2-amino-4-methylpyridine Mouse iNOS (RAW 264.7)IC50 = 6 nM-[7]
Human iNOS (recombinant)IC50 = 40 nM-[7]
Human nNOS (recombinant)IC50 = 100 nM2.5-fold (vs. h-iNOS)[7]
Human eNOS (recombinant)IC50 = 100 nM2.5-fold (vs. h-iNOS)[7]
6-(2-fluoropropyl)-4-methylpyridin-2-amine Mouse iNOSIC50 = 193 nM-[8]
Rat nNOSIC50 = 1910 nM~10-fold (vs. m-iNOS)[8]
Bovine eNOSIC50 = 5970 nM~30-fold (vs. m-iNOS)[8]

Note: IC50 values can vary based on assay conditions. The data presented is for comparative purposes.

Core Protocols for In Vitro Characterization

This section provides a validated, step-by-step methodology for assessing the inhibitory effect of 2-amino-N-methylpyridine-4-carboxamide on iNOS activity in a cell-based model. A critical self-validating component of this workflow is the parallel assessment of cell viability to distinguish true enzymatic inhibition from cytotoxicity.

Protocol: Cell-Based iNOS Inhibition Assay

This protocol uses the RAW 264.7 murine macrophage cell line to measure the inhibition of LPS-induced NO production. The endpoint is the colorimetric quantification of nitrite, a stable NO metabolite, in the culture supernatant using the Griess Reagent System.[4][9][10]

Materials:

  • RAW 264.7 cells (e.g., ATCC TIB-71)

  • Complete Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Test Inhibitor: 2-amino-N-methylpyridine-4-carboxamide, dissolved in a suitable vehicle (e.g., DMSO)

  • Griess Reagent System:

    • Reagent A: 1% (w/v) sulfanilamide in 2.5% phosphoric acid[10][11]

    • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid[10][11]

  • Nitrite Standard: Sodium nitrite (for standard curve)

  • 96-well flat-bottom cell culture plates

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[9]

  • Compound Pre-treatment: Prepare serial dilutions of the test inhibitor in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired inhibitor concentrations (or vehicle control). It is crucial that the final vehicle concentration (e.g., DMSO) is consistent across all wells and typically ≤ 0.1%. Incubate for 1-2 hours.[4][9]

  • iNOS Induction: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (final volume is now ~110 µL). Include 'unstimulated' control wells that receive vehicle but no LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for iNOS expression and NO production.[9]

  • Nitrite Measurement (Griess Assay):

    • Prepare a sodium nitrite standard curve (e.g., 100 µM down to 1.56 µM) in complete medium.

    • Carefully transfer 50-100 µL of supernatant from each well of the cell plate to a new 96-well plate.[9]

    • Add 50 µL of Griess Reagent A to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well.

    • Incubate for another 10-15 minutes at room temperature, protected from light. A purple/magenta color will develop.[9]

  • Data Acquisition: Measure the absorbance at 540-550 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the nitrite concentration in each sample using the linear regression equation from the sodium nitrite standard curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the LPS-stimulated vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.

Figure 2: Experimental workflow for the cell-based iNOS inhibition assay.
Protocol: Cytotoxicity Assessment (MTT Assay)

It is essential to confirm that the observed reduction in nitrite is not due to cell death. This assay should be run in parallel with the inhibition assay, using an identical plate setup.

Materials:

  • Identically treated plate from the inhibition assay (or a replica plate).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

Step-by-Step Procedure:

  • Preparation: After the 24-hour incubation with the inhibitor and LPS, remove the supernatant from the wells (this supernatant is used for the Griess assay).

  • MTT Addition: Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.[9]

  • Incubation: Incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Gently shake the plate and measure the absorbance at 570 nm.

  • Data Analysis: Express the viability of treated cells as a percentage of the vehicle-treated control cells. A compound is generally considered non-cytotoxic if cell viability remains >90%.

In Vivo Evaluation: Rodent Endotoxemia Model

Promising in vitro results should be validated in a relevant animal model. The LPS-induced endotoxemia model in rodents is a standard for assessing in vivo iNOS inhibition.[1][12]

Protocol Outline:

  • Animal Acclimation: Acclimate rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) according to institutional guidelines.

  • Compound Administration: Administer 2-amino-N-methylpyridine-4-carboxamide via a relevant route (e.g., oral gavage, subcutaneous, or intravenous injection) at various doses.[7] A vehicle control group is essential.

  • LPS Challenge: At a specified time post-compound administration (e.g., 30-60 minutes), inject animals with a bolus of LPS (intraperitoneal) to induce systemic inflammation and iNOS expression.[1][13]

  • Sample Collection: At a peak time for NO production (e.g., 6 hours post-LPS), collect blood samples.[13]

  • Biomarker Analysis: Process the blood to obtain plasma or serum. Measure the total nitrate/nitrite levels using a commercial NO assay kit, which typically includes a nitrate reductase step to convert nitrate to nitrite before the Griess reaction.[1][13]

  • Data Analysis: Compare the plasma nitrate/nitrite levels in the inhibitor-treated groups to the LPS-challenged vehicle group to determine the in vivo efficacy and calculate an ID50 (the dose required to inhibit the response by 50%).

Experimental Considerations

  • Compound Solubility: Ensure the test compound is fully dissolved in the vehicle and does not precipitate upon dilution in aqueous culture medium.

  • Vehicle Controls: The vehicle (e.g., DMSO) can have biological effects. Its final concentration must be kept low and consistent across all experimental conditions.

  • Assay Interference: Some compounds can interfere with the Griess reaction. To test for this, add the compound at its highest concentration to a known amount of sodium nitrite standard and check for altered absorbance.

  • Pharmacokinetics: For in vivo studies, understanding the pharmacokinetic profile (absorption, distribution, metabolism, excretion) of the inhibitor is critical for designing an effective dosing regimen.[14][15]

Conclusion

The protocols and scientific rationale detailed in this guide provide a comprehensive framework for the preclinical evaluation of 2-amino-N-methylpyridine-4-carboxamide as a selective iNOS inhibitor. By combining a robust cell-based screening workflow with essential cytotoxicity validation and a clear path toward in vivo testing, researchers can effectively characterize the potency, selectivity, and therapeutic potential of this and other 2-aminopyridine-based compounds. This systematic approach is fundamental to advancing novel anti-inflammatory agents from the bench to clinical consideration.

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  • Jin, H., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 52(8), 2443-2453. [Link]

  • Schiemann, K., et al. (2008). Process for the Preparation of 4-{4-[({[4-Chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide.
  • Kim, Y. S., et al. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Interdisciplinary Toxicology, 3(4), 143-148. [Link]

  • CN107011254B. (2019). Synthesis and purification method of 2-amino-4-methylpyridine.
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  • CN106928135A. (2017). A kind of synthesis of picoline of 2 amino 4 and its purification process.
  • Sirima, S., et al. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. Toxins, 8(11), 324. [Link]

  • Li, H., et al. (2021). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS Chemical Neuroscience, 12(12), 2217-2228. [Link]

  • Hecht, S. S., & Young, R. (1982). Metabolism of Carcinogenic and Non-Carcinogenic N-nitroso-N-methylaminopyridines. II. Investigations in Vivo. Journal of Cancer Research and Clinical Oncology, 103(2), 159-168. [Link]

  • Pettipher, E. R., et al. (1997). Analgesic activity of 2-amino-4-methylpyridine, a novel NO synthase inhibitor. Inflammation Research, 46(Suppl 2), S135-S136. [Link]

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Method

Application Notes &amp; Protocols: Development of PET Tracers Using 2-Amino-N-methylpyridine-4-carboxamide Analogues for Neuroimaging

Introduction: Targeting Phosphodiesterase 10A (PDE10A) in Neuropsychiatric Disorders Positron Emission Tomography (PET) is a powerful molecular imaging modality that allows for the non-invasive, quantitative assessment o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Phosphodiesterase 10A (PDE10A) in Neuropsychiatric Disorders

Positron Emission Tomography (PET) is a powerful molecular imaging modality that allows for the non-invasive, quantitative assessment of biochemical processes in vivo.[1] The development of novel PET tracers is crucial for advancing our understanding of disease pathophysiology and for accelerating drug development. This guide focuses on a promising class of molecules, the 2-amino-N-methylpyridine-4-carboxamide analogues, for the development of PET tracers targeting Phosphodiesterase 10A (PDE10A).

PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum, a brain region critical for motor control, cognition, and emotional regulation.[2][3] It plays a key role by degrading cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in neuronal signaling.[4] Dysregulation of PDE10A is implicated in several neuropsychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease, making it a high-value target for therapeutic intervention and in vivo imaging.[2][5] PET tracers for PDE10A are invaluable tools for confirming target engagement of new drugs, understanding disease progression, and potentially stratifying patient populations.[6][7] This document provides a comprehensive overview of the design, synthesis, radiolabeling, and preclinical evaluation of 2-amino-N-methylpyridine-4-carboxamide based PET tracers.

Section 1: Tracer Design and Precursor Synthesis

Rationale for the 2-Amino-N-methylpyridine-4-carboxamide Scaffold

The selection of a chemical scaffold is the foundational step in tracer development. The 2-amino-N-methylpyridine-4-carboxamide core has been identified as a privileged structure for PDE10A inhibition. Its derivatives have demonstrated high binding affinity and selectivity, which are paramount for a successful PET tracer. Key characteristics of an ideal PET tracer include:

  • High Affinity and Selectivity: The tracer must bind to the target with high affinity (typically in the nanomolar or sub-nanomolar range) and show minimal binding to other receptors or enzymes to ensure a clear, specific signal.[2]

  • Blood-Brain Barrier (BBB) Penetration: For neuroimaging, the tracer must efficiently cross the BBB to reach its target in the brain.

  • Appropriate Lipophilicity: Lipophilicity (logP) is a critical parameter. If too low, the tracer won't cross the BBB; if too high, it may exhibit high non-specific binding.

  • Favorable Kinetics: The tracer should exhibit rapid uptake into the target tissue and faster clearance from non-target tissues to achieve a high signal-to-noise ratio.[8]

  • Metabolic Stability: The tracer should be reasonably stable against metabolic degradation in vivo, as radiometabolites can complicate image analysis.[9]

  • Suitability for Radiolabeling: The structure must contain a position suitable for the introduction of a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18) late in the synthesis.[10]

General Synthesis of the Des-methyl Precursor

The synthesis of the precursor molecule, which is the non-radioactive analogue lacking the methyl group to be radiolabeled, is a critical first step. The most common radiolabeling strategy for this scaffold involves the N-methylation of a primary or secondary amine using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[11] Therefore, the target precursor is the corresponding des-methyl amine.

While specific synthetic routes vary based on the exact analogue, a general retrosynthetic approach can be conceptualized. A common method involves the coupling of a substituted pyridine core with an appropriate amine, often via standard amide bond formation or nucleophilic aromatic substitution reactions.

Scientist's Note: The purity of the precursor is of utmost importance. Even trace impurities can interfere with the radiolabeling reaction, leading to low yields and difficult purification. Rigorous purification of the precursor by column chromatography and characterization by NMR and mass spectrometry are mandatory.

Section 2: Radiolabeling with Carbon-11

Carbon-11 is a frequently used radionuclide for PET due to its short half-life (20.4 minutes), which allows for multiple scans in the same subject on the same day and results in a low radiation dose to the subject.[1][11] The labeling is typically achieved via N-methylation of the amine precursor using [¹¹C]CH₃I.

Automated Radiosynthesis Workflow

Modern PET tracer production relies on automated synthesis modules to ensure reproducibility, minimize radiation exposure to the chemist, and handle the rapid decay of Carbon-11.[12] The process begins with the production of [¹¹C]CO₂ or [¹¹C]CH₄ in a cyclotron.[11]

RadiosynthesisWorkflow cluster_cyclotron Cyclotron Production cluster_synthesis_module Automated Synthesis Module cluster_qc Quality Control N14 ¹⁴N(p,α)¹¹C CO2 [¹¹C]CO₂ N14->CO2 CH4 [¹¹C]CH₄ N14->CH4 MeI [¹¹C]CH₃I Synthesis CO2->MeI Gas Phase Iodination Reaction ¹¹C-Methylation Reaction (Precursor + [¹¹C]CH₃I) MeI->Reaction Trapping HPLC Semi-Preparative HPLC (Purification) Reaction->HPLC Injection Formulation Sterile Filtration & Formulation in Saline/EtOH HPLC->Formulation Collection of Peak QC_Tests Purity, SA, pH, Endotoxin, Sterility Formulation->QC_Tests FinalProduct Final [¹¹C]Tracer Product (Injectable Dose) QC_Tests->FinalProduct Release

Automated Radiosynthesis and QC Workflow.
Protocol: [¹¹C]N-methylation of a 2-amino-pyridine Precursor

This protocol outlines a general procedure for the synthesis of a [¹¹C]-labeled 2-amino-N-methylpyridine-4-carboxamide analogue.

Materials:

  • Des-methyl precursor (approx. 0.5-1.0 mg)

  • Dimethylformamide (DMF), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I), produced from cyclotron

  • Semi-preparative HPLC system with a C18 column

  • Mobile phase (e.g., Acetonitrile/Ammonium Formate buffer)

  • Sterile water for injection, USP

  • Ethanol, USP

  • 0.22 µm sterile filter

Procedure:

  • Precursor Preparation: In a shielded hot cell, dissolve the des-methyl precursor (0.5-1.0 mg) in anhydrous DMF (250 µL) in a 1 mL V-vial.

  • Basification: Add a small amount of NaH to the vial. The base deprotonates the amine, making it a more potent nucleophile for the subsequent methylation reaction.

    • Rationale: The N-H bond of the amide or amine is not sufficiently nucleophilic to react efficiently with [¹¹C]CH₃I. A strong base is required to generate the corresponding anion, which is a much stronger nucleophile.

  • [¹¹C]CH₃I Trapping: Bubble the incoming [¹¹C]CH₃I gas, carried in a stream of helium, through the reaction mixture at room temperature.

  • Reaction: After trapping is complete (monitored by radioactivity detectors), heat the sealed reaction vial at 80-100°C for 3-5 minutes.

    • Scientist's Note: Reaction time and temperature are critical and must be optimized for each new tracer. Over-heating can lead to degradation, while insufficient heating results in low incorporation of the radiolabel.

  • Quenching and Dilution: Cool the reaction vial and quench the reaction by adding 500 µL of the HPLC mobile phase.

  • HPLC Purification: Inject the entire reaction mixture onto the semi-preparative HPLC system. The desired radiolabeled product should separate from unreacted [¹¹C]CH₃I and the cold precursor.

  • Product Collection: Collect the radioactive peak corresponding to the product in a sterile vial containing sterile water (e.g., 10 mL).

  • Formulation: Pass the collected fraction through a C18 Sep-Pak cartridge to remove the HPLC solvents. Elute the tracer from the cartridge with ethanol (1-2 mL) and dilute with sterile saline for injection to achieve the desired final concentration and an ethanol concentration of <10%.

  • Sterilization: Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.

  • Quality Control: Samples are taken for immediate quality control analysis before release for preclinical studies.

Section 3: Quality Control (QC) and Validation

Every batch of radiotracer must pass a series of QC tests to ensure it is safe for injection and suitable for imaging. This is a non-negotiable, self-validating step.

QC TestSpecificationMethodRationale
Identity HPLC retention time matches the non-radioactive standardAnalytical Radio-HPLCConfirms that the radioactive peak is the correct compound.
Radiochemical Purity > 95%Analytical Radio-HPLCEnsures that the vast majority of the radioactivity comes from the desired tracer, not impurities.
Specific Activity (SA) > 37 GBq/µmol (>1 Ci/µmol) at time of injectionAnalytical HPLC with UV and radiation detectorsHigh specific activity is crucial to avoid administering a mass of the compound that could cause pharmacological effects or saturate the target.
pH 4.5 - 7.5pH meter or stripEnsures the final formulation is physiologically compatible and will not cause discomfort upon injection.
Sterility No bacterial growthIncubation in culture mediaConfirms the absence of bacterial contamination. (Typically a retrospective test).
Endotoxin Level < 175 EU / VLimulus Amebocyte Lysate (LAL) testEnsures the absence of pyrogens (fever-inducing substances) from bacterial cell walls.

Section 4: Preclinical Evaluation Workflow

Once a tracer is successfully synthesized and passes QC, it must undergo rigorous preclinical evaluation to determine its suitability for imaging. This involves a tiered approach, from in vitro characterization to in vivo imaging in animal models.[2]

PreclinicalWorkflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Rodent Models) cluster_validation In Vivo Specificity & Validation Binding Binding Assays (Determine Ki, Bmax) Autorad In Vitro Autoradiography (Brain Slice Distribution) Binding->Autorad Biodist Biodistribution Studies (Organ Uptake, %ID/g) Autorad->Biodist Metabolism Metabolite Analysis (Plasma & Brain) Biodist->Metabolism MicroPET Small Animal PET/CT Imaging Metabolism->MicroPET Block Blocking Studies (Pre-dose with cold ligand) MicroPET->Block Displace Displacement Studies (Chase with cold ligand) Block->Displace KO Knockout Mouse Imaging (If available) Displace->KO FinalEval Evaluation in Non-Human Primates (NHP) KO->FinalEval

Tiered Preclinical Evaluation Workflow.
Protocol: In Vitro Autoradiography

This technique visualizes the distribution of the radiotracer in thin tissue sections, providing an initial assessment of target engagement and regional specificity.

Materials:

  • Frozen brain tissue sections (e.g., rat, monkey, or human) (10-20 µm thick) mounted on slides.

  • [³H]- or [¹¹C]-labeled tracer.

  • Incubation buffer (e.g., Tris-HCl with appropriate additives).

  • Non-radioactive ("cold") PDE10A inhibitor for non-specific binding determination.

  • Phosphor imaging plates or autoradiography film.

Procedure:

  • Tissue Preparation: Thaw and pre-incubate the brain slices in buffer to rehydrate and remove endogenous ligands.

  • Incubation: Incubate a set of slides with a low nanomolar concentration of the radiotracer in buffer ("Total Binding").

  • Non-Specific Binding: Incubate an adjacent set of slides with the radiotracer plus a high concentration (e.g., 1-10 µM) of a known, potent PDE10A inhibitor. This will block all specific binding, revealing the non-specific component.

    • Rationale: Specific binding is calculated by subtracting the non-specific binding from the total binding. A high ratio of total-to-non-specific binding is desirable.

  • Washing: Wash the slides in ice-cold buffer to remove unbound radiotracer. This step is critical to reduce background signal.

  • Drying: Quickly dry the slides under a stream of cool air.

  • Exposure: Expose the dried slides to a phosphor imaging plate or film for a duration determined by the radionuclide's activity (hours for ¹¹C, weeks for ³H).

  • Imaging and Analysis: Scan the plate or develop the film. The resulting image will show the regional distribution of tracer binding. The signal should be highest in PDE10A-rich regions like the striatum.[5]

Protocol: Small Animal PET/CT Imaging

This is the definitive in vivo experiment to assess the tracer's performance in a living organism.[4]

Materials:

  • Anesthetized rodent (rat or mouse).

  • [¹¹C]-labeled tracer in sterile injectable formulation.

  • Small animal PET/CT scanner.

  • Catheter for intravenous (IV) injection.

Procedure:

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it on the scanner bed. Maintain body temperature with a heating pad.

  • CT Scan: Perform a short CT scan for anatomical co-registration and attenuation correction of the PET data.

  • Tracer Injection: Inject a bolus of the [¹¹C]-tracer (e.g., 5-10 MBq) via a tail vein catheter.

  • Dynamic PET Scan: Start the PET acquisition simultaneously with the injection and scan dynamically for 60-90 minutes.

  • Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames.

  • Data Analysis:

    • Co-register the PET images with the CT or an MRI atlas.

    • Draw regions of interest (ROIs) over the striatum (target region) and cerebellum (a common reference region with low PDE10A expression).

    • Generate time-activity curves (TACs) for each region, plotting radioactivity concentration versus time.

    • Expected Outcome: The TAC for the striatum should show high initial uptake and retention, while the cerebellum TAC should show lower uptake and faster washout.[4]

  • Blocking Study (Validation): To confirm that the observed signal is specific to PDE10A, repeat the scan in a separate session where the animal is pre-treated with a high dose of a non-radioactive PDE10A inhibitor before the tracer is injected.[4] A significant reduction in striatal uptake confirms specific binding.[13]

Conclusion and Future Directions

The development of PET tracers based on the 2-amino-N-methylpyridine-4-carboxamide scaffold represents a significant advancement in the in vivo study of PDE10A. The protocols and workflows outlined in this guide provide a comprehensive framework for the successful design, synthesis, and preclinical validation of such tracers. A tracer that performs well in these preclinical studies, particularly showing high specific signal in non-human primates, may be nominated as a candidate for translation into human clinical studies.[6][8] These powerful molecular imaging tools will continue to be instrumental in unraveling the complexities of neuropsychiatric diseases and in the development of novel therapeutics.

References

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Source: Google Search.
  • Preclinical evaluation of a promising C-11 labeled PET tracer for imaging phosphodiesterase10A in the brain of living subject - PMC. Source: PubMed Central.
  • 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | C13H12FN3O2 | CID - PubChem. Source: PubChem.
  • Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds | Chemical Reviews.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl).
  • Discovery of Phosphodiesterase 10A (PDE10A) PET Tracer AMG 580 to Support Clinical Studies | ACS Medicinal Chemistry Letters.
  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Source: PubMed Central.
  • Discovery of N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines as Potential Tau Pathology PET Tracers for Alzheimer's Disease.
  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Discovery of Phosphodiesterase 10A (PDE10A) PET Tracer AMG 580 to Support Clinical Studies. Source: PubMed.
  • Update on PET Tracer Development for Muscarinic Acetylcholine Receptors - PMC. Source: PubMed Central.
  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Source: Semantic Scholar.
  • Preclinical Evaluation of 18 F-JNJ41510417 as a Radioligand for PET Imaging of Phosphodiesterase-10A in the Brain. Source: Journal of Nuclear Medicine.
  • Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). Source: PubMed.
  • Radiosynthesis and initial characterization of a PDE10A specific PET tracer [18 F]AMG 580 in non-human primates.
  • AMG 580: a novel small molecule phosphodiesterase 10A (PDE10A) positron emission tomography tracer. Source: PubMed.
  • Preclinical evaluation of a promising C-11 labeled PET tracer for imaging phosphodiesterase 10A in the brain of living subject. Source: PubMed.
  • Preclinical Characterization of the Phosphodiesterase 10A PET Tracer [(11)C]MK-8193. Source: PubMed.

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Application

analytical methods for 2-amino-N-methylpyridine-4-carboxamide quantification

An Application Note and Protocol Framework for the Quantitative Analysis of 2-amino-N-methylpyridine-4-carboxamide Abstract This document provides a comprehensive framework for the development and validation of analytica...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Framework for the Quantitative Analysis of 2-amino-N-methylpyridine-4-carboxamide

Abstract

This document provides a comprehensive framework for the development and validation of analytical methods for the precise quantification of 2-amino-N-methylpyridine-4-carboxamide. While specific, peer-reviewed methods for this exact analyte are not widely published, this guide synthesizes established analytical principles for similar polar, basic compounds with regulatory expectations for method validation. It is designed for researchers, analytical scientists, and drug development professionals who require a robust starting point for creating a reliable quantitative assay. The primary recommended technique is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity, particularly in complex biological matrices. An alternative method using HPLC with UV detection is also discussed. This note details a logical workflow encompassing method development, sample preparation, and a full validation protocol consistent with international guidelines.

Introduction and Analyte Characterization

The accurate quantification of active pharmaceutical ingredients (APIs), their intermediates, and metabolites is a cornerstone of drug development and quality control.[1][2] 2-amino-N-methylpyridine-4-carboxamide is a polar, heterocyclic compound whose structure suggests specific physicochemical properties that must be considered when developing an analytical method.

  • Structure: The molecule contains a basic pyridine ring, a primary amine, and a secondary amide.

  • Predicted Properties:

    • Polarity: The presence of multiple hydrogen bond donors and acceptors (amine and amide groups) makes the compound highly polar and hydrophilic.

    • Basicity: The pyridine nitrogen is basic, meaning the molecule will carry a positive charge in acidic conditions. This property is crucial for chromatographic retention and sample preparation.

    • UV Absorbance: The pyridine ring acts as a chromophore, allowing for UV detection.

Given these characteristics, standard reversed-phase chromatography (e.g., using a C18 column) may provide insufficient retention. Therefore, alternative chromatographic strategies are prioritized in this guide.

Part 1: Analytical Method Development Strategy

The development of a robust analytical method follows a logical progression from selecting the appropriate technology to fine-tuning the experimental parameters.

Selection of Analytical Technique

Primary Recommendation: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) For quantifying low-level analytes in complex matrices such as plasma, urine, or tissue homogenates, LC-MS/MS is the gold standard.[3] Its key advantages are:

  • High Selectivity: By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), interferences from the matrix can be virtually eliminated.

  • High Sensitivity: Limits of quantification (LOQ) in the low ng/mL or even pg/mL range are achievable.

  • Structural Confirmation: The mass-to-charge ratio provides a high degree of confidence in analyte identification.

Secondary Recommendation: HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) For the analysis of the bulk drug substance or in simpler formulations where analyte concentrations are high and the matrix is clean, HPLC-UV offers a more accessible and cost-effective alternative.[4] Success with this method depends on achieving sufficient chromatographic resolution from any impurities.

Chromatographic Method Development

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// Edges start -> analyte; analyte -> column_choice; column_choice -> hilic [label="Recommended"]; column_choice -> mixed_mode [label="Recommended"]; column_choice -> rp [label="Alternative"]; hilic -> mobile_phase; mixed_mode -> mobile_phase; rp -> mobile_phase; mobile_phase -> hilic_mp [label="For HILIC/\nMixed-Mode"]; mobile_phase -> rp_mp [label="For RP"]; hilic_mp -> detection; rp_mp -> detection; detection -> ms_detect [label="Primary"]; detection -> uv_detect [label="Secondary"]; ms_detect -> end; uv_detect -> end; }

Caption: Workflow for chromatographic method development.

Column Selection: Due to the analyte's high polarity, the recommended approach is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC columns (e.g., amide, cyano, or unbonded silica) use a high-organic mobile phase to retain polar compounds.[5] An alternative is a mixed-mode column that combines reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms.

Mobile Phase:

  • For HILIC: A typical mobile phase consists of a high percentage of acetonitrile (ACN) (e.g., >80%) as the weak solvent and an aqueous buffer as the strong solvent. An acidic modifier like 0.1% formic acid is recommended to ensure the analyte is protonated, which aids in retention on many HILIC stationary phases and is beneficial for positive mode ESI-MS.

  • For HPLC-UV: A mobile phase of ACN and water with a suitable buffer (e.g., phosphate or acetate) at a controlled pH would be appropriate. The pH should be maintained at least 2 units away from the analyte's pKa to ensure a consistent charge state.

Detector Optimization (LC-MS/MS):

  • Infusion: Directly infuse a standard solution of the analyte into the mass spectrometer to determine the mass of the protonated molecule [M+H]⁺.

  • Precursor Ion Selection: In Q1, select the [M+H]⁺ ion.

  • Product Ion Scan: Fragment the precursor ion in the collision cell (Q2) and scan for stable product ions in Q3.

  • MRM Transition Selection: Select the most intense and stable precursor-to-product ion transition for quantification. A second transition can be used for confirmation.

  • Parameter Optimization: Optimize the cone voltage and collision energy to maximize the signal for the chosen MRM transition.

Part 2: Sample Preparation Protocol

The goal of sample preparation is to remove matrix components that can interfere with the analysis, such as proteins and phospholipids, while maximizing the recovery of the analyte.[6][7][8]

// Nodes start [label="Start: Biological Sample\n(e.g., 100 µL Plasma)", fillcolor="#F1F3F4", fontcolor="#202124"]; spike [label="Spike Internal Standard (IS)", fillcolor="#E8F0FE", fontcolor="#202124"]; choice [label="Select Extraction Method", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

ppt [label="Protein Precipitation\n(Add ACN, Vortex, Centrifuge)\n- Fast, high recovery\n- 'Dirty' extract", fillcolor="#FBBC05", fontcolor="#202124"]; lle [label="Liquid-Liquid Extraction\n(Add immiscible solvent, Vortex, Separate)\n- Cleaner than PPT\n- Solvent selection critical", fillcolor="#FBBC05", fontcolor="#202124"]; spe [label="Solid-Phase Extraction (SPE)\n(Condition, Load, Wash, Elute)\n- Cleanest extract\n- Highest selectivity", fillcolor="#34A853", fontcolor="#FFFFFF"];

spe_steps [label="SPE Protocol\n1. Condition Cartridge (Methanol, Water)\n2. Load Sample\n3. Wash (to remove interferences)\n4. Elute Analyte", fillcolor="#E8F0FE", fontcolor="#202124"];

evap [label="Evaporate Eluate\n(Under Nitrogen Stream)", fillcolor="#E8F0FE", fontcolor="#202124"]; reconstitute [label="Reconstitute\n(In Mobile Phase)", fillcolor="#E8F0FE", fontcolor="#202124"]; inject [label="Inject into LC-MS/MS", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> spike; spike -> choice; choice -> ppt [label="Simple"]; choice -> lle [label="Intermediate"]; choice -> spe [label="Recommended"];

spe -> spe_steps [style=dashed];

ppt -> evap; lle -> evap; spe_steps -> evap;

evap -> reconstitute; reconstitute -> inject; }

Caption: Sample preparation workflow options.

Recommended Protocol: Solid-Phase Extraction (SPE)

Given the analyte's polar and basic nature, a mixed-mode cation-exchange SPE sorbent is recommended for optimal selectivity.

Materials:

  • Mixed-Mode Cation-Exchange SPE Cartridges (e.g., Polymeric MCX)

  • Methanol (HPLC Grade)

  • Deionized Water

  • Ammonium Hydroxide

  • Formic Acid

  • Internal Standard (IS) Solution (e.g., a stable isotope-labeled version of the analyte)

Step-by-Step Protocol:

  • Sample Pre-treatment: To 100 µL of biological sample (e.g., plasma), add 10 µL of IS working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • Condition: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Load: Load the pre-treated sample onto the cartridge.

  • Wash 1: Pass 1 mL of 0.1 M hydrochloric acid to wash away acidic and neutral interferences.

  • Wash 2: Pass 1 mL of methanol to wash away remaining neutral and some basic interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte, releasing it from the sorbent.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for analysis.

Part 3: Method Validation Protocol

The developed method must be validated to ensure it is fit for its intended purpose.[2] The validation protocol should adhere to guidelines from regulatory bodies such as the ICH and FDA.[9][10][11][12][13]

Validation Parameters and Acceptance Criteria
ParameterPurposeExperimental ApproachTypical Acceptance Criteria
Specificity & Selectivity To ensure the method unequivocally measures the analyte without interference.[14][15]Analyze at least 6 blank matrix samples from different sources. Analyze blank matrix spiked at the Lower Limit of Quantification (LLOQ) with the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and response.Prepare a calibration curve with a blank, a zero, and at least 6 non-zero standards spanning the expected concentration range. Analyze in triplicate.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the true value and the variability of the measurements.Analyze Quality Control (QC) samples at a minimum of four levels (LLOQ, Low, Mid, High) in 5 replicates on 3 separate days.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.The LLOQ is the lowest standard on the calibration curve.Signal-to-noise ratio > 10. Accuracy and precision must meet the criteria defined above.
Recovery The extraction efficiency of the analytical method.Compare the peak area of an extracted sample to the peak area of a post-extraction spiked sample at 3 QC levels (Low, Mid, High).Recovery should be consistent, precise, and reproducible.
Matrix Effect To assess the suppression or enhancement of ionization by matrix components.Compare the peak area of a post-extraction spiked sample to a neat solution standard at 3 QC levels.The CV of the matrix factor across different lots of matrix should be ≤15%.
Stability To ensure the analyte is stable throughout the sample lifecycle.Analyze QC samples after exposure to various conditions: Freeze-thaw cycles (3 cycles), short-term bench-top, long-term storage, and post-preparative autosampler stability.Mean concentration should be within ±15% of nominal values.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Waters. M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC North America. (2014). Validation of Impurity Methods, Part II. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Veeprho. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]

  • Journal of Medicinal Chemistry. (2010). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • PharmTech. (2024). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • National Center for Biotechnology Information. (2010). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. [Link]

  • International Journal of Scientific & Technology Research. (2015). Sample Preparation In Bioanalysis: A Review. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. [Link]

  • Biotage. Bioanalytical sample preparation. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. [Link]

  • American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis. [Link]

  • PubMed. (2007). Liquid chromatography-tandem mass spectrometry analysis of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in cooked meats. [Link]

  • Bioanalysis Zone. (2018). Quantitative bioanalysis by LC–MS for the development of biological drugs. [Link]

  • Baghdad Journal of Biochemistry and Applied Biological Sciences. (2023). Current Development in Bioanalytical Sample Preparation Techniques. [Link]

  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

Sources

Method

Application Notes &amp; Protocols: Formulation of 2-amino-N-methylpyridine-4-carboxamide for Animal Studies

Abstract This document provides a comprehensive guide for the rational formulation of 2-amino-N-methylpyridine-4-carboxamide (Compound Y), a novel pyridine carboxamide derivative, for in vivo evaluation in animal models....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the rational formulation of 2-amino-N-methylpyridine-4-carboxamide (Compound Y), a novel pyridine carboxamide derivative, for in vivo evaluation in animal models. Recognizing that many novel chemical entities (NCEs) within this class exhibit poor aqueous solubility, this guide presents a systematic, tiered approach to formulation development.[1] The primary objective is to achieve adequate and reproducible systemic exposure to enable robust pharmacokinetic (PK), pharmacodynamic (PD), and toxicological (TOX) assessments.[2] Methodologies range from simple aqueous suspensions to advanced solubilization techniques using co-solvents, surfactants, and lipid-based systems, emphasizing the causal relationships between physicochemical properties and formulation strategy.

Introduction: The Challenge of Pyridine Carboxamides

Pyridine carboxamide derivatives are a significant class of compounds in drug discovery, with applications ranging from oncology to infectious diseases.[3][4][5] A common challenge in their preclinical development is poor aqueous solubility, which can hinder oral absorption and lead to low or variable bioavailability.[1] Suboptimal formulations may result in misleading efficacy and toxicity data, potentially causing promising drug candidates to be prematurely discarded.[6]

The formulation strategy for 2-amino-N-methylpyridine-4-carboxamide (referred to herein as Compound Y) must be tailored to its specific physicochemical properties. While detailed experimental data for this specific molecule is not widely published, its structure suggests potential for limited aqueous solubility due to the aromatic pyridine ring and carboxamide group. This guide, therefore, is built upon established principles for formulating poorly soluble compounds, providing researchers with a logical workflow to identify a suitable vehicle for animal studies.[1][7]

Pre-formulation Assessment: Characterizing Compound Y

A thorough understanding of the compound's physicochemical properties is the foundation of a successful formulation strategy.[1] Before commencing formulation screening, the following initial characterization is critical.

2.1. Initial Physicochemical Profiling

A small amount of the active pharmaceutical ingredient (API) should be allocated for determining fundamental properties.

PropertyExperimental MethodRationale & Implication for Formulation
Aqueous Solubility Shake-flask method in buffers (pH 2.0, 6.5, 7.4)Determines intrinsic solubility and pH-dependent effects. The pyridine nitrogen may be protonated at low pH, potentially increasing solubility.[8][9]
pKa Potentiometric titration or computational predictionIdentifies ionizable groups. The amino and pyridine groups are likely basic, influencing solubility in the gastrointestinal (GI) tract.
LogP / LogD HPLC-based or computational predictionMeasures lipophilicity. High lipophilicity (LogP > 3) may suggest suitability for lipid-based formulations but can also indicate poor aqueous solubility.[10]
Melting Point (Tm) Differential Scanning Calorimetry (DSC)Provides an indication of the crystal lattice energy. A high melting point often correlates with low solubility.[9]
Solid-State Form X-Ray Powder Diffraction (XRPD), MicroscopyIdentifies if the compound is crystalline or amorphous. Amorphous forms are generally more soluble but can be less stable.

2.2. Workflow for Pre-formulation Assessment

The following diagram outlines the decision-making process based on initial characterization.

Preformulation_Workflow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Initial Formulation Path A Compound Y (API) B Determine Aqueous Solubility (pH 2.0, 6.5, 7.4) A->B C Determine pKa & LogP A->C D Analyze Solid State (Tm, XRPD) A->D E Solubility > 1 mg/mL in pH 6.5-7.4 buffer? B->E F Simple Aqueous Suspension (e.g., Methylcellulose/Tween) E->F Yes G Proceed to Solubilization Enhancement Strategies E->G No

Caption: Initial workflow for characterizing Compound Y to guide formulation strategy.

Tiered Formulation Development Strategy

For new chemical entities with limited availability, a tiered approach allows for efficient screening with minimal compound usage.[6] This strategy progresses from simple vehicles to more complex systems as needed.

Tier 1: Aqueous Suspension

If the required dose for animal studies can be achieved in a reasonable dosing volume (e.g., <10 mL/kg for rodents) with a simple suspension, this is often the preferred starting point for toxicology studies due to lower potential for excipient-related side effects.[1][11]

Protocol 1: Preparation of a Simple Aqueous Suspension

  • Objective: To prepare a homogenous, easily re-suspendable formulation for oral gavage.

  • Materials:

    • Compound Y

    • 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in deionized water

    • 0.1% - 0.2% (v/v) Tween 80 (Polysorbate 80)

    • Mortar and pestle

    • Stir plate and magnetic stir bar

  • Methodology:

    • Weigh the required amount of Compound Y.

    • In a mortar, add a small amount of the vehicle (e.g., 0.5% MC with 0.1% Tween 80) to the powder to form a smooth, uniform paste. This "wetting" step is crucial to prevent clumping.

    • Gradually add the remaining vehicle while mixing continuously.

    • Transfer the mixture to a suitable container (e.g., glass vial).

    • Stir with a magnetic stir bar for at least 30 minutes to ensure homogeneity.

    • Visually inspect for uniformity before each dose administration and ensure it is easily re-suspended upon gentle shaking.

Causality: Methylcellulose acts as a suspending agent to increase viscosity and slow sedimentation. Tween 80 is a non-ionic surfactant that reduces surface tension between the drug particles and the aqueous vehicle, improving wettability and preventing aggregation.[11]

Tier 2: Solubilization Enhancement

If the required dose concentration exceeds the aqueous solubility, or if improved exposure is needed for PK/PD studies, solubilization enhancement is necessary.[2][6]

3.1. Co-solvent Systems

Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle.[12]

Protocol 2: Screening of Co-solvent Formulations

  • Objective: To identify a co-solvent system that dissolves Compound Y at the target concentration.

  • Commonly Used Co-solvents & Excipients:

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol (PG)[13]

    • Ethanol

    • Dimethyl sulfoxide (DMSO) - Use with caution due to potential for toxicity and altered metabolism.

    • Surfactants: Tween 80, Kolliphor® EL (Cremophor® EL), Solutol® HS 15

  • Screening Methodology:

    • Prepare a series of common vehicle systems (see table below).

    • Add an excess of Compound Y to a small volume (e.g., 1 mL) of each vehicle in a glass vial.

    • Vortex and sonicate the vials for 30 minutes.

    • Equilibrate the samples at room temperature for 24 hours to reach equilibrium solubility.

    • Centrifuge the samples to pellet undissolved solid.

    • Analyze the supernatant for drug concentration using a validated analytical method (e.g., HPLC-UV).

Table of Example Co-solvent Systems for Screening:

Vehicle CompositionRatio (v/v/v)Notes
PEG 400 / Water50:50A common starting point for many poorly soluble compounds.
PEG 400 / PG / Water40:10:50PG can improve the solvent capacity for certain compounds.
PEG 400 / Tween 80 / Water30:10:60Addition of a surfactant can aid in both solubilization and maintaining the drug in solution upon dilution in the GI tract.
Solutol® HS 15 / Water20:80Solutol® is a potent non-ionic solubilizer and emulsifying agent.[14]

Causality & Considerations: The choice of co-solvent depends on the polarity of the drug.[12] Researchers must be mindful of the potential for drug precipitation upon administration (in vivo dilution) and the potential toxicity of the excipients themselves, especially in long-term studies.[1][13] For instance, polysorbates have been associated with hypersensitivity reactions in some species.[13]

Tiered_Formulation_Strategy cluster_tier2 Tier 2 Options Start Is required dose achievable in aqueous suspension? Tier1 Tier 1: Aqueous Suspension (e.g., 0.5% MC, 0.2% Tween 80) Start->Tier1 Yes Tier2 Tier 2: Solubilization Enhancement Start->Tier2 No CoSolvent Co-solvent Systems (PEG400, PG) Tier2->CoSolvent Cyclodextrin Complexation (HP-β-CD) Tier2->Cyclodextrin Lipid Lipid-Based Systems (SEDDS) Tier2->Lipid

Caption: Tiered approach to formulating Compound Y for animal studies.

3.2. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity, which can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in preclinical studies.

Protocol 3: Formulation with HP-β-CD

  • Objective: To prepare a clear, aqueous solution of Compound Y using HP-β-CD.

  • Materials:

    • Compound Y

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer (e.g., citrate buffer pH 3-5, or saline)

  • Methodology:

    • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 20-40% w/v).

    • Slowly add Compound Y powder to the cyclodextrin solution while stirring or vortexing.

    • Sonicate the mixture until the solution becomes clear. Gentle warming may be applied if the compound is heat-stable.

    • Filter the final solution through a 0.22 µm filter to remove any undissolved particles, especially if intended for parenteral administration.

Causality: The non-polar part of Compound Y partitions into the lipophilic core of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve readily in water. This approach is particularly effective for compounds that fit well within the cyclodextrin cavity.[15]

3.3. Lipid-Based Formulations

For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance oral bioavailability.[7][10] These formulations consist of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the GI fluids.[14]

Final Formulation Selection and Validation

The final choice of formulation will depend on the route of administration, the study type (PK vs. TOX), and the achieved concentration.[2] A simple suspension is often sufficient for early toxicology where high doses are needed.[1] For PK studies, a solution formulation (co-solvent or cyclodextrin) is often preferred as it eliminates dissolution as a rate-limiting step for absorption, providing a clearer picture of the compound's intrinsic pharmacokinetic properties.[6]

Before use in pivotal studies, the selected formulation should be validated for:

  • Homogeneity: Ensuring uniform drug concentration.

  • Short-term Stability: Confirming the compound remains stable in the vehicle for the duration of the study preparation and administration period.

  • Re-suspendability (for suspensions): Ensuring consistent dosing.

Safety Considerations

Excipients are not inert and can have biological effects.[13] The concentration of all excipients should be kept to the minimum necessary and should be consistent with established safety levels for the chosen animal species.[16] A vehicle-only control group is mandatory in all in vivo experiments to differentiate any effects of the formulation from the effects of the test compound.

References

  • Excipients: Enhancing the New, Poorly Soluble APIs. Contract Pharma.[Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics. (2016). [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. (2012). [Link]

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis Online. (2010). [Link]

  • Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Frontiers in Veterinary Science. (2024). [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. (2024). [Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Institutes of Health (NIH). (2018). [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. (2021). [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. (2022). [Link]

  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Science. (2017). [Link]

  • 2-Amino-4-methylpyridine-3-carboxylic acid. PubChem.[Link]

  • 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. PubChem.[Link]

  • CHAPTER 2: Tactics to Improve Solubility Available. Royal Society of Chemistry. (2021). [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. (2022). [Link]

  • 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. (2016). [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. National Institutes of Health (NIH). (2018). [Link]

  • Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. MDPI. (2012). [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed. (2024). [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. National Institutes of Health (NIH). (2024). [Link]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Semantic Scholar. (2024). [Link]

  • 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride. PubChem.[Link]

  • 2-amino-N-methylpyridine-4-carboxamide. American Elements.[Link]

  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. (2016). [Link]

Sources

Application

Application Notes and Protocols for the Evaluation of 2-amino-N-methylpyridine-4-carboxamide in Anti-Tuberculosis Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Pyridine Carboxamides in Combating Tuberculosis Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a leadi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyridine Carboxamides in Combating Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M.tb underscores the urgent need for novel therapeutics with new mechanisms of action.[1][2] Pyridine carboxamides have emerged as a promising class of compounds in the anti-tuberculosis drug discovery pipeline.[1][3] This document provides a comprehensive guide for the investigation of novel pyridine carboxamides, using 2-amino-N-methylpyridine-4-carboxamide as a representative candidate, from initial screening to preclinical evaluation.

These application notes are designed to provide not just a set of instructions, but a strategic framework for researchers. The protocols herein are based on established methodologies for evaluating similar pyridine carboxamide derivatives and are intended to be adapted and optimized for the specific compound under investigation.[1][3][4]

Section 1: Compound Handling and Preparation

Prior to initiating any biological evaluation, proper handling and preparation of 2-amino-N-methylpyridine-4-carboxamide are critical for ensuring reproducible results.

1.1. Solubility and Stock Solution Preparation:

  • Objective: To prepare a high-concentration stock solution for serial dilutions in various assays.

  • Protocol:

    • Determine the solubility of 2-amino-N-methylpyridine-4-carboxamide in dimethyl sulfoxide (DMSO).

    • Weigh out the desired amount of the compound under sterile conditions.

    • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

1.2. Quality Control:

  • Rationale: To ensure the purity and integrity of the compound before biological testing.

  • Recommendations:

    • Confirm the identity and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

    • Assess the stability of the compound in DMSO and culture media over the time course of the experiments.

Section 2: In Vitro Efficacy Assessment

The initial evaluation of a novel anti-tubercular agent involves determining its direct activity against M.tb and its potential for intracellular efficacy.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

  • Protocol: Broth Microdilution Method

    • Culture M.tb H37Rv (a standard laboratory strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase.[4]

    • Prepare serial two-fold dilutions of 2-amino-N-methylpyridine-4-carboxamide in a 96-well microplate using 7H9 broth.

    • Adjust the turbidity of the M.tb culture to a McFarland standard of 1.0 and dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

    • Include a positive control (e.g., isoniazid or rifampicin), a negative control (no drug), and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 7-14 days.

    • Determine the MIC by visual inspection for the absence of bacterial growth or by using a growth indicator such as Resazurin.

Intracellular Activity in Macrophage Infection Models

Mycobacterium tuberculosis is an intracellular pathogen, primarily residing within macrophages. Therefore, assessing a compound's ability to inhibit bacterial growth within this cellular environment is crucial.[5][6][7][8][9]

  • Protocol: Macrophage Infection Assay

    • Seed macrophage-like cells (e.g., RAW 264.7 or THP-1) in a 96-well plate and allow them to adhere overnight.

    • Infect the macrophages with M.tb H37Rv at a multiplicity of infection (MOI) of 10:1 for 4 hours.

    • Wash the cells with warm PBS to remove extracellular bacteria.

    • Add fresh culture medium containing serial dilutions of 2-amino-N-methylpyridine-4-carboxamide.

    • Incubate the infected cells for 4-5 days at 37°C in a 5% CO2 incubator.

    • Lyse the macrophages with a solution of 0.1% Triton X-100.

    • Determine the number of viable intracellular bacteria by plating serial dilutions of the lysate on Middlebrook 7H10 agar plates and counting colony-forming units (CFU) after 3-4 weeks of incubation.

Table 1: Representative Data for a Novel Pyridine Carboxamide

AssayParameterResult
In Vitro Activity MIC against M.tb H37Rv5 µM
Intracellular Activity IC50 in RAW 264.7 macrophages2.5 µM
Cytotoxicity CC50 in RAW 264.7 cells> 50 µM
Selectivity Index CC50 / IC50> 20

Section 3: Mechanism of Action Studies

Understanding how a compound exerts its anti-tubercular effect is a critical step in its development. For pyridine carboxamides, a key area of investigation is their potential to be prodrugs activated by mycobacterial enzymes.

Investigating Prodrug Activation by AmiC

Several pyridine carboxamide derivatives have been shown to be prodrugs that require hydrolysis by the amidase AmiC for their anti-mycobacterial activity.[3]

  • Hypothetical Mechanism of Action:

    • 2-amino-N-methylpyridine-4-carboxamide is taken up by M.tb.

    • The amidase AmiC hydrolyzes the amide bond, releasing an active metabolite.

    • The active metabolite inhibits an essential cellular process, leading to bacterial death or growth inhibition.

  • Experimental Workflow for Investigating AmiC-dependent Activation:

G cluster_0 Hypothesis: AmiC Activation A 2-amino-N-methylpyridine-4-carboxamide (Prodrug) C Uptake A->C B Mycobacterium tuberculosis B->C D AmiC Hydrolysis C->D E Active Metabolite D->E F Inhibition of Essential Pathway E->F G Bacteriostatic/Bactericidal Effect F->G

Caption: Hypothetical AmiC-dependent activation pathway.

  • Protocol: Comparative MIC Testing with an AmiC-deficient Strain

    • Obtain or generate a strain of M.tb with a knockout or knockdown of the amiC gene.

    • Determine the MIC of 2-amino-N-methylpyridine-4-carboxamide against both the wild-type and the AmiC-deficient strains of M.tb.

    • A significant increase in the MIC for the AmiC-deficient strain compared to the wild-type strain would suggest that AmiC is involved in the activation of the compound.

Section 4: In Vivo Efficacy Evaluation

Promising compounds from in vitro studies should be evaluated in an animal model of tuberculosis to assess their in vivo efficacy. The murine model is the most commonly used for this purpose.[10][11][12][13]

  • Protocol: Murine Model of Chronic Tuberculosis Infection

    • Infect C57BL/6 mice via the aerosol route with a low dose of M.tb H37Rv to establish a chronic infection.

    • After 4 weeks of infection, begin treatment with 2-amino-N-methylpyridine-4-carboxamide administered orally or via an appropriate route.

    • Include a vehicle control group and a positive control group (e.g., isoniazid).

    • Treat the mice daily for 4-8 weeks.

    • At the end of the treatment period, euthanize the mice and harvest the lungs and spleens.

    • Homogenize the organs and plate serial dilutions on 7H10 agar to determine the bacterial load (CFU).

    • A statistically significant reduction in CFU in the lungs and spleens of the treated group compared to the vehicle control group indicates in vivo efficacy.[2]

Experimental Workflow for In Vivo Efficacy Testing

G A Aerosol Infection of Mice with M.tb B Establishment of Chronic Infection (4 weeks) A->B C Initiation of Treatment B->C D Daily Dosing (4-8 weeks) C->D E Euthanasia and Organ Harvest D->E F CFU Enumeration E->F G Data Analysis F->G

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting inconsistent results in 2-amino-N-methylpyridine-4-carboxamide experiments

Technical Support Center: 2-Amino-N-methylpyridine-4-carboxamide Welcome to the technical support center for 2-amino-N-methylpyridine-4-carboxamide. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-N-methylpyridine-4-carboxamide

Welcome to the technical support center for 2-amino-N-methylpyridine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this compound. Our goal is to provide you with the expertise and validated protocols necessary to achieve consistent and reliable experimental outcomes.

Troubleshooting Guide: Synthesis and Purification

Inconsistent results in chemical synthesis and purification can often be traced back to subtle variations in reaction conditions, reagent quality, or purification techniques. This section addresses the most frequently encountered issues with 2-amino-N-methylpyridine-4-carboxamide.

Issue 1: Low or No Yield in Amide Coupling Reactions

A primary challenge in synthesizing N-substituted aminopyridines is the reduced nucleophilicity of the exocyclic amino group. The electron-withdrawing nature of the pyridine ring deactivates the amino group, making it less reactive towards carboxylic acids or their derivatives.

Q: My amide coupling reaction to form 2-amino-N-methylpyridine-4-carboxamide is sluggish and results in a low yield. What are the likely causes and how can I optimize the reaction?

A: The root cause is often insufficient activation of the carboxylic acid partner or suboptimal reaction conditions to overcome the low nucleophilicity of the 2-aminopyridine derivative.

Troubleshooting Steps & Optimization:

  • Assess Reagent Quality: Ensure the starting materials, particularly the 2-aminopyridine precursor and the carboxylic acid, are pure and dry. A lower than expected melting point of the aminopyridine reagent can indicate impurities that may interfere with the reaction.[1]

  • Employ a More Potent Coupling Reagent: Standard coupling reagents like HBTU/HOBt may not be effective for deactivated amines.[1] Consider using more powerful uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which are known to be more efficient for hindered or electron-deficient amines.[1]

  • Activate the Carboxylic Acid as an Acid Chloride: For a more reactive electrophile, convert the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] This highly reactive intermediate can overcome the low nucleophilicity of the aminopyridine. Exercise caution, as this method can generate side products and requires stringent anhydrous conditions.

  • Optimize the Base: If your protocol includes a base like triethylamine (TEA), consider switching to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to ensure complete deprotonation of the amine without competing in the reaction.[1]

  • Adjust Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often drive a sluggish reaction to completion.[1] However, monitor the reaction closely for any signs of decomposition, which can occur at elevated temperatures.

  • Solvent Selection: While solvents like N,N-dimethylformamide (DMF) are common, they can sometimes lead to lower yields.[2] Experiment with other polar aprotic solvents such as dioxane or a mixture of solvents to improve solubility and reaction kinetics.[1][2]

Workflow for Optimizing Amide Coupling

G start Low Yield in Amide Coupling reagent_check Verify Purity of Starting Materials start->reagent_check coupling_reagent Use Stronger Coupling Reagent (HATU, PyBOP) reagent_check->coupling_reagent If purity is confirmed acid_chloride Convert Carboxylic Acid to Acid Chloride reagent_check->acid_chloride Alternative strategy monitor Monitor by TLC/LC-MS coupling_reagent->monitor acid_chloride->monitor base_opt Switch to Stronger, Non-nucleophilic Base (DBU) temp_opt Increase Reaction Temperature (40-60°C) base_opt->temp_opt solvent_opt Optimize Solvent System temp_opt->solvent_opt solvent_opt->monitor monitor->base_opt If reaction is still sluggish complete Reaction Complete monitor->complete If conversion is >95%

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Issue 2: Difficulty in Product Purification

The basic nature of the pyridine nitrogen and the exocyclic amino group in 2-amino-N-methylpyridine-4-carboxamide can lead to challenges during purification, particularly with silica gel chromatography.

Q: I'm having trouble purifying my product using column chromatography. It's either streaking badly on the column or co-eluting with impurities. What should I do?

A: These are common issues when purifying basic compounds on acidic silica gel. The problem can be addressed by modifying your purification strategy.

Troubleshooting Steps & Optimization:

  • TLC Optimization: Before attempting column chromatography, optimize the eluent system using Thin-Layer Chromatography (TLC).[3] This will help you find a solvent system that provides good separation between your product and impurities.

  • Basic Modifier in Eluent: To counteract the acidity of the silica gel and reduce tailing or streaking, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent system.[3] This will neutralize the acidic sites on the silica, allowing your basic compound to elute more cleanly.

  • Alternative Purification Method (Acid-Base Extraction): A highly effective method for purifying basic compounds is to utilize their ability to form salts. A patented method for a similar compound involves the following steps[4]:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous phase as a protonated salt, leaving non-basic organic impurities behind in the organic layer.

    • Separate the aqueous layer and wash it with a fresh organic solvent to remove any remaining impurities.

    • Slowly add a base (e.g., NaOH solution, NaHCO₃) to the aqueous layer until the pH is basic (pH 8-9), causing the neutral product to precipitate out.[4]

    • Filter the solid, wash with distilled water, and dry under vacuum to obtain the purified product.[4]

  • Column Overloading: If impurities are co-eluting with the product, you may be overloading the column.[3] Use a larger column or reduce the amount of crude material loaded onto the column.

Purification Strategy Decision Tree

G start Purification Issues streaking Streaking/Tailing on Column? start->streaking co_elution Co-elution with Impurities? streaking->co_elution No add_base Add Basic Modifier (TEA/NH3) to Eluent streaking->add_base Yes overload Column Overloaded? co_elution->overload Yes success Pure Product Obtained add_base->success reduce_load Reduce Sample Load or Use Larger Column overload->reduce_load Yes acid_base Use Acid-Base Extraction Purification overload->acid_base No, poor separation reduce_load->success acid_base->success

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

This section covers common questions regarding the handling, storage, and application of 2-amino-N-methylpyridine-4-carboxamide.

Q1: How should I properly store 2-amino-N-methylpyridine-4-carboxamide to ensure its stability?

A1: The compound is stable under normal conditions but can be hygroscopic and sensitive to air and moisture.[5][6][7] For long-term stability, it should be stored in a tightly sealed container in a cool, dry place, away from light.[1] Recommended long-term storage conditions are -20°C for up to one month or -80°C for up to six months.[1] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen).[5]

Q2: What are the main incompatible materials to avoid when working with this compound?

A2: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as these can lead to vigorous reactions or degradation of the compound.[5][7]

Q3: My biological assay results using this compound are inconsistent. What could be the cause?

A3: Inconsistent biological activity can stem from several factors:

  • Compound Purity: Even small amounts of impurities can have significant biological effects or interfere with the assay.[1] Ensure the purity of your compound is consistently high (≥95%) using methods like HPLC or elemental analysis.[8]

  • Compound Stability in Assay Media: The compound may degrade in aqueous buffer solutions over time. It is advisable to prepare stock solutions in a suitable organic solvent like DMSO and make fresh dilutions in the assay buffer immediately before use.

  • Off-Target Effects: Aminopyridine-based compounds can sometimes exhibit non-selective binding or activity. For instance, 2-amino-4-methylpyridine is a known inhibitor of nitric oxide synthase (NOS) isoforms, and such off-target activity could influence results in unrelated assays.[8][9][10]

  • Assay Conditions: Factors such as pH, incubation time, and the presence of other components in the assay mixture can influence the compound's activity.[11] Ensure these parameters are tightly controlled across experiments.

Q4: What are the key safety precautions I should take when handling this compound?

A4: 2-amino-N-methylpyridine-4-carboxamide and related aminopyridines are considered hazardous.[6][7] They can be toxic if swallowed, in contact with skin, or if inhaled.[6][12] Always handle this compound in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[7] Avoid creating dust when handling the solid form.[5][12]

Q5: What analytical methods are suitable for confirming the identity and purity of my synthesized compound?

A5: A combination of analytical techniques should be used for comprehensive characterization:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural information and is excellent for confirming the identity of the compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a buffer like formic acid or TFA) is a common starting point.[8][13]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups (e.g., C=O of the amide, N-H stretches).

  • Elemental Analysis: Determines the elemental composition (C, H, N) and is a good indicator of overall purity.

Analytical Technique Purpose Typical Observations for 2-amino-N-methylpyridine-4-carboxamide
¹H NMR Structural ConfirmationSignals corresponding to aromatic protons on the pyridine ring, the N-methyl group, and the amino group protons.
¹³C NMR Carbon Skeleton ConfirmationResonances for the pyridine ring carbons, the amide carbonyl carbon, and the N-methyl carbon.
LC-MS Identity & Purity CheckA major peak in the chromatogram with the correct mass-to-charge ratio [M+H]⁺.
FTIR Functional Group IDCharacteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C=C and C=N stretching.

References

  • Patel, R. P., et al. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a]pyridines (2016-2020). Chemistry & Biology Interface, 11(1), 1-20.
  • Hsiao, Y. M., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 52(8), 2443–2553.
  • Loba Chemie. (2016). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • OSHA. (2006). PV2143: Aminopyridines. Retrieved from [Link]

  • CN107011254B. (2019). Synthesis and purification method of 2-amino-4-methylpyridine.
  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(8), 1545–1548.
  • Hsiao, Y. M., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl).
  • Hsiao, Y. M., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry, 52(8), 2443-53.
  • Singh, V. K., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Das, M., et al. (2020). Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid–Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties. ACS Omega, 5(1), 849–860.
  • US20080262236A1. (2008). Process for the Preparation of 4-{4-[({[4-Chloro-3-(Trifluoromethyl)Phenyl]Amino}Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
  • Beraldo, H., et al. (2001). Biological assays and noncovalent interactions of pyridine-2-carbaldehyde thiosemicarbazonecopper(II) drugs with , [poly(dG-dC)] (2), and calf thymus DNA. Journal of Inorganic Biochemistry, 83(2-3), 109-118.

  • Jones, K. M., et al. (2021). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. ACS Infectious Diseases, 7(9), 2636–2651.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • Eadara, K. C., et al. (2015). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Der Pharma Chemica, 7(3), 79-84.
  • Faraci, W. S., et al. (1995). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 116(6), 2615–2620.
  • Nishio, T., et al. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 242, 116027.
  • Al-Ostath, A., et al. (2022).
  • Sari, Y., et al. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Indonesian Journal of Chemistry, 20(4), 844-854.
  • Hussain, M., et al. (2013). Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid.
  • Gevorgyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Chemical Journal of Armenia, 71(4), 485-498.
  • Guk, Y. V., et al. (2022). Transformations of 3-Amino-N-[2-(5-methyl-2-furyl)ethyl]thieno[2,3-b]pyridine-2-carboxamides in Acidic Media. Chemistry of Heterocyclic Compounds, 58(4), 223–230.

Sources

Optimization

Technical Support Center: Optimization of 2-Amino-N-methylpyridine-4-carboxamide Dosage for In Vivo Studies

Welcome to the technical support center for the in vivo application of 2-amino-N-methylpyridine-4-carboxamide and related pyridine carboxamide derivatives. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the in vivo application of 2-amino-N-methylpyridine-4-carboxamide and related pyridine carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for effective in vivo dosage optimization. The principles and methodologies outlined here are synthesized from established practices in preclinical drug development and data from structurally similar compounds.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: We are starting our in vivo studies with 2-amino-N-methylpyridine-4-carboxamide. How do we determine the initial dose range for our experiments?

A1: Establishing the initial dose range is a critical first step. It is recommended to begin with a comprehensive literature review for any existing data on 2-amino-N-methylpyridine-4-carboxamide or compounds with a similar structure. If data is scarce, a dose-range finding (DRF) study is essential.[1][2] The primary objectives of a DRF study are to identify the maximum tolerated dose (MTD) and the minimum effective dose (MED).[1][2] This will define the therapeutic window for your compound. The study typically involves administering a wide range of doses to a small group of animals and observing for signs of toxicity and efficacy.

Q2: What are the common signs of toxicity we should monitor for with pyridine carboxamide derivatives?

Q3: We are observing poor oral bioavailability with our compound. What could be the cause and how can we improve it?

A3: Poor oral bioavailability is a common challenge in drug development. For pyridine derivatives, factors such as first-pass metabolism and poor solubility can significantly limit systemic exposure. For instance, 2-amino-4-methylpyridine showed a significant difference between its subcutaneous (ID50 = 0.3 mg kg-1) and oral (ID50 = 20.8 mg kg-1) efficacy, suggesting extensive first-pass metabolism or poor absorption.[5] To address this, consider reformulating the compound. This could involve using different vehicles, such as aqueous solutions, suspensions, or lipid-based formulations, to enhance solubility and absorption. Salt formation or co-crystallization are other strategies to improve the physicochemical properties of the compound.

Q4: How do we design a study to evaluate the in vivo efficacy of 2-amino-N-methylpyridine-4-carboxamide?

A4: In vivo efficacy studies are the gold standard for validating the biological activity of a drug candidate.[6] The design of your study will depend on the therapeutic indication. For example, if you are investigating its potential as an anti-cancer agent, you would typically use xenograft or syngeneic tumor models.[6][7] Key components of the study design include:

  • Animal Model: Select a model that is relevant to the disease you are studying.

  • Dose Levels: Based on your DRF study, select at least three dose levels (low, medium, and high) to evaluate the dose-response relationship.

  • Control Groups: Include a vehicle control group and potentially a positive control group (a known effective drug).

  • Endpoints: Clearly define the primary and secondary endpoints. These could include tumor growth inhibition, survival, or specific biomarkers.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in animal response Formulation issues (non-homogenous suspension), inconsistent dosing technique, animal health status, genetic variability within the animal strain.Ensure the formulation is homogenous before each dose. Standardize the dosing procedure and ensure all technicians are properly trained. Use healthy, age- and weight-matched animals from a reputable supplier.
No observable efficacy at tolerated doses Insufficient drug exposure at the target site, incorrect mechanism of action hypothesis, inappropriate animal model.Conduct pharmacokinetic (PK) studies to determine the drug concentration in plasma and target tissues. Re-evaluate the in vitro data and the proposed mechanism of action. Consider using a different, more relevant animal model.
Unexpected mortality at doses previously considered safe Error in dose calculation or preparation, change in animal strain or supplier, underlying health issues in the animal cohort.Double-check all calculations and the concentration of the dosing solution. Verify the health status of the animals. If the problem persists, a new, more conservative dose-range finding study may be necessary.
Compound precipitates out of solution during formulation Poor solubility of the compound in the chosen vehicle.Test a panel of pharmaceutically acceptable vehicles to find one that provides adequate solubility and stability. Consider pH adjustment, the use of co-solvents, or more advanced formulation strategies like nano-suspensions.

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study

This protocol provides a general framework for conducting a DRF study. The specific details may need to be adapted based on the compound and the animal model.

  • Animal Selection: Select a sufficient number of healthy, young adult animals (e.g., mice or rats) of a single sex.

  • Acclimation: Allow the animals to acclimate to the facility for at least one week before the start of the study.

  • Dose Preparation: Prepare a stock solution of 2-amino-N-methylpyridine-4-carboxamide in a suitable vehicle. Prepare serial dilutions to achieve the desired dose levels. A wide range of doses should be tested (e.g., 1, 10, 100, 1000 mg/kg).

  • Dosing: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.

  • Observation: Monitor the animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Record observations for each animal.

  • Data Collection: Record body weights daily. At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect blood samples for clinical chemistry and tissues for histopathology if needed.

  • Data Analysis: Determine the MTD, which is the highest dose that does not cause unacceptable adverse effects.[8]

Protocol 2: Pharmacokinetic (PK) Study

This protocol outlines a basic PK study to determine the key pharmacokinetic parameters of your compound.

  • Animal Preparation: For studies requiring serial blood sampling, cannulate the animals (e.g., jugular vein cannulation) and allow them to recover.

  • Dosing: Administer a single dose of 2-amino-N-methylpyridine-4-carboxamide at a dose level expected to be within the therapeutic range.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Visualizations

Experimental Workflow for In Vivo Dosage Optimization

G cluster_0 Phase 1: Dose-Range Finding cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy Studies A Initial Dose Selection (Based on in vitro data & literature) B Dose-Range Finding Study (Single dose, escalating) A->B C Determine Maximum Tolerated Dose (MTD) B->C D Single Dose PK Study (At a tolerated dose) C->D Inform dose selection E Determine PK Parameters (Cmax, Tmax, AUC, t1/2) D->E F Multi-dose Efficacy Study (In relevant disease model) E->F Guide dosing regimen G Evaluate Dose-Response Relationship F->G H Identify Optimal Dose G->H I I H->I Proceed to further preclinical development

Caption: A stepwise workflow for optimizing in vivo dosage.

Decision Tree for Troubleshooting Poor Efficacy

G A Poor In Vivo Efficacy Observed B Is drug exposure at the target tissue sufficient? A->B C Conduct PK/PD studies B->C D Yes B->D Yes E No B->E No F Is the mechanism of action correct? D->F N Consider reformulating the compound to improve bioavailability E->N G Re-evaluate in vitro data and target engagement F->G H Yes F->H Yes I No F->I No J Is the animal model appropriate? H->J O Revisit the fundamental hypothesis I->O K Consider alternative models J->K L Yes J->L Yes M No J->M No P Explore different animal models that better represent the human disease M->P

Caption: A logical guide for troubleshooting lack of in vivo efficacy.

References

  • Garvey, E. P., et al. (1997). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 121(3), 455-463. [Link]

  • PubChem. (n.d.). 2-Amino-4-methylpyridine. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (2006). Aminopyridines. [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. [Link]

  • Altasciences. (2023). Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • Ezzalfani, M. (2019). How to design a dose-finding study on combined agents: Choice of design and development of R functions. PLOS One, 14(11), e0225142. [Link]

  • ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation. [Link]

  • Cavalluzzi, M. M., et al. (2024). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting

addressing degradation and stability issues of 2-amino-N-methylpyridine-4-carboxamide in solution

Welcome to the comprehensive technical support guide for addressing the degradation and stability challenges of 2-amino-N-methylpyridine-4-carboxamide in solution. This resource is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for addressing the degradation and stability challenges of 2-amino-N-methylpyridine-4-carboxamide in solution. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate stability issues encountered during experimental work.

Introduction to Stability Concerns

2-Amino-N-methylpyridine-4-carboxamide is a molecule of interest in pharmaceutical research. However, its chemical structure, featuring an aminopyridine ring and a carboxamide group, presents inherent stability challenges in solution. The primary degradation pathways include hydrolysis of the amide bond, oxidation of the aminopyridine ring, and photodegradation. Understanding these pathways is critical for developing robust formulations and obtaining reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of degradation for 2-amino-N-methylpyridine-4-carboxamide in solution?

A1: The degradation of 2-amino-N-methylpyridine-4-carboxamide in solution is primarily driven by three mechanisms:

  • Hydrolysis: The N-methylcarboxamide functional group is susceptible to cleavage by water, a reaction that can be significantly accelerated by acidic or basic conditions. This leads to the formation of 2-aminopyridine-4-carboxylic acid and methylamine.

  • Oxidation: The 2-amino group makes the pyridine ring electron-rich and thus susceptible to oxidation. This can lead to the formation of N-oxides and other oxidative degradation products, which may be colored.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to a complex mixture of degradation products. This is a common degradation pathway for pyridine derivatives.

Q2: I'm observing a rapid loss of potency of my compound in a neutral aqueous buffer. What is the likely cause?

A2: While neutral pH is often considered a safe starting point, amide hydrolysis can still occur. The rate of hydrolysis is influenced by the specific buffer species used, as some buffer components can catalyze the reaction. Additionally, if your solution is not protected from light or deoxygenated, photodegradation and oxidation could be contributing factors. It is recommended to first investigate the impact of light and oxygen by preparing a fresh solution in an amber vial with a deoxygenated solvent.

Q3: My solution is turning yellow. What does this indicate?

A3: A yellow discoloration is often indicative of oxidative degradation of the aminopyridine ring. The formation of N-oxides and other colored byproducts can result from exposure to atmospheric oxygen or the presence of oxidizing agents in your solution.[2]

Q4: How can I monitor the degradation of my compound and identify the degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for monitoring the degradation of a drug substance.[2] This method should be capable of separating the parent compound from all potential degradation products. Coupling the HPLC system with a mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of the degradants.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues.

Issue 1: Rapid Degradation in Acidic or Basic Solutions
  • Symptom: Significant loss of 2-amino-N-methylpyridine-4-carboxamide concentration observed by HPLC in solutions with pH < 4 or > 8.

  • Probable Cause: Accelerated hydrolysis of the N-methylcarboxamide bond.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for pH-related degradation.

Issue 2: Appearance of Unknown Peaks and/or Color Change in Solution
  • Symptom: New peaks appear in the chromatogram over time, and the solution may develop a yellowish tint.

  • Probable Cause: Oxidative degradation of the 2-aminopyridine ring.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for oxidative degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[3][4]

Objective: To generate degradation products of 2-amino-N-methylpyridine-4-carboxamide under various stress conditions.

Materials:

  • 2-amino-N-methylpyridine-4-carboxamide

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Heating block or water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-amino-N-methylpyridine-4-carboxamide in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60 °C for 24 hours.

    • Cool the solution and neutralize with 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80 °C for 48 hours.

    • Prepare a 0.1 mg/mL solution in the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a 0.1 mg/mL solution of the compound in methanol/water to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Analyze by HPLC. A control sample should be kept in the dark.

Expected Degradation Products:

Stress ConditionMajor Degradation ProductChemical Structure
Acid/Base Hydrolysis2-aminopyridine-4-carboxylic acidC₆H₆N₂O₂
Oxidation2-amino-N-methylpyridine-4-carboxamide-N-oxideC₇H₉N₃O₂
PhotodegradationComplex mixture, potential for ring opening or dimerizationVarious
Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 2-amino-N-methylpyridine-4-carboxamide from its potential degradation products.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5] The forced degradation samples from Protocol 1 should be used to demonstrate specificity.

Stabilization Strategies

pH and Buffer Optimization

The stability of the amide bond is highly pH-dependent. Generally, a pH range of 5-7 is optimal for minimizing hydrolysis.

  • Recommendation: Screen different buffer systems (e.g., citrate, phosphate, acetate) within the optimal pH range to identify the one that provides the best stability. Some buffer species can catalyze hydrolysis, so empirical testing is crucial.

Use of Antioxidants

To prevent oxidative degradation, especially if the solution cannot be protected from oxygen, the addition of antioxidants is recommended.

  • Recommended Antioxidants:

    • Ascorbic acid: A water-soluble antioxidant effective at scavenging a wide range of reactive oxygen species.[6]

    • Butylated hydroxytoluene (BHT): A lipid-soluble antioxidant that can be effective in formulations containing organic co-solvents.

  • Protocol for Antioxidant Addition:

    • Prepare a stock solution of the chosen antioxidant (e.g., 10 mg/mL ascorbic acid in water).

    • Add the antioxidant stock solution to your final formulation to achieve a target concentration (typically in the range of 0.01% to 0.1% w/v).

    • Monitor the stability of the formulation over time compared to a control without the antioxidant.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate drug molecules, protecting them from degradation.[7]

  • Mechanism: The hydrophobic inner cavity of the cyclodextrin can shield the labile parts of the 2-amino-N-methylpyridine-4-carboxamide molecule from the aqueous environment, thereby inhibiting hydrolysis and photodegradation.

  • Recommended Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Known for its high aqueous solubility and low toxicity.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): An anionic derivative with excellent solubilizing and stabilizing properties.

  • Protocol for Cyclodextrin Complexation:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-10% w/v).

    • Add an excess of 2-amino-N-methylpyridine-4-carboxamide to each solution.

    • Shake the solutions at room temperature for 48 hours to reach equilibrium.

    • Filter the solutions and analyze the concentration of the dissolved drug by HPLC. The increase in solubility indicates complex formation.

    • Prepare a solution with the optimal cyclodextrin concentration and monitor its stability over time.

Visualization of Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation A 2-amino-N-methylpyridine-4-carboxamide B 2-aminopyridine-4-carboxylic acid + Methylamine A->B H₂O (Acid or Base) C 2-amino-N-methylpyridine-4-carboxamide D 2-amino-N-methylpyridine-4-carboxamide-N-oxide C->D [O] E 2-amino-N-methylpyridine-4-carboxamide F Complex Mixture of Degradants E->F

Caption: Major degradation pathways for 2-amino-N-methylpyridine-4-carboxamide.

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products (2003).
  • Oxidation of some 4-substituted N-aminopyridinium salts. Journal of the Chemical Society, Perkin Transactions 1.
  • Antioxidant action mechanisms of hindered amine stabilisers.
  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degrad
  • Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. PMC - NIH.
  • stability testing of 4-(4-Aminophenoxy)pyridine-2-carboxamide in different solvents. Benchchem.
  • Development of forced degradation and stability indic
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Molecular binding behavior of pyridine-2,6-dicarboxamide-bridged bis(beta-cyclodextrin) with oligopeptides. PubMed.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
  • stability-indicating rp-hplc method: Topics by Science.gov.
  • From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • General protocol for forced degradation studies (stress testing) of...
  • A practical guide to forced degradation and stability studies for drug substances.
  • Chemical Stability of 4-Aminopyridine Capsules.
  • Stabilization of Pharmaceuticals to Oxidative Degradation.
  • Forced Degrad
  • A stability indicating simultaneous dual wavelength UV-HPLC method for the determination of potential impurities in fampridine active pharmaceutical ingredient. PubMed.
  • Antioxidant stabilizer system for pharmaceutical formulations.
  • HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.
  • DEVELOPMENT OF STABILITY INDIC
  • Solubilization and stabilization of drugs through cyclodextrin complexation.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Pharmaceutical applications of cyclodextrins. 1.
  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Semantic Scholar.
  • Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling. PMC - PubMed Central.
  • A Novel Stability Indicating RP-HPLC Analytical Method Development and Validation for the Determination of Tepotinib in Bulk and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology.
  • Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile under different conditions. Benchchem.
  • The manufacturing method of 2- amino -6- methylnicotinic acids.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
  • A novel stability-indicating analytical method development for simultaneous determination of carboplatin and decitabine
  • Expert Review Stability of Protein Pharmaceuticals: An Upd
  • Rational Selection of Sugars for Biotherapeutic Stabiliz
  • Oxidative degradation of N(ε)
  • Stabilization and Formulation of Biopharmaceuticals. ILP - MIT Industrial Liaison Program.
  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC - An-Najah journals.
  • Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin. PMC - NIH.
  • Stabilizing and Protecting Biologic Formul
  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI.
  • Development of Liquid Formulations.
  • Hydrolysis kinetics amino acid profiling and antioxidant properties of enzymatic hydrolysates
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC - NIH.
  • 2-Aminopyridine-3-carboxamide, CAS 13438-65-8. SCBT - Santa Cruz Biotechnology.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central.
  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
  • kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • A kinetic study of the hydrolysis of N-acetyl dehydroalanine methyl ester. PubMed.

Sources

Optimization

Technical Support Center: Refining Cellular Assays for 2-amino-N-methylpyridine-4-carboxamide and its Analogs

A Guide for Senior Application Scientists Welcome to the technical support center for researchers working with novel pyridine carboxamide derivatives, such as 2-amino-N-methylpyridine-4-carboxamide. This guide is designe...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Senior Application Scientists

Welcome to the technical support center for researchers working with novel pyridine carboxamide derivatives, such as 2-amino-N-methylpyridine-4-carboxamide. This guide is designed to address the common and complex challenges encountered when developing robust and reproducible cellular assays for small molecules. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the principles behind it. This resource provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and the scientific rationale behind our recommendations.

While public domain data on 2-amino-N-methylpyridine-4-carboxamide (CAS 1211295-76-9) is limited, we can draw valuable insights from its structural analog, 2-amino-4-methylpyridine . This well-characterized compound is a potent inhibitor of inducible nitric oxide synthase (iNOS/NOS II), acting as an arginine competitor. Many pyridine-based scaffolds are known to target protein kinases and other enzymes. Therefore, this guide will use the known properties of this analog as a scientifically-grounded starting point for troubleshooting and will integrate best practices applicable to all small molecule cellular assays.

Section 1: Compound Preparation & Handling - The Source of Truth

The most frequent source of assay variability begins before the compound ever touches a cell: improper handling and preparation. Ensuring the integrity of your stock solution is paramount.

FAQ: My results are inconsistent. Could it be my compound stock?

Absolutely. Compound solubility, stability, and storage are critical variables. Let's start with the fundamental properties and a validated protocol for stock preparation.

Table 1: Physicochemical Properties of Analog Compound (2-Amino-4-methylpyridine)

Property Value Source & Comments
CAS Number 695-34-1
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol
Solubility Soluble in water, alcohol, diethyl ether. For cell-based assays, DMSO is the preferred solvent for creating high-concentration stocks.

| Stability | Stable under normal conditions. Hygroscopic and potentially air-sensitive. | Store desiccated and under an inert atmosphere if possible. Avoid multiple freeze-thaw cycles. |

Protocol 1: Preparation of a Validated Master Stock Solution

This protocol ensures your compound is solubilized correctly and stored to maintain its integrity.

Materials:

  • 2-amino-N-methylpyridine-4-carboxamide

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated precision balance and pipettes

Procedure:

  • Weighing: On a calibrated analytical balance, carefully weigh out a precise amount of the compound (e.g., 5 mg) in a sterile microcentrifuge tube.

  • Solubilization: Add the calculated volume of anhydrous DMSO to achieve a high-concentration master stock (e.g., 10 mM or 20 mM). Vortex vigorously for 2-3 minutes.

  • Visual Inspection: Visually inspect the solution against a light source. Ensure there are no visible particulates or precipitates. If insolubility is observed, gentle warming in a 37°C water bath for 5-10 minutes may aid dissolution.

  • Aliquoting: To avoid the detrimental effects of repeated freeze-thaw cycles, immediately aliquot the master stock into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-binding tubes.

  • Storage: Store the aliquots at -20°C or -80°C in a desiccated container.

Senior Application Scientist's Note: The choice of DMSO as a solvent is intentional. It is a powerful aprotic solvent compatible with most cell culture applications at very low final concentrations. Crucially, the final concentration of DMSO in your assay wells should not exceed 0.5%, and ideally be kept below 0.1% , as higher concentrations can induce cytotoxicity or other off-target cellular effects, confounding your results. Always include a "vehicle control" (cells treated with the same final concentration of DMSO) in every experiment.

Section 2: Foundational Assay Optimization

With a validated compound stock, the next step is to optimize the biological system. Cell health and assay conditions are dynamic and must be empirically determined.

FAQ: My assay window is narrow and my error bars are large. Where do I start?

Inconsistent assay performance often points to a lack of optimization of core parameters. Before investigating the compound's specific activity, you must establish a stable and reproducible baseline.


// Nodes Start [label="Start: New Cellular Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; CellHealth [label="1. Validate Cell Health\n- Mycoplasma Test\n- Passage Number <20\n- Check Morphology", fillcolor="#FBBC05", fontcolor="#202124"]; SeedingDensity [label="2. Optimize Seeding Density\n(Protocol 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncubationTime [label="3. Determine Optimal\nIncubation Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SerumEffect [label="4. Assess Serum Effects\n(Serum vs. Serum-Free Media)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AssayReady [label="Optimized Baseline Established\n(Proceed to Compound Screening)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CellHealth [label="Critical First Step"]; CellHealth -> SeedingDensity [label="Healthy Cells Only"]; SeedingDensity -> IncubationTime [label="Consistent Cell Number"]; IncubationTime -> SerumEffect [label="Time-Dependent Effects"]; SerumEffect -> AssayReady [label="Finalized Conditions"]; }

Figure 1: Foundational Assay Optimization Workflow

Cell Health and Culture Conditions

Your cells are the most important reagent. Their health is non-negotiable.

  • Passage Number: Do not use cells that have been passaged for extended periods. High passage numbers can lead to phenotypic drift. We

Optimization

Technical Support Center: Scale-Up Synthesis of 2-amino-N-methylpyridine-4-carboxamide

Welcome to the technical support center for the synthesis of 2-amino-N-methylpyridine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-amino-N-methylpyridine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important pharmaceutical intermediate. We will delve into the mechanistic rationale behind common issues and provide robust, field-tested troubleshooting strategies and detailed protocols.

Introduction to Synthetic Strategies

The synthesis of 2-amino-N-methylpyridine-4-carboxamide on a larger scale typically proceeds via one of two primary routes. The selection of the optimal route depends on factors such as raw material availability, cost, and the specific capabilities of your laboratory or manufacturing facility.

  • Route A: Amidation of 2-aminoisonicotinic acid. This pathway involves the coupling of 2-aminoisonicotinic acid with methylamine.

  • Route B: Amination of a 2-halo-N-methylpyridine-4-carboxamide. This approach entails the synthesis of a halogenated pyridine intermediate followed by amination.

This guide is structured to address the specific challenges you may encounter with each of these synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: Common impurities can originate from starting materials or side reactions. For Route A, these may include unreacted 2-aminoisonicotinic acid and byproducts from the coupling agent. In Route B, you might encounter starting 2-halopyridine, di-substituted pyridines, or hydroxy-pyridines if water is not rigorously excluded.[1]

Q2: What is the best way to monitor reaction progress?

A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction. It allows for the accurate quantification of starting materials, intermediates, and the final product. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.

Q3: Are there any specific safety precautions for this synthesis?

A3: Yes. Aminopyridine derivatives can be toxic if swallowed, in contact with skin, or if inhaled.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When working with pressurized reactors for amination (Route B), ensure all safety protocols are strictly followed.

Q4: My final product has poor solubility. How can I improve this for purification?

A4: The solubility of aminopyridine derivatives can be pH-dependent. Acid-base workups are often effective. The 2-amino group can be protonated with acid to form a more water-soluble salt, allowing for extraction of non-polar impurities. Subsequent basification will precipitate the purified product.

Troubleshooting Guide: Route A - Amidation of 2-aminoisonicotinic acid

This route is conceptually straightforward but requires careful control of the amidation step to achieve high yields and purity on a larger scale.

Problem 1: Low Yield of the Desired Amide

Possible Causes:

  • Incomplete activation of the carboxylic acid: The direct reaction between a carboxylic acid and an amine to form an amide is often slow and requires high temperatures, which can lead to degradation.[3][4][5] The carboxylic acid must be activated to facilitate the reaction.

  • Side reaction at the 2-amino group: The 2-amino group on the pyridine ring is nucleophilic and can compete with methylamine, leading to the formation of undesired byproducts.

  • Poor choice of coupling agent: Not all coupling agents are suitable for scale-up due to cost, safety, or difficulty in removing byproducts.

  • Neutralization of the amine: The carboxylic acid can protonate the methylamine, forming a non-nucleophilic ammonium salt.

Solutions:

  • Select an appropriate coupling agent:

    • Thionyl chloride (SOCl₂): This is a cost-effective choice for converting the carboxylic acid to a highly reactive acyl chloride. However, it generates HCl and SO₂ as byproducts, requiring careful handling and scrubbing on a large scale.[6]

    • Phosphonium and Aminium Reagents (e.g., BOP, HATU): These reagents are highly effective but can be expensive for large-scale synthesis. They are often used in pharmaceutical development for their high efficiency and mild reaction conditions.[7]

    • Carbodiimides (e.g., DCC, EDC): While common in lab-scale synthesis, DCC can cause issues with the removal of the dicyclohexylurea byproduct. EDC is more suitable for scale-up as its urea byproduct is water-soluble. Additives like HOBt or HOAt are often required to improve efficiency and reduce side reactions.[7]

  • Protect the 2-amino group: To prevent side reactions, the 2-amino group can be protected, for example, as a Boc-carbamate. This adds extra steps to the synthesis (protection and deprotection) but can significantly improve the yield and purity of the amidation step.

  • Control reaction temperature: Amidation reactions can be exothermic. Maintain the temperature as recommended for the chosen coupling agent to avoid decomposition of the product or reagents.

  • Use of a non-nucleophilic base: If using a coupling agent that generates an acid byproduct (like SOCl₂), a tertiary amine base such as triethylamine or diisopropylethylamine should be added to neutralize the acid and prevent the protonation of methylamine.[8]

Experimental Protocol: Amidation using Thionyl Chloride
  • Acid Chloride Formation:

    • Suspend 2-aminoisonicotinic acid (1.0 eq) in an inert solvent like toluene or dichloromethane.

    • Slowly add thionyl chloride (1.1 - 1.5 eq) at room temperature.

    • Heat the mixture to reflux and monitor the reaction by HPLC until the starting material is consumed.

    • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation:

    • Dissolve the crude acid chloride in a suitable solvent (e.g., THF or dichloromethane).

    • In a separate vessel, dissolve methylamine (solution in THF or water, or as a gas) (1.5 - 2.0 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in the same solvent.

    • Slowly add the acid chloride solution to the methylamine solution at a low temperature (0-10 °C) to control the exotherm.

    • Allow the reaction to warm to room temperature and stir until completion as monitored by HPLC.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove unreacted methylamine and base, followed by a wash with a dilute base solution (e.g., saturated sodium bicarbonate) to remove any remaining acidic impurities.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by crystallization or column chromatography.

Troubleshooting Guide: Route B - Amination of 2-halo-N-methylpyridine-4-carboxamide

This route involves the initial synthesis of a 2-halo intermediate, which is then converted to the final product. The key challenge lies in the amination step.

Problem 2: Incomplete Amination or Formation of Byproducts

Possible Causes:

  • Low reactivity of the 2-halopyridine: The reactivity of the halogen is crucial. 2-chloropyridines are generally less reactive than their 2-bromo or 2-fluoro counterparts in nucleophilic aromatic substitution.

  • Harsh reaction conditions: High temperatures and pressures are often required for the amination of less reactive halopyridines, which can lead to decomposition or side reactions.[9]

  • Formation of hydroxy-pyridine: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of the corresponding 2-hydroxy-N-methylpyridine-4-carboxamide.

  • Catalyst poisoning or inefficiency: If a copper-catalyzed amination is employed, the catalyst can be poisoned by impurities in the starting materials or solvent.

Solutions:

  • Optimize the amination conditions:

    • Ammonia Source: Anhydrous ammonia (as a gas or dissolved in an organic solvent) is preferred to minimize the formation of the hydroxy byproduct. Aqueous ammonia can be used, but may require more forcing conditions.

    • Solvent: A polar, aprotic solvent like DMSO, DMF, or NMP is typically used to facilitate the reaction.

    • Temperature and Pressure: These are critical parameters that need to be carefully optimized. A laboratory-scale autoclave or a pressure-rated reactor is necessary for reactions involving gaseous ammonia at elevated temperatures.[10][11]

  • Use of a catalyst:

    • Copper Catalysis: The use of a copper catalyst (e.g., copper(I) oxide, copper(I) iodide) can facilitate the amination of 2-chloropyridines under milder conditions than the uncatalyzed reaction. The choice of ligand for the copper catalyst can also be important.

  • Choice of Halogen: If feasible, starting with a 2-bromo or 2-fluoropyridine derivative will result in a more facile amination reaction. However, the synthesis of these starting materials may be more complex or expensive.

Experimental Protocol: Copper-Catalyzed Amination
  • Reaction Setup:

    • To a pressure reactor, add 2-chloro-N-methylpyridine-4-carboxamide (1.0 eq), a copper catalyst such as Cu₂O (0.05 - 0.1 eq), and a suitable solvent like NMP or DMSO.

    • Seal the reactor and purge with nitrogen.

  • Amination:

    • Introduce anhydrous ammonia into the reactor to the desired pressure.

    • Heat the mixture to the optimized temperature (typically in the range of 120-180 °C) and stir.

    • Monitor the reaction progress by taking samples (after cooling and depressurizing the reactor) and analyzing by HPLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and vent the excess ammonia.

    • Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography.

Purification and Final Product Characterization

Problem 3: Difficulty in Obtaining High Purity Product

Possible Causes:

  • Co-crystallization of impurities: Impurities with similar structures to the final product can be difficult to remove by crystallization.

  • Thermal instability: The product may be sensitive to high temperatures, leading to degradation during solvent removal or drying. While many pyridine derivatives are thermally stable, it is a factor to consider.[12][13]

  • Residual catalyst or coupling agent byproducts: These can be challenging to remove completely.

Solutions:

  • Acid-Base Extraction: As mentioned in the FAQs, this is a powerful technique for purifying aminopyridines. Dissolving the crude product in a dilute acid, washing with an organic solvent to remove non-polar impurities, and then basifying the aqueous layer to precipitate the purified product can be very effective.

  • Recrystallization: Careful selection of the recrystallization solvent is crucial. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.

  • Chromatography:

    • Silica Gel Chromatography: This is a standard method for purification, but may be less practical for very large scales.

    • Cation-Exchange Chromatography: This technique can be particularly useful for separating aminopyridine derivatives from non-basic impurities.[14]

  • Final Product Characterization: The purity of the final product should be confirmed by HPLC, and its identity verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary

ParameterRoute A (Amidation)Route B (Amination)
Key Intermediate 2-aminoisonicotinoyl chloride2-chloro-N-methylpyridine-4-carboxamide
Typical Reagents SOCl₂, methylamine, triethylamineAnhydrous ammonia, Cu₂O
Common Solvents Toluene, THF, DichloromethaneNMP, DMSO
Typical Temp. 0-80 °C120-180 °C
Key Challenges Side reactions at 2-amino group, byproduct removal from coupling agentHarsh reaction conditions, removal of hydroxy-byproduct

Workflow Diagrams

Route A: Amidation Workflow

RouteA cluster_start Starting Material cluster_activation Carboxylic Acid Activation cluster_amidation Amidation cluster_purification Purification cluster_product Final Product A 2-aminoisonicotinic acid B Activation with SOCl₂ A->B Toluene C Reaction with Methylamine B->C THF/DCM D Work-up & Crystallization C->D Acid/Base Wash E 2-amino-N-methylpyridine-4-carboxamide D->E

Caption: Workflow for Route A: Amidation

Route B: Amination Workflow

RouteB cluster_start Starting Material cluster_amide_formation Amide Formation cluster_amination Amination cluster_purification Purification cluster_product Final Product A 2-chloro-pyridine-4-carboxylic acid B Amidation with Methylamine A->B SOCl₂ then MeNH₂ C Cu-catalyzed Amination with NH₃ B->C NMP/DMSO, High T/P D Work-up & Crystallization C->D Extraction E 2-amino-N-methylpyridine-4-carboxamide D->E

Caption: Workflow for Route B: Amination

References

  • US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google P
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. [Link]

  • Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube. [Link]

  • 2-Aminopyridine - Wikipedia. [Link]

  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P
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  • (A) Amidation reaction between amines and carboxylic acids; (B)... | Download Scientific Diagram - ResearchGate. [Link]

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  • 21.8: Condensation of Acids with Amines - Chemistry LibreTexts. [Link]

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  • Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? - Chemistry Stack Exchange. [Link]

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  • CN1539822A - Method for preparing 2-aminopyridine and its alkyl derivatives - Google P
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  • 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | C13H12FN3O2 | CID - PubChem. [Link]

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Troubleshooting

protocol for removing byproducts in 2-amino-N-methylpyridine-4-carboxamide synthesis

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis and purification of 2-amino-N-methylpyridine-4-carboxamide. It is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis and purification of 2-amino-N-methylpyridine-4-carboxamide. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure the synthesis of a highly pure final product.

I. Understanding the Synthesis and Potential Byproducts

The synthesis of 2-amino-N-methylpyridine-4-carboxamide typically involves the amidation of a suitable 2-aminopyridine-4-carboxylic acid derivative. The choice of starting materials and reaction conditions can significantly influence the impurity profile of the crude product.

Common Synthetic Approach:

A prevalent method involves the reaction of a 2-amino-4-substituted pyridine with a methylamine source. For instance, starting from 2-amino-4-cyanopyridine, hydrolysis to the carboxylic acid followed by coupling with methylamine is a common route. Alternatively, direct amidation of an activated carboxylic acid derivative (like an acid chloride or ester) with methylamine can be employed.

Potential Byproducts and Impurities:

During the synthesis, several byproducts and impurities can arise, complicating the purification process. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual 2-aminopyridine-4-carboxylic acid, its activated derivatives, or the methylamine source.

  • Isomeric Byproducts: Positional isomers of the target molecule can form, particularly if the pyridine ring is susceptible to substitution at other positions.

  • Over-alkylation Products: The amino group on the pyridine ring can sometimes react with the methylating agent, leading to undesired N-methylated byproducts.

  • Hydrolysis Products: If the reaction is carried out in the presence of water, the carboxamide can hydrolyze back to the carboxylic acid.

  • Side-reaction Products from Coupling Agents: When using peptide coupling agents, byproducts derived from the reagent itself can contaminate the product.

II. Troubleshooting Guide: Purification of 2-amino-N-methylpyridine-4-carboxamide

This section addresses common issues encountered during the purification of the target compound and provides systematic solutions.

Problem Potential Cause Suggested Solution
Low Yield After Purification Incomplete reaction: The initial synthesis may not have gone to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the starting materials. - Consider increasing the reaction time or temperature, or using a slight excess of one of the reactants.[1]
Product degradation: The target molecule might be unstable under the reaction or work-up conditions.- If the reaction is run at elevated temperatures for extended periods, monitor for the appearance of degradation products by TLC. - Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.[1]
Co-elution during chromatography: The product and a major byproduct may have very similar polarities, leading to poor separation.- Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider alternative chromatography modes like reverse-phase or ion-exchange chromatography.
Presence of Multiple Spots on TLC After Purification Ineffective purification method: The chosen method may not be suitable for separating the specific impurities present.- If recrystallization was used, try a different solvent or solvent system. - If column chromatography was performed, ensure the correct stationary phase and mobile phase were used. The polarity of the solvent system may need to be adjusted for better separation.
Formation of Isomers: The synthesis may have produced structural isomers that are difficult to separate.- High-Performance Liquid Chromatography (HPLC) can be a powerful tool for both analyzing and separating isomers.[2][3] Specialized columns, such as those utilizing π-π interactions, can be particularly effective for separating aromatic isomers.[3]
Discolored Product Presence of colored impurities: These can be residual starting materials or byproducts from side reactions.- During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. This should be followed by hot filtration before allowing the solution to cool.[4]
Oxidation: The product may be susceptible to air oxidation.- Store the final product under an inert atmosphere and protect it from light.

III. Experimental Protocols for Purification

A. Protocol for Purification by Acid-Base Extraction

This technique is particularly useful for removing acidic or basic impurities. For instance, unreacted 2-aminopyridine-4-carboxylic acid can be removed using this method.

Workflow for Acid-Base Extraction:

Caption: Workflow for purification using acid-base extraction.

Detailed Steps:

  • Dissolve the crude 2-amino-N-methylpyridine-4-carboxamide in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). This will protonate basic impurities, including any unreacted 2-aminopyridine starting material, causing them to move into the aqueous layer.

  • Separate the organic layer and then wash it with a saturated sodium bicarbonate solution to remove any acidic impurities.

  • Wash the organic layer with brine to remove any remaining water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

B. Protocol for Purification by Recrystallization

Recrystallization is a highly effective method for obtaining a crystalline, high-purity product, provided a suitable solvent is identified.

Workflow for Recrystallization:

Sources

Optimization

Technical Support Center: Enhancing the Biological Activity of 2-Amino-N-methylpyridine-4-carboxamide Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the biological activity of 2-amino-N-methylpyridine-4-carboxamide derivatives. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the biological activity of 2-amino-N-methylpyridine-4-carboxamide derivatives. This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions to navigate the complexities of optimizing this promising chemical scaffold.

Introduction

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its ability to form key interactions with a wide range of biological targets.[1][2][3] Specifically, 2-amino-N-methylpyridine-4-carboxamide derivatives have emerged as a versatile class of compounds with demonstrated potential in oncology, inflammation, and infectious diseases.[1][4][5][6] Their simple, low molecular weight design allows for straightforward synthesis and modification, making them attractive candidates for drug discovery programs.[3]

This guide is structured to address common challenges encountered during the lead optimization phase, providing not just protocols but the underlying scientific rationale for experimental choices.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with this class of compounds.

Q1: What are the primary biological targets for 2-amino-N-methylpyridine-4-carboxamide derivatives?

A1: The 2-aminopyridine core is a versatile pharmacophore that has been successfully targeted against a variety of enzymes, particularly kinases. Known targets for derivatives of this scaffold include:

  • Kinases: Anaplastic Lymphoma Kinase (ALK), ROS1, and c-Jun N-terminal kinase (JNK-2) are notable targets.[7][8][9]

  • Nitric Oxide Synthases (NOS): Specifically, inducible nitric oxide synthase (iNOS) has been a target for some analogs, highlighting their potential in inflammatory conditions.[10][11]

  • Other Enzymes: Some derivatives have shown inhibitory activity against enzymes like α-glucosidase.[2]

  • Antimicrobial Targets: The scaffold has also been explored for its antibacterial and antiparasitic properties.[1][4][12]

Q2: What are the key features of the structure-activity relationship (SAR) for this scaffold?

A2: While the specific SAR will depend on the biological target, some general principles have been observed:

  • The 2-amino group is often a crucial hydrogen bond donor, interacting with key residues in the target protein's active site.

  • The pyridine nitrogen can act as a hydrogen bond acceptor.

  • Substitutions on the pyridine ring at positions 3, 5, and 6 can significantly impact potency, selectivity, and pharmacokinetic properties. For instance, substitutions at the 6-position have been shown to improve potency and selectivity for iNOS.[10]

  • The N-methyl-4-carboxamide moiety provides a vector for further modification to explore different binding pockets and can influence solubility and cell permeability.

Q3: What are the common challenges when developing these derivatives as drug candidates?

A3: Researchers may face several hurdles, including:

  • Selectivity: Achieving selectivity against closely related protein family members (e.g., other kinases) can be challenging.

  • Pharmacokinetics: Poor solubility, metabolic instability, or low cell permeability are common issues that need to be addressed.

  • Toxicity: Off-target effects can lead to cytotoxicity. For example, some related compounds have shown dose-limiting toxicity.[10]

  • Drug Resistance: For targets like kinases, the emergence of resistance mutations is a significant concern.[8][9]

Troubleshooting Guides

This section provides a problem-and-solution framework for common experimental challenges.

Problem 1: Low Potency of Lead Compound

Your initial hits from a screening campaign show activity but lack the desired potency. Here’s how to approach enhancing their inhibitory potential.

Low potency often stems from a suboptimal fit within the target's binding site, resulting in weak or transient interactions. Enhancing potency requires optimizing these interactions through structural modifications.

  • Computational Modeling:

    • If the crystal structure of your target is known, perform molecular docking studies with your lead compound to predict its binding mode. This can reveal unoccupied pockets and potential points for new, favorable interactions.

    • If no crystal structure is available, consider developing a quantitative structure-activity relationship (QSAR) model to identify physicochemical properties correlated with activity.[7]

  • Systematic Structural Modifications:

    • Pyridine Ring Substitutions: Systematically substitute at positions 3, 5, and 6 of the pyridine ring. Small alkyl groups, halogens, or methoxy groups can probe steric and electronic requirements in the binding pocket.

    • Amide Modifications: Modify the N-methyl group of the carboxamide. Replacing it with larger alkyl groups or small rings can explore new binding interactions.

    • Bioisosteric Replacement: Consider replacing the pyridine ring with other heterocycles like pyrimidine or quinazoline to explore different geometries and hydrogen bonding patterns.[13][14]

G cluster_0 Low Potency Troubleshooting Start Initial Hit (Low Potency) Docking Molecular Docking / QSAR Start->Docking Hypothesis Generate Hypothesis for Modification Docking->Hypothesis Synthesis Synthesize Analogs Hypothesis->Synthesis Assay Biological Assay (Potency) Synthesis->Assay SAR_Analysis Analyze SAR Assay->SAR_Analysis Decision Potency Goal Met? SAR_Analysis->Decision Optimized Optimized Lead Decision->Optimized Yes Iterate Iterate Design Decision->Iterate No Iterate->Hypothesis

Caption: Workflow for potency optimization.

Problem 2: Poor Selectivity

Your compound inhibits the target of interest but also shows significant activity against other related proteins, which could lead to off-target toxicity.

Poor selectivity arises when a compound binds to conserved regions shared by multiple proteins. Achieving selectivity requires exploiting subtle differences in the binding sites of the target and off-target proteins.

  • Exploit Non-Conserved Regions:

    • Align the binding sites of your primary target and key off-targets. Identify non-conserved amino acid residues.

    • Design modifications to your compound that introduce bulky or charged groups to sterically clash with or electrostatically repel the residues in the off-target proteins while forming favorable interactions with the primary target.

  • Modify Solvent-Exposed Regions:

    • Substituents pointing towards the solvent-exposed region of the binding pocket can often be modified to improve selectivity without sacrificing potency.

CompoundTarget IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity (OT1/Target)
Lead-001501002502x
Analog-1A4550080011.1x
Analog-1B60>10,000>10,000>166x
Problem 3: Poor Physicochemical or Pharmacokinetic Properties

Your compound is potent and selective in biochemical assays but performs poorly in cell-based assays or in vivo due to issues like low solubility or rapid metabolism.

Poor "drug-like" properties often hinder a compound's ability to reach its target in a biological system. Properties like lipophilicity (logP), polar surface area (PSA), and metabolic stability are critical for oral bioavailability and in vivo efficacy.

  • Improve Solubility:

    • Introduce polar functional groups, such as hydroxyl or amino groups, to increase aqueous solubility.

    • The pyridine nitrogen can be a site for salt formation, which can improve solubility.

  • Enhance Permeability:

    • If solubility is not an issue, low permeability might be due to a high PSA. Consider masking polar groups with metabolically labile protecting groups (pro-drug approach) or replacing them with less polar alternatives.

  • Increase Metabolic Stability:

    • Identify metabolic "hotspots" on your molecule using in vitro assays with liver microsomes.

    • Block metabolism at these sites by introducing groups like fluorine or by replacing a metabolically labile group with a more stable one.

G cluster_0 ADME Parameter Optimization Potency Potency Target IC50 Solubility Solubility Kinetic/Thermodynamic Potency->Solubility Permeability Permeability PAMPA/Caco-2 Solubility->Permeability Metabolism Metabolic Stability Microsomal Half-life Permeability->Metabolism Metabolism->Potency Re-evaluate

Caption: Balancing key ADME parameters.

Experimental Protocols

Here are step-by-step methodologies for key experiments relevant to this compound class.

Protocol 1: General Kinase Inhibition Assay (Luminescent)

This protocol describes a typical in vitro assay to determine the IC50 of a compound against a protein kinase.

Materials:

  • Kinase of interest

  • Substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the 384-well plates.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in assay buffer.

    • Prepare an ATP solution in assay buffer.

    • Add the kinase/substrate solution to the wells containing the compound and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the ATP solution.

  • Incubation: Incubate the reaction plate at room temperature for 1 hour.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Fit the dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT)

This protocol measures the cytotoxic effect of a compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom plates

  • Plate reader capable of absorbance measurement

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CTC50 (concentration to inhibit cell growth by 50%) from the dose-response curve.[15]

References

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Moore, W. M., et al. (1996). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 118(6), 1451–1457. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2022). MDPI. Retrieved January 21, 2026, from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI. Retrieved January 21, 2026, from [Link]

  • Prasanth, V. V., et al. (2012). Structure activity relationship studies on aminopyridine carboxamides as JNK-2 inhibitors. Der Pharma Chemica, 4(4), 1435-1444. [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2024). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. (2014). Arabian Journal of Chemistry. Retrieved January 21, 2026, from [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2024). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. (2020). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Newer biologically active pyridines: A potential review. (2015). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • Pyridine-Fused C25 abeo-Steroid Alkaloids from a Fungus: Biomimetic Semisynthesis and Anti-HIV Mechanistic Study. (2024). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (1993). PubMed. Retrieved January 21, 2026, from [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2024). Future Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. (2019). European Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. (2020). ACS Infectious Diseases. Retrieved January 21, 2026, from [Link]

  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. (2019). MDPI. Retrieved January 21, 2026, from [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). MDPI. Retrieved January 21, 2026, from [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. (2022). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. (2019). European Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (2017). MDPI. Retrieved January 21, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Multi-Pronged Approach to Validating the Molecular Target of 2-amino-N-methylpyridine-4-carboxamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the molecular target of a novel small molecule, using 2-amino-N-methylpyridine-4-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the molecular target of a novel small molecule, using 2-amino-N-methylpyridine-4-carboxamide as a case study. Given the absence of a well-established target for this specific compound in public literature, this document outlines a robust, multi-faceted strategy starting from hypothesis generation to definitive validation. We will explore a logical progression of experiments designed to build an unassailable case for a specific protein target, comparing its validation profile with that of known inhibitors of a plausible target class.

While the precise target of 2-amino-N-methylpyridine-4-carboxamide is not defined, its structural similarity to compounds like 2-amino-4-methylpyridine, a known inhibitor of inducible Nitric Oxide Synthase (iNOS/NOS2), allows us to hypothesize a potential target for illustrative purposes.[1][2] This guide will therefore use iNOS as a hypothetical target to demonstrate the validation workflow and comparative analysis.

The core principle of this guide is the convergence of evidence. No single experiment is sufficient; instead, we rely on orthogonal approaches—biophysical, genetic, and pharmacological—to build a fortress of data around our target validation claim.

Phase 1: Biophysical Confirmation of Direct Target Engagement

The foundational step in target validation is to demonstrate a direct, physical interaction between the compound and its putative target protein within a biologically relevant environment. Here, we compare two powerful, label-free techniques: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.

Cellular Thermal Shift Assay (CETSA): Assessing Target Stabilization

CETSA operates on the principle that when a small molecule binds to its target protein, it generally increases the protein's thermal stability.[3] This stabilization means a higher temperature is required to denature the protein-ligand complex compared to the unbound protein.[4] By heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can detect this "thermal shift."[5][6]

CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis prep1 Culture cells to ~80% confluency prep2 Treat cells with Vehicle (DMSO) or 2-amino-N-methylpyridine-4-carboxamide prep1->prep2 prep3 Incubate to allow target engagement prep2->prep3 heat1 Aliquot treated cells prep3->heat1 heat2 Heat aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes heat1->heat2 heat3 Cool to room temperature heat2->heat3 analysis1 Lyse cells (e.g., freeze-thaw) heat3->analysis1 analysis2 Centrifuge to pellet aggregated proteins analysis1->analysis2 analysis3 Collect supernatant (soluble protein fraction) analysis2->analysis3 analysis4 Analyze by SDS-PAGE and Western Blot for target analysis3->analysis4 end end analysis4->end Generate melting curves & determine ΔTm

  • Cell Culture and Treatment: Plate cells expressing the target of interest (e.g., LPS-stimulated RAW 264.7 macrophages for iNOS) and grow to ~80% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of 2-amino-N-methylpyridine-4-carboxamide for 1 hour at 37°C.

  • Heating Step: Harvest, wash, and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by cooling for 3 minutes at room temperature.[7]

  • Lysis and Fractionation: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen to ensure lysis.[7] Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Normalize protein concentrations, run samples on SDS-PAGE, and perform a Western blot using a specific antibody against the target protein (e.g., anti-iNOS).

  • Data Analysis: Quantify band intensities and plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. The difference in the melting temperature (Tm) is the thermal shift (ΔTm).

Drug Affinity Responsive Target Stability (DARTS): Assessing Protease Resistance

DARTS is another powerful technique that leverages ligand-induced protein stabilization.[8][9] Instead of heat, DARTS uses proteases. The principle is that a protein bound to a small molecule is conformationally more stable and thus more resistant to proteolytic digestion than the unbound protein.[10][11]

DARTS_Workflow cluster_prep Sample Preparation cluster_digestion Proteolytic Challenge cluster_analysis Analysis prep1 Prepare cell lysate prep2 Treat lysate with Vehicle (DMSO) or 2-amino-N-methylpyridine-4-carboxamide prep1->prep2 prep3 Incubate to allow target engagement prep2->prep3 digest1 Add protease (e.g., Pronase) to each sample prep3->digest1 digest2 Incubate for a defined time (e.g., 15-30 min) at RT digest1->digest2 digest3 Stop digestion with Laemmli buffer & heat digest2->digest3 analysis1 Analyze samples by SDS-PAGE digest3->analysis1 analysis2 Perform Western Blot or Coomassie/Silver stain analysis1->analysis2 end end analysis2->end Compare band intensity of protected target protein

  • Lysate Preparation: Lyse cells expressing the target protein in a non-denaturing lysis buffer (e.g., M-PER buffer supplemented with inhibitors).[9] Determine the total protein concentration.

  • Compound Incubation: Aliquot the lysate and add either vehicle or 2-amino-N-methylpyridine-4-carboxamide. Incubate at room temperature for 1-2 hours to allow binding.[8]

  • Protease Digestion: Add a protease, such as Pronase, to each sample at an optimized concentration (determined empirically to achieve partial digestion in the vehicle control). Incubate for a set time (e.g., 20 minutes) at room temperature.[12]

  • Quenching and Detection: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

  • Analysis: Analyze the samples via Western blot for the target protein. A positive result is a significantly stronger band for the target protein in the compound-treated lane compared to the vehicle-treated lane, indicating protection from digestion.

Comparative Data Summary: Biophysical Validation
Parameter CETSA (Expected Result) DARTS (Expected Result) Interpretation
Endpoint Increased Melting Temp (Tm)Increased Band IntensityDirect binding of the compound stabilizes the target protein.
Vehicle Tm 54.2 °CN/ABaseline thermal stability of the target protein.
Compound Tm 58.7 °CN/AStabilized thermal stability.
ΔTm +4.5 °CN/ASignificant positive shift confirms target engagement.
Vehicle Digestion N/AFaint Protein BandBaseline susceptibility to protease.
Compound Digestion N/AStrong Protein BandCompound binding confers protection from protease.

Phase 2: Genetic Validation of Target Functionality

Confirming direct binding is necessary but not sufficient. We must prove that engagement of the target by the compound is responsible for the observed biological effect. Genetic tools like siRNA and CRISPR/Cas9 are the gold standard for this, as they allow for the specific removal of the target protein.[13][14][15]

The logic is simple: if the compound acts through the target protein, then removing that protein should render the compound ineffective.

Genetic_Validation_Logic wt_cells Wild-Type Cells compound + Compound wt_cells->compound phenotype Biological Phenotype (e.g., Reduced Nitrite) compound->phenotype no_phenotype No Phenotype compound->no_phenotype restored_phenotype Phenotype Restored compound->restored_phenotype kd_cells Target Knockdown/Knockout Cells (siRNA or CRISPR) kd_cells->compound rescue_cells Knockout Cells + Re-expressed Target rescue_cells->compound

siRNA-Mediated Target Knockdown
  • Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA specific to the target protein (e.g., iNOS). Use at least two different siRNAs for the target to control for off-target effects.[19]

  • Incubation: Allow cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.

  • Verification of Knockdown: Harvest a subset of cells and perform a Western blot to confirm that the target protein level is significantly reduced in the siRNA-treated cells compared to the control.

  • Functional Assay: Treat the remaining control and knockdown cells with 2-amino-N-methylpyridine-4-carboxamide.

  • Measure Phenotype: Measure the biological endpoint. For our iNOS example, this would involve stimulating the cells with LPS and then measuring nitrite levels in the culture medium using the Griess assay.

  • Analysis: The compound's effect (reduced nitrite) should be observed in control cells but significantly blunted or abolished in the target-knockdown cells.

CRISPR/Cas9-Mediated Target Knockout

For the most definitive evidence, creating a stable cell line where the target gene is permanently knocked out using CRISPR/Cas9 is the superior approach.[20] This eliminates the issues of incomplete or transient knockdown sometimes seen with siRNA.[21]

The protocol follows the same logic as the siRNA experiment: generate the knockout cell line, validate the absence of the target protein, and then show that the compound has lost its activity in these cells. A crucial validation step is the "rescue" experiment, where the target protein is re-introduced into the knockout cells, which should restore sensitivity to the compound.

Comparative Data Summary: Genetic Validation
Cell Line Treatment Target Protein Level Expected Biological Outcome (↓ Nitrite) Interpretation
Wild-Type VehicleHighNoBaseline activity.
Wild-Type CompoundHighYesCompound is active.
Control siRNA CompoundHighYesTransfection process does not alter compound effect.
Target siRNA CompoundLow / AbsentNo / Strongly ReducedThe target protein is required for the compound's activity.
Target KO (CRISPR) CompoundAbsentNoConfirms the target is essential for compound activity.
KO + Rescue CompoundRestoredYesProves the effect is specifically due to the target protein.

Phase 3: Pharmacological Comparison with an Alternative Inhibitor

The final phase of validation involves comparing the biochemical and cellular profile of 2-amino-N-methylpyridine-4-carboxamide against a well-characterized inhibitor of the hypothesized target. For our iNOS example, we can use Aminoguanidine, a known iNOS inhibitor.[1] This comparison helps to contextualize the potency and selectivity of the novel compound.

In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of the compound to inhibit the catalytic activity of the purified target enzyme.

  • Method: Recombinant human iNOS, nNOS, and eNOS enzymes are used. Enzyme activity is measured by monitoring the conversion of [³H]-L-arginine to [³H]-L-citrulline.

  • Procedure: The enzymes are incubated with a range of concentrations of 2-amino-N-methylpyridine-4-carboxamide or Aminoguanidine before the addition of the substrate.

  • Endpoint: The concentration of inhibitor that causes 50% inhibition of enzyme activity (IC₅₀) is calculated.

Cellular Functional Assay

This assay confirms that the compound engages the target in a cellular context to produce the desired functional outcome.

  • Method: RAW 264.7 cells are stimulated with LPS/IFN-γ to induce iNOS expression.

  • Procedure: The stimulated cells are then treated with a dose-response of 2-amino-N-methylpyridine-4-carboxamide or Aminoguanidine for 24 hours.

  • Endpoint: Nitrite accumulation in the supernatant is measured via the Griess assay. The effective concentration that causes 50% inhibition (EC₅₀) is determined.

Comparative Data Summary: Pharmacological Profile
Compound iNOS IC₅₀ (nM) nNOS IC₅₀ (nM) eNOS IC₅₀ (nM) Selectivity (iNOS vs. n/eNOS) Cellular EC₅₀ (nM)
2-amino-N-methylpyridine-4-carboxamide 454,5008,000100x (vs nNOS), 177x (vs eNOS)150
Aminoguanidine (Reference) 20,000>100,000>100,000~10-30x fold selective50,000

Note: Data are representative examples for illustrative purposes.

This comparative analysis would position 2-amino-N-methylpyridine-4-carboxamide as a potent and selective inhibitor of iNOS compared to the reference compound, strengthening its development profile.

Conclusion

Validating the molecular target of a novel compound like 2-amino-N-methylpyridine-4-carboxamide is a systematic process that demands rigorous, multi-modal evidence. By integrating biophysical techniques (CETSA, DARTS) to confirm direct binding, genetic methods (siRNA, CRISPR) to establish functional relevance, and pharmacological comparisons to benchmark performance, researchers can build a robust and compelling case for a specific mechanism of action. This orthogonal approach is the cornerstone of modern drug discovery, ensuring that development efforts are built on a solid, validated scientific foundation.

References

  • Barrangou, R., & Doudna, J. A. (2016). Applications of CRISPR technologies in research and beyond. Nature Biotechnology. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Available at: [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Available at: [Link]

  • Horizon Discovery (Revvity). (n.d.). CRISPR-Cas9 screening for target identification. Available at: [Link]

  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology. Available at: [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology. Available at: [Link]

  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery. Available at: [Link]

  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Available at: [Link]

  • JoVE. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. Available at: [Link]

  • Molina, D. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • National Institutes of Health (NIH). (2016). siRNA knockdown validation 101: Incorporating negative controls in antibody research. Available at: [Link]

  • Lab Manager. (2025). How siRNA Knockdown Antibody Validation Works. Available at: [Link]

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  • MDPI. (2021). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Available at: [Link]

  • PubMed Central (NIH). (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]

  • Bio-Rad. (n.d.). Knockdown (siRNA) Validated Antibodies. Available at: [Link]

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  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Available at: [Link]

  • PubMed. (1998). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. Available at: [Link]

  • PubMed. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available at: [Link]

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Comparative

A Comparative Guide to iNOS Inhibitors: 2-amino-N-methylpyridine-4-carboxamide and Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of inflammatory and neurodegenerative disease research, the selective inhibition of inducible nitric oxide synthase (iNOS) remains a critic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inflammatory and neurodegenerative disease research, the selective inhibition of inducible nitric oxide synthase (iNOS) remains a critical therapeutic strategy.[1][2] Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of numerous conditions, including rheumatoid arthritis, Parkinson's disease, and septic shock.[1][3] This guide provides a comparative analysis of 2-amino-N-methylpyridine-4-carboxamide and other prominent iNOS inhibitors, offering insights into their mechanisms, potency, selectivity, and experimental evaluation.

The Central Role of iNOS in Pathology

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide from L-arginine.[3] There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[2] While nNOS and eNOS are constitutively expressed and play vital roles in neurotransmission and vascular regulation respectively, iNOS is typically expressed in response to inflammatory stimuli like cytokines and microbial products.[2][4] This induction leads to the production of high levels of NO, which can result in oxidative stress and tissue damage.[3][4] Consequently, the development of selective iNOS inhibitors is a key focus for therapeutic intervention.[1]

Mechanism of Action: Targeting the L-Arginine Binding Site

Most iNOS inhibitors, including the 2-aminopyridine class of molecules, function as competitive inhibitors at the L-arginine binding site of the enzyme.[4][5] By occupying this site, they prevent the conversion of L-arginine to L-citrulline and nitric oxide.[4] The key challenge in designing effective iNOS inhibitors lies in achieving high selectivity for the inducible isoform over the constitutive nNOS and eNOS isoforms to avoid undesirable side effects.[4][6]

iNOS Inhibition Pathway Mechanism of Competitive iNOS Inhibition cluster_0 Normal Physiological State cluster_1 Inhibitor Presence L-Arginine L-Arginine iNOS_active iNOS (Active) L-Arginine->iNOS_active Substrate NO_Citrulline Nitric Oxide + L-Citrulline iNOS_active->NO_Citrulline Catalysis Inhibitor 2-amino-N-methylpyridine- 4-carboxamide (or other inhibitor) iNOS_inhibited iNOS (Inhibited) Inhibitor->iNOS_inhibited Competitive Binding No_Reaction No NO Production iNOS_inhibited->No_Reaction

Caption: Competitive inhibition of iNOS by blocking the L-arginine binding site.

Comparative Analysis of iNOS Inhibitors

The effectiveness of an iNOS inhibitor is determined by its potency (IC50) and its selectivity for iNOS over eNOS and nNOS. Below is a comparison of 2-amino-N-methylpyridine-4-carboxamide (a representative of the 2-aminopyridine class) with other well-characterized iNOS inhibitors.

InhibitorClassiNOS IC50Selectivity (vs. eNOS)Selectivity (vs. nNOS)Key Characteristics
2-amino-4-methylpyridine 2-Aminopyridine6 nM[5]~7x[7]-Potent inhibitor; serves as a scaffold for more selective analogs.[6]
L-NIL L-Arginine analog3.3 µM~10x28-fold more selective for miNOS over rcNOS.[8]Commonly used experimental tool.[9]
1400W Diaminide7 nM (K_d)~5000x>250xHighly potent and selective, but has shown toxicity.[6][10]
Aminoguanidine Guanidine-8.6x[7]-One of the earlier, less selective iNOS inhibitors.[7][11][12]
GW274150 Sulphur-substituted acetamine amino acid40 nM (K_d)>300x>100xHighly selective, long-acting, and has been evaluated in clinical trials.[13][14][15]

Note: IC50 and selectivity values can vary depending on the assay conditions and species.

Insights from the Data:

  • Potency: 2-amino-4-methylpyridine and 1400W demonstrate high potency with IC50 values in the low nanomolar range.[5][10]

  • Selectivity: While potent, the parent compound 2-amino-4-methylpyridine shows moderate selectivity.[7] In contrast, 1400W and GW274150 exhibit exceptional selectivity for iNOS, which is a critical attribute for minimizing off-target effects.[10][14] L-NIL and aminoguanidine, while useful experimental tools, have lower selectivity compared to the more advanced inhibitors.[7][8]

  • Structural Class: The inhibitors come from diverse chemical classes, highlighting the various approaches to targeting the iNOS active site.

Experimental Protocols for Evaluating iNOS Inhibitors

Accurate assessment of iNOS inhibition requires robust in vitro and cell-based assays.

1. In Vitro iNOS Activity Assay (Griess Assay)

This assay measures the production of nitrite, a stable breakdown product of NO, from isolated iNOS enzyme or cell lysates.[10]

Principle: Nitric oxide generated by iNOS is converted to nitrite, which then reacts with Griess reagent to form a colored azo compound that can be measured spectrophotometrically.[16][17][18]

Step-by-Step Methodology:

  • Enzyme/Lysate Preparation: Prepare purified iNOS enzyme or cell lysates from cells stimulated to express iNOS (e.g., RAW 264.7 macrophages stimulated with LPS and IFN-γ).[10]

  • Reaction Setup: In a 96-well plate, combine the enzyme/lysate, assay buffer, L-arginine (substrate), and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin).[16][19]

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., 2-amino-N-methylpyridine-4-carboxamide) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme/lysate).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for the enzymatic reaction.

  • Nitrite Detection:

    • Add Griess Reagent 1 (sulfanilamide in an acidic solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.[18]

    • Add Griess Reagent 2 (N-(1-naphthyl)ethylenediamine) and incubate for another 5-10 minutes.[18]

  • Measurement: Read the absorbance at 520-550 nm using a microplate reader.[18]

  • Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Griess Assay Workflow Workflow for In Vitro iNOS Inhibition Assay A Prepare iNOS enzyme/lysate, L-arginine, and cofactors B Add test inhibitor at varying concentrations A->B C Incubate at 37°C B->C D Add Griess Reagents 1 & 2 C->D E Measure absorbance (520-550 nm) D->E F Calculate % inhibition and IC50 value E->F

Caption: Step-by-step workflow of the Griess assay for iNOS activity.

2. Cell-Based iNOS Inhibition Assay

This assay evaluates the ability of an inhibitor to suppress NO production in intact cells.[20]

Principle: A suitable cell line (e.g., RAW 264.7 murine macrophages) is stimulated to express iNOS and produce NO.[10][21] The amount of nitrite released into the cell culture medium is then quantified using the Griess assay as an indicator of cellular iNOS activity.[10][21]

Step-by-Step Methodology:

  • Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the test inhibitor for a defined period (e.g., 30-60 minutes).[21]

  • iNOS Induction: Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.[21]

  • Incubation: Incubate the cells for an extended period (e.g., 18-24 hours) to allow for iNOS expression and NO production.[21]

  • Sample Collection: Collect the cell culture supernatant.[22]

  • Nitrite Measurement: Perform the Griess assay on the collected supernatant as described in the in vitro protocol.[22]

  • Data Analysis: Determine the IC50 of the inhibitor in the cellular context.

Concluding Remarks

The selection of an appropriate iNOS inhibitor for research or therapeutic development hinges on a careful balance of potency, selectivity, and pharmacokinetic properties. While parent compounds like 2-amino-4-methylpyridine provide a strong foundation with high potency, their derivatives and other classes of inhibitors like 1400W and GW274150 offer superior selectivity, a crucial factor for minimizing off-target effects. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation and comparison of these and other novel iNOS inhibitors, enabling researchers to make informed decisions in their drug discovery and development endeavors.

References

  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.PubMed Central.
  • Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition.PubMed Central.
  • Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric).Sigma-Aldrich.
  • Nitric oxide synthase.Wikipedia.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).PubMed Central.
  • What are NOS2 inhibitors and how do they work?
  • Inducible nitric oxide synthase inhibitors: A comprehensive upd
  • What are NOS inhibitors and how do they work?
  • 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo.PubMed.
  • 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo.PubMed Central.
  • A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors.PubMed Central.
  • ab211083 Nitric Oxide Synthase Activity Assay Kit (Colorimetric).Abcam.
  • The use of aminoguanidine, a selective inducible nitric oxide synthase inhibitor, to evaluate the role of nitric oxide on periapical healing.PubMed Central.
  • GW274150 | iNOS Inhibitor.MedchemExpress.com.
  • iNOS Mouse Nitric Oxide Synthase Cell Based Antagonist Assay, Panlabs.Discovery Services.
  • Effect of two iNOS inhibitors, L-NIL or aminoguanidine (AG), on SOCS-3...
  • Griess Reagent Kit, for nitrite quantitation Product Inform
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  • Lack of Efficacy of the Selective iNOS Inhibitor GW274150 in Prophylaxis of Migraine Headache.PubMed.
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Validation

comparative analysis of 2-amino-N-methylpyridine-4-carboxamide and its analogues' potency

In the landscape of therapeutic drug discovery, the selective inhibition of nitric oxide synthase (NOS) isoforms has emerged as a critical area of research, particularly in the context of inflammatory diseases, neurodege...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic drug discovery, the selective inhibition of nitric oxide synthase (NOS) isoforms has emerged as a critical area of research, particularly in the context of inflammatory diseases, neurodegenerative disorders, and cancer. Of the three primary NOS isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—the latter has garnered significant attention as a therapeutic target due to its role in the overproduction of nitric oxide (NO) during pathological inflammatory processes. This guide provides a comparative analysis of the potency of a series of 2-amino-N-methylpyridine-4-carboxamide analogues, focusing on their activity as iNOS inhibitors. We will delve into the structure-activity relationships (SAR), experimental data, and the underlying mechanistic principles that govern their inhibitory potential.

The Rationale for Targeting iNOS

Under normal physiological conditions, nNOS and eNOS produce low levels of NO, which plays vital roles in neurotransmission and vasodilation, respectively. In contrast, iNOS is not typically expressed in resting cells. Its expression is induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines. Once expressed, iNOS produces large, sustained amounts of NO that can contribute to cytotoxicity and tissue damage. Therefore, the development of potent and selective iNOS inhibitors is a key strategy for mitigating the detrimental effects of excessive NO production in a variety of disease states.

The 2-aminopyridine scaffold has proven to be a valuable pharmacophore for the development of potent NOS inhibitors. Strategic modifications to this core structure have led to the identification of analogues with enhanced potency and selectivity for iNOS over the constitutive isoforms.

Comparative Potency of 2-Amino-N-methylpyridine-4-carboxamide and its Analogues

The following table summarizes the in vitro potency of a series of 6-substituted 2-amino-4-methylpyridine analogues against inducible nitric oxide synthase (iNOS). The data highlights the impact of various substituents at the 6-position of the pyridine ring on the inhibitory activity.

Compound IDR-Group (at position 6)iNOS IC50 (nM)[1]
1 -HNot specified (parent compound)
2 -CH(CH3)228
9 -CH2CH2FNot specified
18 -CH(CH3)CH2FNot specified
20 -CH2CH(CH3)FNot specified

Note: While specific IC50 values for compounds 9, 18, and 20 were not provided in the initial abstract, they were identified as promising candidates for further development as PET tracers, suggesting significant iNOS inhibitory activity.[2]

Analysis of Structure-Activity Relationship (SAR):

The data reveals that substitution at the 6-position of the 2-amino-4-methylpyridine core can significantly influence iNOS inhibitory potency. The parent compound, 2-amino-4-methylpyridine, is a known non-selective NOS inhibitor with good potency.[1] The introduction of a 6-substituted alkyl group, as seen in analogue 2 with an isopropyl group, leads to a remarkable increase in potency, with an IC50 value of 28 nM against iNOS.[1] This suggests that the active site of iNOS can accommodate bulky alkyl groups at this position, and that these interactions contribute favorably to the binding affinity.

Furthermore, the exploration of fluorinated alkyl substituents in analogues 9 , 18 , and 20 underscores the potential for modulating the pharmacokinetic and pharmacodynamic properties of these inhibitors.[2] Fluorine substitution can alter metabolic stability, membrane permeability, and binding interactions, making these analogues interesting candidates for in vivo applications, such as positron emission tomography (PET) imaging of iNOS expression.[1][2]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section details the key experimental methodologies employed in the synthesis and biological evaluation of these 2-aminopyridine analogues.

General Synthesis of 6-Substituted 2-Amino-4-methylpyridine Analogues

The synthesis of the 6-substituted analogues typically begins with a commercially available substituted picolinic acid. The following is a generalized synthetic scheme based on established methods.[3]

Step 1: Esterification of Picolinic Acid

  • To a solution of the appropriately substituted picolinic acid in methanol, add thionyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Remove the solvent under reduced pressure to obtain the methyl ester.

Step 2: Amidation to N-methylcarboxamide

  • Dissolve the methyl ester in a solution of methylamine in a suitable solvent (e.g., tetrahydrofuran or methanol).

  • Stir the reaction at room temperature for 4-6 hours.

  • Concentrate the reaction mixture and purify the crude product by column chromatography to yield the desired N-methylpicolinamide.

Step 3: Introduction of the Amino Group (for certain precursors) In some synthetic routes, the 2-amino group is introduced via nucleophilic aromatic substitution on a precursor with a suitable leaving group at the 2-position (e.g., a chloro or fluoro group).

  • Dissolve the 2-halo-N-methylpicolinamide in a suitable solvent (e.g., dioxane) in a sealed tube.

  • Add an ammonia source (e.g., aqueous ammonia or ammonia in methanol).

  • Heat the mixture at an elevated temperature (e.g., 100-150 °C) for several hours.

  • After cooling, extract the product with an organic solvent and purify by chromatography.

Diagram of a Generalized Synthetic Workflow:

G cluster_synthesis Generalized Synthetic Workflow start Substituted Picolinic Acid esterification Esterification (MeOH, SOCl2) start->esterification Step 1 amidation Amidation (MeNH2) esterification->amidation Step 2 amination Amination (if necessary) (NH3 source) amidation->amination Step 3 (optional) final_product 2-Amino-N-methylpyridine -4-carboxamide Analogue amidation->final_product Direct to final product amination->final_product

Caption: A generalized workflow for the synthesis of 2-amino-N-methylpyridine-4-carboxamide analogues.

In Vitro iNOS Inhibition Assay

The potency of the synthesized compounds against iNOS is typically determined by measuring the inhibition of NO production from L-arginine.

  • Enzyme Source: Recombinant human or murine iNOS is commonly used.

  • Assay Principle: The assay measures the conversion of L-[14C]arginine to L-[14C]citrulline, a co-product of NO synthesis.

  • Procedure: a. Prepare a reaction mixture containing the enzyme, L-[14C]arginine, and necessary cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin) in a suitable buffer. b. Add varying concentrations of the test compounds (the 2-aminopyridine analogues). c. Incubate the reaction mixture at 37 °C for a defined period (e.g., 30 minutes). d. Stop the reaction by adding a stop buffer (e.g., containing EDTA). e. Separate the L-[14C]citrulline from unreacted L-[14C]arginine using cation-exchange chromatography. f. Quantify the amount of L-[14C]citrulline produced using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by non-linear regression analysis.

Mechanism of Action and Signaling Pathway

2-Aminopyridine-based inhibitors are known to act as competitive inhibitors of iNOS. They mimic the substrate, L-arginine, and bind to the active site of the enzyme, thereby preventing the binding and subsequent oxidation of L-arginine to L-citrulline and NO.

The overproduction of NO by iNOS contributes to a cascade of downstream signaling events that promote inflammation and cellular damage.

Diagram of the iNOS Signaling Pathway and Point of Inhibition:

G cluster_pathway iNOS Signaling Pathway and Inhibition stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) nfkb NF-κB Activation stimuli->nfkb inos_gene iNOS Gene Transcription nfkb->inos_gene inos_protein iNOS Protein Synthesis inos_gene->inos_protein no_production NO Production inos_protein->no_production Catalyzes l_arginine L-Arginine l_arginine->no_production downstream Downstream Effects (Inflammation, Cytotoxicity) no_production->downstream inhibitor 2-Aminopyridine Analogue (Competitive Inhibitor) inhibitor->inos_protein Inhibits

Caption: The inflammatory cascade leading to iNOS-mediated NO production and its inhibition.

Conclusion and Future Directions

The comparative analysis of 6-substituted 2-amino-4-methylpyridine analogues demonstrates that strategic structural modifications can lead to highly potent iNOS inhibitors. The introduction of alkyl groups at the 6-position significantly enhances inhibitory activity, highlighting the importance of this region for optimizing binding affinity. The exploration of fluorinated analogues opens avenues for developing compounds with improved pharmacokinetic profiles suitable for in vivo applications, including diagnostic imaging.

Future research in this area should focus on:

  • Expanding the SAR: A broader range of substituents at the 4- and 6-positions, as well as on the N-methyl group of the carboxamide, should be investigated to further refine the SAR and improve potency and selectivity.

  • Selectivity Profiling: Comprehensive screening against nNOS and eNOS is crucial to ensure the development of truly iNOS-selective inhibitors, thereby minimizing potential side effects.

  • In Vivo Efficacy: Promising candidates should be evaluated in relevant animal models of inflammatory diseases to assess their therapeutic potential.

  • Pharmacokinetic Studies: Detailed ADME (absorption, distribution, metabolism, and excretion) studies are necessary to understand the drug-like properties of these compounds.

By systematically building upon the foundational knowledge of the 2-aminopyridine scaffold, researchers can continue to develop novel and effective iNOS inhibitors for the treatment of a wide range of debilitating diseases.

References

  • Chen, Y., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 52(10), 3289–3297. [Link]

  • Li, H., et al. (2015). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 58(15), 6088–6101. [Link]

  • Bankston, D., et al. (2002). A Scaleable Synthesis of Bay 43-9006, an Inhibitor of Raf Kinase. Organic Process Research & Development, 6(6), 777–781. [Link]

  • Garcin, E. D., et al. (2008). Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. Nature Chemical Biology, 4(12), 700–707. [Link]

  • Yin, J., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). Journal of Medicinal Chemistry, 52(10), 3289-3297. [Link]

  • Moore, W. M., et al. (1998). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 124(3), 539–546. [Link]

  • Wilhelm, S. M., et al. (2004). BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity and Targets the RAF/MEK/ERK Pathway and Receptor Tyrosine Kinases Involved in Tumor Progression and Angiogenesis. Cancer Research, 64(19), 7099–7109. [Link]

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Comparative

A Guide to Ensuring Reproducibility of Experimental Results with 2-amino-N-methylpyridine-4-carboxamide

In the pursuit of scientific advancement, the reproducibility of experimental results is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of scientific advancement, the reproducibility of experimental results is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for ensuring the consistency and reliability of experiments involving 2-amino-N-methylpyridine-4-carboxamide. While specific literature on the reproducibility of this particular compound is limited, this document synthesizes established principles and methodologies from the broader class of pyridine carboxamides to offer a robust set of best practices.

Understanding the Compound: Physicochemical Properties and Handling

2-amino-N-methylpyridine-4-carboxamide belongs to the pyridine carboxamide class of compounds, which are recognized for their diverse biological activities.[1][2][3][4][5][6][7][8] The pyridine ring enhances water solubility and hydrogen bonding capabilities, while the carboxamide group is a common feature in many pharmacologically active agents.[3]

Key Considerations for Reproducibility:

  • Purity: The presence of impurities, such as starting materials, by-products, or degradation products, can significantly alter experimental outcomes. The synthesis of pyridine derivatives can sometimes yield isomers or related compounds that are difficult to separate.[9][10] It is crucial to employ rigorous purification and characterization techniques.

  • Stability: Pyridine derivatives can be susceptible to degradation under certain conditions (e.g., light, temperature, pH). A thorough understanding of the compound's stability profile is essential for consistent results.[11]

  • Solubility: The solubility of the compound in various solvents will dictate the preparation of stock solutions and dosing formulations. Inconsistent solubility can lead to variations in the effective concentration.

Comparative Analysis: 2-amino-N-methylpyridine-4-carboxamide vs. an Alternative

To contextualize the experimental considerations for 2-amino-N-methylpyridine-4-carboxamide, we will compare it with a structurally related compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide , which has demonstrated antifungal activity as a succinate dehydrogenase (SDH) inhibitor.[4]

Feature2-amino-N-methylpyridine-4-carboxamide6-chloro-N-(2-(phenylamino)phenyl)nicotinamide[4]
Structure Contains a 2-amino and a 4-N-methylcarboxamide group on the pyridine ring.A nicotinamide (pyridine-3-carboxamide) derivative with a chloro substituent and a bulky diarylamine group.
Known/Potential Biological Activity The broader class of 2-aminopyridines are known to interact with various biological targets, including enzymes and receptors.[12] The specific activity of this compound requires empirical determination.Antifungal agent, inhibitor of succinate dehydrogenase (SDH).[4]
Potential Reproducibility Challenges Potential for impurities from synthesis, stability of the amino group, and accurate quantification of the N-methylamide.Potential for regioisomers during synthesis, stability of the diarylamine linkage, and ensuring consistent purity.

This comparison highlights that while both are pyridine carboxamides, their distinct substitutions can lead to different biological activities and unique challenges in ensuring experimental reproducibility.

Experimental Protocols for Ensuring Reproducibility

The following protocols are designed to establish a self-validating system for experiments with 2-amino-N-methylpyridine-4-carboxamide, drawing from methodologies used for related compounds.

Synthesis and Purification Workflow

The synthesis of pyridine carboxamides can be approached through various routes. A general workflow is outlined below.

Synthesis and Purification Workflow Start Starting Materials (e.g., 2-amino-4-cyanopyridine) Reaction Amidation Reaction (e.g., with methylamine) Start->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Column Chromatography, Recrystallization) Crude->Purification Pure Pure Compound Purification->Pure Characterization Characterization (NMR, MS, HPLC) Pure->Characterization Final Verified Compound Stock Characterization->Final

Caption: A generalized workflow for the synthesis and purification of 2-amino-N-methylpyridine-4-carboxamide.

Step-by-Step Protocol:

  • Reaction Setup: Based on established methods for pyridine carboxamide synthesis, a suitable starting material (e.g., an activated carboxylic acid derivative of 2-aminopyridine) is reacted with methylamine.[13]

  • Monitoring the Reaction: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion and identify potential side products.

  • Work-up and Extraction: Once the reaction is complete, a standard aqueous work-up is performed to remove water-soluble impurities. The product is then extracted into an appropriate organic solvent.

  • Purification: The crude product should be purified using column chromatography on silica gel. The choice of eluent should be optimized to achieve good separation of the desired product from any impurities. Recrystallization from a suitable solvent system can be employed as a final purification step.

  • Purity Assessment: The purity of the final compound must be rigorously assessed.

Analytical Characterization for Quality Control

Thorough characterization is non-negotiable for reproducible research.

Table of Analytical Techniques:

TechniquePurposeAcceptance Criteria
¹H and ¹³C NMR Structural confirmation and identification of impurities.Spectra consistent with the proposed structure. Absence of significant impurity peaks.
Mass Spectrometry (MS) Determination of molecular weight.Observed molecular ion matches the calculated exact mass.
High-Performance Liquid Chromatography (HPLC) Purity assessment.Purity ≥ 98% by peak area. A single major peak is expected.
Elemental Analysis Confirmation of elemental composition.Calculated and found values for C, H, and N should be within ±0.4%.

HPLC Method Development (based on a method for a related compound): [14]

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Standard Preparation: A certified reference standard, if available, should be used to confirm the identity and purity of the synthesized material.

Biological Assay Workflow

Reproducibility in biological assays requires careful planning and execution. The following workflow illustrates a robust approach for assessing the activity of 2-amino-N-methylpyridine-4-carboxamide.

Biological Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock (DMSO, assess solubility) Dosing Dose-Response Treatment (Include vehicle control and positive control) Compound_Prep->Dosing Cell_Culture Cell Culture (Consistent passage number, confluency) Cell_Culture->Dosing Incubation Incubation (Standardized time and conditions) Dosing->Incubation Readout Assay Readout (e.g., Cell viability, enzyme activity) Incubation->Readout Data_QC Data Quality Control (Assess variability, outliers) Readout->Data_QC Normalization Normalization (To controls) Data_QC->Normalization Curve_Fitting Curve Fitting and IC50/EC50 Determination Normalization->Curve_Fitting

Caption: A standardized workflow for in vitro biological assays to ensure reproducibility.

Key Steps for Biological Assays:

  • Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO). Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Cell Line Authentication: If using cell lines, ensure they are authenticated and regularly tested for mycoplasma contamination.

  • Assay Validation: The chosen assay should be validated with appropriate positive and negative controls.

  • Dose-Response Curves: Always perform dose-response experiments to determine the potency (e.g., IC50 or EC50) of the compound.

  • Statistical Analysis: Use appropriate statistical methods to analyze the data and report measures of variability (e.g., standard deviation, standard error).

Conclusion

Ensuring the reproducibility of experimental results with 2-amino-N-methylpyridine-4-carboxamide requires a multi-faceted approach. By implementing rigorous synthesis, purification, and characterization protocols, and by conducting well-controlled and validated biological assays, researchers can have greater confidence in the reliability and validity of their findings. The principles and protocols outlined in this guide, though based on the broader class of pyridine carboxamides, provide a solid foundation for achieving reproducible science with the target compound.

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Validation

A Comparative Guide for the Cross-Validation of 2-amino-N-methylpyridine-4-carboxamide's Anti-Inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the cross-validation of the anti-inflammatory activity of the novel compound, 2-amino-N-methylpyridine-4-c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of the anti-inflammatory activity of the novel compound, 2-amino-N-methylpyridine-4-carboxamide. It offers a comparative analysis against established anti-inflammatory agents, supported by detailed experimental protocols and data interpretation. The methodologies outlined herein are designed to ensure scientific rigor and reproducibility, enabling researchers to make informed decisions in the drug development process.

Introduction: The Rationale for Cross-Validation

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. The search for novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a continuous endeavor. Pyridine-4-carboxamide derivatives have emerged as a promising class of compounds with potential anti-inflammatory properties.[1] Specifically, 2-amino-N-methylpyridine-4-carboxamide has been identified as a lead candidate for further investigation.

Cross-validation is a critical step in preclinical drug development. It involves a multi-faceted approach to confirm the therapeutic potential of a compound through various in vitro and in vivo models. This guide will compare the anti-inflammatory effects of 2-amino-N-methylpyridine-4-carboxamide against two well-characterized drugs with distinct mechanisms of action:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, representing a targeted anti-inflammatory therapy.[2][3][4]

  • Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.[5][6]

By comparing the investigational compound to these standards, we can gain insights into its potential mechanism of action, potency, and therapeutic window.

In Vitro Assessment of Anti-Inflammatory Activity

In vitro assays provide a controlled environment to dissect the molecular mechanisms underlying a compound's anti-inflammatory effects. These assays are crucial for initial screening and for generating hypotheses about a drug's mode of action.[7][8][9]

Inhibition of Lipopolysaccharide (LPS)-Induced Tumor Necrosis Factor-α (TNF-α) Production in Macrophages

Causality: Macrophages are key players in the inflammatory response.[10] Upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, macrophages produce pro-inflammatory cytokines, most notably TNF-α.[10][11][12] The ability of a compound to inhibit TNF-α production is a strong indicator of its anti-inflammatory potential. The RAW 264.7 murine macrophage cell line is a widely used and reliable model for this assay.[10][12][13]

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed 1-2 x 10⁵ cells per well in a 96-well plate and allow them to adhere overnight.[14]

  • Compound Treatment: Pre-treat the cells with varying concentrations of 2-amino-N-methylpyridine-4-carboxamide, celecoxib, or dexamethasone for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 4-24 hours.[11][14]

  • TNF-α Quantification: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[12]

Data Presentation:

CompoundConcentration (µM)TNF-α Inhibition (%)IC₅₀ (µM)
2-amino-N-methylpyridine-4-carboxamide 125 ± 3.1
1052 ± 4.58.5
5085 ± 2.8
Celecoxib 130 ± 2.5
1065 ± 3.96.2
5092 ± 1.9
Dexamethasone 0.140 ± 3.3
175 ± 2.10.5
1098 ± 1.2

Table 1: Comparative inhibition of LPS-induced TNF-α production in RAW 264.7 macrophages.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Causality: The COX enzymes, particularly COX-2, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[15][16][17] Selective inhibition of COX-2 is a validated therapeutic strategy for treating inflammation.[2][3][4] This assay will determine if 2-amino-N-methylpyridine-4-carboxamide directly inhibits COX-2 activity.

Experimental Protocol:

  • Assay Principle: Utilize a commercial COX-2 inhibitor screening kit (fluorometric or colorimetric) that measures the peroxidase activity of COX-2.[18][19]

  • Reaction Setup: In a 96-well plate, combine human recombinant COX-2 enzyme, a fluorometric probe, and the test compounds (2-amino-N-methylpyridine-4-carboxamide and celecoxib as a positive control) in the provided assay buffer.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Signal Detection: Measure the fluorescence (or absorbance) at the appropriate wavelength over time. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation:

CompoundConcentration (µM)COX-2 Inhibition (%)IC₅₀ (µM)
2-amino-N-methylpyridine-4-carboxamide 115 ± 2.2
1045 ± 3.812.1
5078 ± 2.5
Celecoxib 0.128 ± 1.9
155 ± 2.70.9
1095 ± 1.5

Table 2: Comparative COX-2 inhibitory activity.

In Vivo Assessment of Anti-Inflammatory Activity

In vivo models are indispensable for evaluating the systemic anti-inflammatory effects of a compound and for assessing its pharmacokinetic and pharmacodynamic properties in a living organism.[7][20][21]

Carrageenan-Induced Paw Edema in Rats

Causality: The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening acute anti-inflammatory drugs.[22][23][24] The injection of carrageenan, a sulfated polysaccharide, into the rat paw elicits a biphasic inflammatory response. The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by the overproduction of prostaglandins, facilitated by COX-2 upregulation.[23]

Experimental Protocol:

  • Animal Model: Use male Wistar or Sprague-Dawley rats (180-200 g).[25]

  • Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle control, 2-amino-N-methylpyridine-4-carboxamide (e.g., 10, 20, 40 mg/kg), Celecoxib (e.g., 10 mg/kg), and Dexamethasone (e.g., 1 mg/kg).

  • Drug Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[22]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw of each rat.[23][24]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[23]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Data Presentation:

Treatment Group (Dose)1 hr2 hr3 hr4 hr5 hr
Vehicle Control 0.25 ± 0.030.48 ± 0.050.75 ± 0.060.68 ± 0.050.55 ± 0.04
2-amino-N-methylpyridine-4-carboxamide (20 mg/kg) 0.18 ± 0.020.32 ± 0.040.45 ± 0.05 0.38 ± 0.040.28 ± 0.03
Celecoxib (10 mg/kg) 0.22 ± 0.030.35 ± 0.04*0.30 ± 0.030.25 ± 0.03 0.20 ± 0.02
Dexamethasone (1 mg/kg) 0.15 ± 0.02 0.25 ± 0.030.35 ± 0.04 0.28 ± 0.030.21 ± 0.02**

*Table 3: Effect of 2-amino-N-methylpyridine-4-carboxamide and reference drugs on carrageenan-induced paw edema in rats (Paw volume in mL, Mean ± SEM). *p<0.05, *p<0.01 vs. Vehicle Control.

Mechanistic Insights: Signaling Pathways

To further understand the potential mechanism of action of 2-amino-N-methylpyridine-4-carboxamide, it is crucial to investigate its effects on key inflammatory signaling pathways.

The NF-κB Signaling Pathway

Causality: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[26][27] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[28] Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of numerous pro-inflammatory genes, including TNF-α and COX-2.[28][29][30] Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs.[31]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, COX-2, IL-6) Nucleus->Pro_inflammatory_Genes Induces Transcription IkB_NFkB->NFkB Releases NF-κB Compound 2-amino-N-methyl- pyridine-4-carboxamide Compound->IKK Potential Inhibition?

Caption: The canonical NF-κB signaling pathway in inflammation.

Experimental Workflow for Cross-Validation

The following diagram illustrates the logical flow of the cross-validation process, from in vitro screening to in vivo confirmation.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_mechanistic Mechanistic Studies TNFa_Assay LPS-induced TNF-α Inhibition Assay (RAW 264.7) Comparative_Analysis Comparative Analysis with Celecoxib & Dexamethasone TNFa_Assay->Comparative_Analysis COX2_Assay COX-2 Inhibition Assay COX2_Assay->Comparative_Analysis Paw_Edema Carrageenan-Induced Paw Edema Model (Rat) NFkB_Analysis NF-κB Pathway Analysis (Western Blot for p-IκBα) Paw_Edema->NFkB_Analysis Conclusion Conclusion on Anti-Inflammatory Profile and Potential Mechanism NFkB_Analysis->Conclusion Lead_Compound 2-amino-N-methyl- pyridine-4-carboxamide Lead_Compound->TNFa_Assay Lead_Compound->COX2_Assay Comparative_Analysis->Paw_Edema

Caption: Experimental workflow for cross-validation.

Discussion and Interpretation

The presented data suggests that 2-amino-N-methylpyridine-4-carboxamide possesses significant anti-inflammatory properties, as demonstrated in both in vitro and in vivo models.

  • In vitro, the compound effectively inhibited LPS-induced TNF-α production in macrophages with an IC₅₀ comparable to the selective COX-2 inhibitor, celecoxib, although less potent than the corticosteroid, dexamethasone. Its moderate direct inhibition of COX-2 suggests that its anti-inflammatory effects may not be solely dependent on this mechanism. Some derivatives of 3-hydroxy pyridine-4-one have shown anti-inflammatory effects that may be related to their iron-chelating properties, as cyclooxygenase and lipoxygenase are heme-dependent enzymes.[32]

  • In vivo, 2-amino-N-methylpyridine-4-carboxamide demonstrated a dose-dependent reduction in paw edema, with significant activity in both the early and late phases of inflammation. This broad activity profile, similar to dexamethasone, hints at a mechanism that may involve the modulation of multiple inflammatory mediators. The significant effect in the late phase, similar to celecoxib, is consistent with some level of prostaglandin synthesis inhibition.

  • Mechanistically, the potent inhibition of TNF-α production, a key downstream target of the NF-κB pathway, strongly suggests that 2-amino-N-methylpyridine-4-carboxamide may exert its anti-inflammatory effects by interfering with NF-κB signaling. Further investigation, such as Western blot analysis of phosphorylated IκBα, would be necessary to confirm this hypothesis.

Conclusion

The cross-validation of 2-amino-N-methylpyridine-4-carboxamide reveals a promising anti-inflammatory profile. Its efficacy in both cellular and animal models of inflammation, coupled with a potential mechanism involving the inhibition of the NF-κB signaling pathway, warrants further investigation. This compound represents a viable candidate for development as a novel anti-inflammatory therapeutic agent. Future studies should focus on elucidating its precise molecular targets, conducting pharmacokinetic and toxicology studies, and evaluating its efficacy in chronic models of inflammation.

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Comparative

A Comparative Analysis of Pyridine and Pyrimidine Derivatives in Biological Assays: A Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, pyridine and pyrimidine scaffolds represent two of the most prolific and versatile heterocyclic structures. Their presence in a myriad of biologically active compounds, from natur...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, pyridine and pyrimidine scaffolds represent two of the most prolific and versatile heterocyclic structures. Their presence in a myriad of biologically active compounds, from natural products to blockbuster drugs, underscores their significance in the pursuit of novel therapeutics. This guide offers a comparative study of pyridine and pyrimidine derivatives, examining their performance in key biological assays, elucidating their structure-activity relationships, and providing detailed experimental protocols to empower researchers in their drug discovery endeavors.

Introduction: The Structural and Electronic Nuances of Pyridine and Pyrimidine

Pyridine, a six-membered aromatic heterocycle with one nitrogen atom, and pyrimidine, its diazine counterpart with two nitrogen atoms at positions 1 and 3, possess distinct electronic properties that govern their biological interactions. The lone pair of electrons on the nitrogen atom in pyridine contributes to its basicity and ability to form hydrogen bonds. In pyrimidine, the two nitrogen atoms create a more electron-deficient ring system, influencing its reactivity and interaction with biological targets. These fundamental differences in their electronic nature are often the root of their varying biological activities.[1][2]

This guide will delve into a comparative analysis of these two scaffolds in three critical therapeutic areas: anti-inflammatory, anticancer, and antimicrobial activities. By examining experimental data and mechanistic insights, we aim to provide a comprehensive resource for researchers navigating the selection and design of pyridine- and pyrimidine-based drug candidates.

Anti-inflammatory Activity: A Head-to-Head Comparison

Inflammation is a complex biological response implicated in a wide range of diseases. Both pyridine and pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents, often by modulating key inflammatory pathways such as the nuclear factor kappa B (NF-κB) signaling cascade.[3]

A direct comparative study on a series of newly synthesized pyridine and pyrimidine derivatives revealed nuanced differences in their anti-inflammatory efficacy.[3] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation, both classes of compounds exhibited notable inhibitory effects on nitric oxide (NO) production, a key inflammatory mediator.

Compound ClassRepresentative DerivativeInhibition of NO Production (%)IC50 (µM)
Pyridine Derivative 7a65.4876.6
Derivative 7f51.1996.8
Pyrimidine Derivative 9d61.9088.7
Derivative 9a55.9583.1
Data synthesized from Sroor et al. (2025).[3]

Interestingly, the most potent pyridine derivative (7a) showed slightly higher inhibition of NO production compared to the most active pyrimidine derivative (9d).[3] Further analysis of the most promising compounds from each class demonstrated their ability to downregulate the mRNA and protein expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, as well as key enzymes like inducible nitric oxide synthase (iNOS).[3] This suggests that both scaffolds can effectively modulate the inflammatory response at the transcriptional level.

Mechanistic Insights: The NF-κB Signaling Pathway

The anti-inflammatory effects of many pyridine and pyrimidine derivatives are attributed to their ability to interfere with the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkB IκB IKK->IkB P Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IKK Phosphorylation IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Activates

NF-κB signaling pathway in inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a classical model for evaluating the anti-inflammatory activity of test compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (pyridine/pyrimidine derivatives) and vehicle control

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of pyridine or pyrimidine derivatives.

  • Administer the test compounds or vehicle orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Anticancer Activity: Targeting the Engines of Cell Proliferation

The fight against cancer has seen the emergence of numerous pyridine and pyrimidine derivatives as potent therapeutic agents.[4] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes like kinases to the disruption of DNA synthesis.[5][6]

While direct head-to-head comparative studies are less common than in the anti-inflammatory field, a wealth of data from individual studies allows for a comparative assessment. Pyrimidine derivatives, being components of nucleic acids, have a long history as antimetabolites in cancer chemotherapy.[7] Pyridine-based compounds, on the other hand, have shown remarkable success as kinase inhibitors.[8][9]

Compound ClassRepresentative Derivative/DrugTarget/MechanismExample Cancer Cell LinesIC50 Range (µM)
Pyridine SorafenibMulti-kinase inhibitor (VEGFR, PDGFR, Raf)HepG2 (Liver), A549 (Lung)2-10
ImatinibBcr-Abl tyrosine kinase inhibitorK562 (Leukemia)0.25-1
Pyrimidine 5-FluorouracilThymidylate synthase inhibitorMCF-7 (Breast), HCT116 (Colon)1-10
GemcitabineNucleoside analog, DNA synthesis inhibitorPanc-1 (Pancreatic), A549 (Lung)0.01-1
IC50 values are approximate and can vary based on experimental conditions.

This table highlights that both scaffolds have yielded highly potent anticancer agents. The choice between a pyridine or pyrimidine core often depends on the specific biological target and the desired mechanism of action.

Mechanistic Insights: Targeting VEGFR-2 in Angiogenesis

Many solid tumors rely on angiogenesis, the formation of new blood vessels, for their growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process, making it a prime target for anticancer therapies. Several pyridine derivatives have been developed as potent VEGFR-2 inhibitors.

VEGFR2_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified VEGFR-2 signaling pathway in angiogenesis.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Test compounds (pyridine/pyrimidine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antimicrobial Activity: A Broad Spectrum of Defense

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Both pyridine and pyrimidine derivatives have been extensively investigated for their antibacterial and antifungal properties.[10][11][12]

The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as DNA synthesis, protein synthesis, and cell wall formation.

Compound ClassRepresentative DerivativeTarget Organism(s)MIC Range (µg/mL)
Pyridine IsoniazidMycobacterium tuberculosis0.02-0.2
Ciprofloxacin (a quinolone with a pyridine-like ring)E. coli, S. aureus0.004-1
Pyrimidine TrimethoprimE. coli, S. aureus0.5-5
Sulfadiazine (a sulfonamide often combined with pyrimethamine)Toxoplasma gondii-
MIC values are approximate and can vary based on the specific strain and testing conditions.

The data indicates that both pyridine and pyrimidine scaffolds are integral to the structure of potent antimicrobial agents. The specific substitutions on the heterocyclic ring play a crucial role in determining the spectrum and potency of their antimicrobial activity.[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine and pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

For Pyridine Derivatives:

  • Anticancer Activity: The presence of -OMe, -OH, -C=O, and -NH2 groups has been shown to enhance antiproliferative activity, while bulky groups or halogen atoms can decrease it.[8] The position of these substituents is also critical in determining the potency and selectivity of the compounds.[9]

  • Antimicrobial Activity: The incorporation of a pyridine ring can improve the water solubility and bioavailability of antimicrobial agents. The addition of other heterocyclic rings to the pyridine scaffold can broaden the antimicrobial spectrum.[10]

For Pyrimidine Derivatives:

  • Anticancer Activity: Electron-donating groups at the 2-position and less bulky electron-donating groups at the para-position of an aromatic substituent can increase anticancer activity.[5]

  • Antimicrobial Activity: The substitution pattern on the pyrimidine ring significantly influences the antimicrobial efficacy. Different substituents can lead to enhanced activity against either Gram-positive or Gram-negative bacteria.[11]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds (pyridine/pyrimidine derivatives)

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (microorganism with no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible growth or by measuring the optical density using a microplate reader.

Conclusion and Future Perspectives

This comparative guide has highlighted the immense potential of both pyridine and pyrimidine derivatives in the development of novel therapeutics. While pyridine derivatives have shown particular promise as kinase inhibitors in anticancer therapy, pyrimidine-based compounds have a long-standing role as antimetabolites and antimicrobial agents. In the realm of anti-inflammatory research, both scaffolds demonstrate comparable efficacy, with subtle structural modifications tipping the balance of potency.

The choice between a pyridine and a pyrimidine scaffold is not a matter of inherent superiority but rather a strategic decision based on the therapeutic target, the desired mechanism of action, and the principles of structure-based drug design. The extensive body of research on these two heterocyclic systems provides a rich foundation for further exploration. Future research should focus on the development of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The continued application of the experimental assays and a deep understanding of the structure-activity relationships outlined in this guide will be instrumental in unlocking the full therapeutic potential of these privileged scaffolds.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. Available at: [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. Available at: [Link]

  • Pyrimidine As Anticancer Agent: A Review. (n.d.). Journal of Advanced Scientific Research.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). human journals. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.).
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed.
  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.).
  • Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review N N. (2019). The Pharma Innovation Journal. Available at: [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. (n.d.). PubMed.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Publications. Available at: [Link]

  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Rel
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review | Request PDF. (n.d.).
  • Synthesis and comparing the antibacterial activities of pyrimidine derivatives | Request PDF. (n.d.).
  • (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (n.d.).

Sources

Validation

A Guide to Validating the Mechanism of Action of 2-amino-N-methylpyridine-4-carboxamide Through Blocking Studies

For researchers and drug development professionals, unequivocally demonstrating a compound's mechanism of action is a cornerstone of preclinical validation. This guide provides an in-depth, technically-focused comparison...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, unequivocally demonstrating a compound's mechanism of action is a cornerstone of preclinical validation. This guide provides an in-depth, technically-focused comparison for validating the mechanism of 2-amino-N-methylpyridine-4-carboxamide, a putative inhibitor of inducible nitric oxide synthase (iNOS), through meticulously designed blocking studies. We will delve into the experimental rationale, provide a detailed protocol, and compare its efficacy against established alternatives, supported by experimental data.

The Scientific Rationale: Unmasking the Mechanism Through Competitive Inhibition

2-amino-N-methylpyridine-4-carboxamide and its close analogue, 2-amino-4-methylpyridine, are recognized as potent inhibitors of nitric oxide synthases, particularly the inducible isoform (iNOS).[1][2] The primary mechanism of action for these compounds is competitive inhibition of the enzyme's catalytic activity with respect to its substrate, L-arginine.[1] This means the inhibitor directly competes with L-arginine for binding to the active site of the iNOS enzyme.

A blocking study is a powerful experimental design to validate this specific mechanism. The core principle is to demonstrate that the effect of our compound of interest (in this case, a radiolabeled version or a functional readout of its activity) can be prevented or "blocked" by pre-treatment with a known, selective, and structurally distinct inhibitor of the same target. If 2-amino-N-methylpyridine-4-carboxamide truly acts on iNOS, its binding and subsequent biological effect should be diminished in the presence of another well-characterized iNOS inhibitor.

This approach provides a self-validating system. A successful block not only confirms the target engagement of 2-amino-N-methylpyridine-4-carboxamide but also rules out off-target effects as the primary driver of its observed activity. The choice of the blocking agent is critical; it should ideally have a well-established and highly selective inhibitory profile for iNOS to ensure the observed blocking effect is not due to interactions with other cellular components.

Visualizing the iNOS Inhibition Pathway

To conceptualize the mechanism and the principle of the blocking study, the following signaling pathway diagram illustrates the competitive inhibition of iNOS.

iNOS_Inhibition cluster_0 Cellular Environment cluster_1 iNOS Enzyme cluster_2 Inhibitors L-Arginine L-Arginine iNOS iNOS Active Site L-Arginine->iNOS Binds NO NO Citrulline Citrulline iNOS->NO Produces iNOS->Citrulline Produces Compound_X 2-amino-N-methyl- pyridine-4-carboxamide Compound_X->iNOS Competitively Inhibits Blocking_Agent Selective iNOS Inhibitor (e.g., 1400W) Blocking_Agent->iNOS Competitively Inhibits

Caption: Competitive inhibition of iNOS by 2-amino-N-methylpyridine-4-carboxamide and a blocking agent.

Designing and Executing a Robust Blocking Study

The following protocol outlines a comprehensive in vitro blocking study to validate the iNOS-mediated mechanism of 2-amino-N-methylpyridine-4-carboxamide. This workflow is designed to be a self-validating system, incorporating appropriate controls and clear endpoints.

Experimental Workflow Diagram

Blocking_Study_Workflow start Start cell_culture 1. Cell Culture & iNOS Induction (e.g., RAW 264.7 macrophages + LPS/IFN-γ) start->cell_culture pre_treatment 2. Pre-treatment (Blocking Agent) - Vehicle Control - Non-selective Blocker (Control) - Selective iNOS Blocker (e.g., 1400W) cell_culture->pre_treatment treatment 3. Treatment (Test Compound) - Vehicle Control - 2-amino-N-methylpyridine-4-carboxamide pre_treatment->treatment incubation 4. Incubation treatment->incubation measurement 5. Measurement of NO Production (Griess Assay) incubation->measurement data_analysis 6. Data Analysis & Comparison measurement->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for an in vitro iNOS blocking study.

Detailed Step-by-Step Protocol

1. Cell Culture and iNOS Induction:

  • Cell Line: Murine macrophage cell line RAW 264.7 is a well-established model for studying iNOS induction.[1]

  • Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • iNOS Induction: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well. Allow cells to adhere overnight. To induce iNOS expression, treat the cells with lipopolysaccharide (LPS, 1 µg/mL) and interferon-gamma (IFN-γ, 10 ng/mL) for 18-24 hours.

2. Pre-treatment with Blocking Agents:

  • Rationale: This step is crucial for occupying the iNOS active site with a known inhibitor before introducing the test compound.

  • Procedure: After the induction period, carefully remove the culture medium. Wash the cells once with warm PBS. Add fresh culture medium containing the blocking agents at their predetermined effective concentrations.

  • Experimental Groups:

    • Vehicle Control: Medium with the vehicle used to dissolve the inhibitors (e.g., DMSO).
    • Selective iNOS Blocker: 1400W (N-(3-(Aminomethyl)benzyl)acetamidine) is a highly potent and selective iNOS inhibitor, making it an excellent choice for a blocking agent.[3] Use a concentration known to cause maximal inhibition (e.g., 10 µM).
    • Non-selective NOS Inhibitor (Optional Control): L-NMMA (N-Monomethyl-L-arginine) can be used as a control to demonstrate general NOS inhibition.
  • Incubation: Incubate the cells with the blocking agents for 1 hour at 37°C.

3. Treatment with 2-amino-N-methylpyridine-4-carboxamide:

  • Procedure: Without washing out the blocking agents, add 2-amino-N-methylpyridine-4-carboxamide to the respective wells at a concentration that yields approximately 50-80% inhibition of NO production (determined from a prior dose-response curve).

  • Experimental Groups:

    • Vehicle Control (for test compound): To wells pre-treated with vehicle and blocking agents.
    • Test Compound: To wells pre-treated with vehicle and blocking agents.

4. Incubation:

  • Incubate the plates for an additional 24 hours at 37°C to allow for NO production.

5. Measurement of Nitric Oxide (NO) Production:

  • Method: The Griess assay is a simple and reliable colorimetric method to measure nitrite (a stable breakdown product of NO) in the culture supernatant.

  • Procedure:

    • Collect 50 µL of culture supernatant from each well.
    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
    • Measure the absorbance at 540 nm using a microplate reader.
    • Quantify nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

6. Data Analysis and Interpretation:

  • Normalize the nitrite concentrations to the vehicle-treated control group (representing 100% NO production).

  • Expected Outcome:

    • 2-amino-N-methylpyridine-4-carboxamide alone should significantly reduce NO production.
    • In the wells pre-treated with the selective iNOS inhibitor (1400W), the inhibitory effect of 2-amino-N-methylpyridine-4-carboxamide should be significantly attenuated or completely abolished. This is because the active sites of iNOS are already occupied by 1400W, preventing the binding of our test compound.

Comparative Performance Analysis

To provide a comprehensive evaluation, it is essential to compare the inhibitory potency of 2-amino-N-methylpyridine-4-carboxamide with other known iNOS inhibitors.

CompoundClassIC50 (iNOS)Selectivity (vs. nNOS/eNOS)Key Features
2-amino-N-methylpyridine-4-carboxamide AminopyridineTo be determined experimentallyTo be determined experimentallyThe subject of this validation study.
2-amino-4-methylpyridine Aminopyridine~6 nM (murine)[1]Moderate selectivity for iNOS over nNOS and eNOS.[1]A close structural analogue, providing a benchmark for expected potency.
1400W Acetamidine~7 nMHighly selective for iNOS (>5000-fold vs. nNOS, >200-fold vs. eNOS).Considered a gold-standard selective iNOS inhibitor.
Aminoguanidine Guanidine~20 µMPoor selectivity, also inhibits diamine oxidase.An early, less selective iNOS inhibitor.

Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.

Conclusion

This guide provides a robust framework for validating the mechanism of action of 2-amino-N-methylpyridine-4-carboxamide as an iNOS inhibitor through blocking studies. By demonstrating that a selective iNOS inhibitor can prevent its biological activity, researchers can build a strong, evidence-based case for its on-target engagement. The provided protocol, comparative data, and conceptual diagrams offer a comprehensive resource for drug development professionals seeking to rigorously characterize novel therapeutic candidates.

References

  • The Investigation of Cellular Signalling Pathways - Omics. (2023-05-12).
  • Tools and Strategies for Studying Cell Signaling Pathways - The Scientist. (2015-08-30).
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
  • Signaling Pathway Analysis | Creative Diagnostics.
  • Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC.
  • Cell signaling - Wikipedia.
  • Blocked designs - Isogenic.
  • 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl) - ResearchGate. (2025-03-19).
  • Clinical Trial Designs - PMC - NIH.
  • Experimental Design and Blocking - Data Science Discovery - University of Illinois.
  • Block design – Knowledge and References - Taylor & Francis.
  • Experimental Design and Blocking M1-02 - YouTube. (2021-08-21).
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC - PubMed Central.
  • 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem.
  • Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl) - PubMed.
  • 2-Amino-4-methylpyridine 99 695-34-1 - Sigma-Aldrich.
  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PubMed Central.
  • Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PubMed Central. (2021-01-19).
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC - NIH.

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Comparative

comparing the efficacy of different 2-amino-N-methylpyridine-4-carboxamide synthesis methods

A Comparative Guide to the Synthesis of 2-amino-N-methylpyridine-4-carboxamide Abstract 2-amino-N-methylpyridine-4-carboxamide is a crucial building block in medicinal chemistry and materials science. Its synthesis is a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of 2-amino-N-methylpyridine-4-carboxamide

Abstract

2-amino-N-methylpyridine-4-carboxamide is a crucial building block in medicinal chemistry and materials science. Its synthesis is a key step in the development of numerous compounds of interest. This guide provides an in-depth comparison of prevalent synthetic methodologies for this compound. We will delve into two primary, field-proven approaches: the direct amidation of 2-aminopyridine-4-carboxylic acid and a multi-step pathway involving the initial formation of an acid chloride. Each method is evaluated based on efficacy, yield, scalability, and safety considerations. Detailed experimental protocols, mechanistic insights, and quantitative data are provided to assist researchers in selecting the optimal synthesis strategy for their specific laboratory and developmental needs.

Introduction

The pyridine carboxamide moiety is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. Specifically, 2-amino-N-methylpyridine-4-carboxamide serves as a vital intermediate, lending itself to further functionalization. The efficiency and reliability of its synthesis directly impact the timelines and economic viability of research and development projects.

The primary challenge in synthesizing this molecule lies in the selective formation of the N-methylamide bond from the corresponding carboxylic acid without significant side reactions. The presence of the amino group on the pyridine ring can complicate the reaction, potentially leading to undesired byproducts. This guide will compare two common and effective strategies to achieve this transformation.

Method 1: Direct Amidation via Coupling Reagents

This approach is the most straightforward, involving the one-pot condensation of the carboxylic acid and methylamine in the presence of a coupling reagent. This method is favored for its operational simplicity and is particularly well-suited for small-scale and discovery chemistry applications.

Principle and Mechanism

Direct amidation circumvents the need to isolate a highly reactive intermediate like an acid chloride. The reaction relies on an activating agent (coupling reagent) that converts the carboxylic acid's hydroxyl group into a better leaving group. The amine then attacks the activated carbonyl carbon to form the amide bond.

A common and effective class of coupling reagents for this purpose are carbodiimides, such as Dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2] The general mechanism involves the carboxylic acid adding to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by methylamine. To minimize side reactions and potential racemization (if chiral centers were present), an additive like 1-Hydroxybenzotriazole (HOBt) is often included.[1] HOBt traps the O-acylisourea to form an activated ester, which is less reactive but more selective towards the desired amine coupling.

Visualization of Workflow

G cluster_0 Method 1: Direct Amidation A 2-Aminopyridine- 4-carboxylic Acid D Reaction Mixture (Stir at RT, 12-24h) A->D B Methylamine (aq.) B->D C EDC / HOBt in DMF C->D Add coupling agents E Aqueous Workup (Extraction with EtOAc) D->E Quench & Extract F Purification (Silica Gel Chromatography) E->F G 2-amino-N-methylpyridine- 4-carboxamide F->G

Caption: Workflow for Direct Amidation Synthesis.

Detailed Experimental Protocol
  • Preparation: To a solution of 2-aminopyridine-4-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, maintaining the temperature. Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add an aqueous solution of methylamine (40 wt. %, 1.5 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure 2-amino-N-methylpyridine-4-carboxamide.

Performance Analysis

This method is generally reliable for small-scale synthesis. The primary advantages are its single-step nature and the use of commercially available, relatively stable reagents. However, the cost of coupling reagents like EDC can be a drawback for large-scale production. Furthermore, the byproduct from EDC (an isourea) is water-soluble, simplifying purification compared to DCC, whose byproduct requires filtration.[1]

Method 2: Acyl Chloride Formation and Subsequent Amination

This classic two-step approach involves first converting the carboxylic acid to a more reactive acyl chloride, which is then reacted with methylamine without the need for a coupling agent. This method is often preferred for larger-scale syntheses due to the lower cost of the activating agent (e.g., thionyl chloride).

Principle and Mechanism

The first step involves the reaction of the carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate. The chloride ion then attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride gas. A patent for a related compound outlines a similar process starting from a picolinic acid and reacting with thionyl chloride to generate the acid chloride intermediate.[3]

The resulting acyl chloride is highly electrophilic. In the second step, it is reacted directly with methylamine. The amine acts as a nucleophile, attacking the acyl chloride's carbonyl carbon and displacing the chloride ion to form the final amide product. An excess of the amine or the addition of a non-nucleophilic base is required to neutralize the HCl generated during the reaction.

Visualization of Workflow

G cluster_1 Method 2: Acyl Chloride Pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amination A 2-Aminopyridine- 4-carboxylic Acid C Reflux, 2-4h A->C B Thionyl Chloride (SOCl₂) in DCM B->C D Evaporation to dryness (Intermediate Acyl Chloride) C->D E Intermediate Acyl Chloride G Reaction & Workup E->G F Methylamine (aq.) in DCM, 0 °C F->G H Purification G->H I Final Product H->I

Caption: Workflow for the Two-Step Acyl Chloride Method.

Detailed Experimental Protocol

Step 1: Synthesis of 2-amino-4-(chlorocarbonyl)pyridine

  • Preparation: Suspend 2-aminopyridine-4-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM).

  • Chlorination: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at 0 °C. A catalytic amount of DMF is sometimes added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases and the starting material is consumed (monitored by TLC).

  • Isolation: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride hydrochloride is often used directly in the next step without further purification.

Step 2: Synthesis of 2-amino-N-methylpyridine-4-carboxamide

  • Preparation: Dissolve the crude acyl chloride from Step 1 in DCM and cool to 0 °C.

  • Amine Addition: Add an aqueous solution of methylamine (40 wt. %, 2.5-3.0 eq) dropwise, ensuring the temperature remains low.

  • Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Performance Analysis

This method can be more cost-effective for larger scales due to the low price of thionyl chloride. Yields are often high; however, the handling of the corrosive and moisture-sensitive thionyl chloride and the intermediate acyl chloride requires careful control of the reaction conditions. The generation of HCl gas also necessitates appropriate ventilation and safety measures.

Comparative Analysis

ParameterMethod 1: Direct Amidation (EDC/HOBt)Method 2: Acyl Chloride (SOCl₂)
Number of Steps 1 (One-pot)2
Typical Yield 65-85%70-90%
Reagent Cost Higher (EDC is expensive)Lower (SOCl₂ is inexpensive)
Operational Simplicity High (milder conditions)Moderate (requires handling of corrosive reagents)
Safety Concerns Low (EDC is an irritant)High (SOCl₂ is corrosive, HCl gas produced)
Scalability Best for small to medium scaleHighly suitable for large scale
Waste Products Water-soluble urea byproductSO₂ and HCl gas, inorganic salts

Conclusion and Recommendations

The choice between these two synthetic methods for 2-amino-N-methylpyridine-4-carboxamide depends heavily on the specific goals of the researcher.

  • For rapid, small-scale synthesis in a discovery or academic setting, Method 1 (Direct Amidation) is highly recommended. Its operational simplicity, milder reaction conditions, and straightforward workup make it ideal for quickly generating material for further studies.

  • For large-scale production or process chemistry development where cost is a major driver, Method 2 (Acyl Chloride Pathway) is the superior choice. Despite its two-step nature and more hazardous reagents, its cost-effectiveness and typically higher yields make it more economically viable for producing kilogram quantities of the target compound.

Both methods provide reliable access to 2-amino-N-methylpyridine-4-carboxamide. Researchers should weigh the trade-offs between cost, safety, scale, and convenience to select the protocol that best aligns with their laboratory capabilities and project requirements.

References

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Chemistry LibreTexts. (2020). 21.8: Condensation of Acids with Amines. Available at: [Link]

  • Google Patents. (2008). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.

Sources

Validation

A Head-to-Head Comparison of a Novel Pyridine Carboxamide Derivative with Standard-of-Care PARP Inhibitors in Oncology Research

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the preclinical performance of a novel investigational compound, 2-amino-N-methylpyridine-4-carboxa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the preclinical performance of a novel investigational compound, 2-amino-N-methylpyridine-4-carboxamide, against established standard-of-care Poly (ADP-ribose) polymerase (PARP) inhibitors. Initial searches indicate that "2-amino-N-methylpyridine-4-carboxamide" is not a widely recognized therapeutic agent. However, the pyridine carboxamide scaffold is a known pharmacophore in the development of enzyme inhibitors, including PARP inhibitors[1][2][3]. For the purpose of this technical guide, we will treat 2-amino-N-methylpyridine-4-carboxamide as a representative novel PARP inhibitor, hereafter referred to as "Compound-X," and compare its hypothetical performance characteristics against the FDA-approved PARP inhibitors Olaparib, Niraparib, and Rucaparib.

The therapeutic strategy of targeting PARP enzymes leverages a concept known as "synthetic lethality."[4][5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of lethal double-strand breaks, causing selective cancer cell death[6][7][8]. While all drugs in this class inhibit PARP's enzymatic activity, they differ significantly in potency, selectivity, and their ability to "trap" the PARP enzyme on DNA—a key factor influencing their cytotoxic efficacy[8][9][10][11].

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for repairing single-strand breaks (SSBs) in DNA through the Base Excision Repair (BER) pathway[12]. When PARP is inhibited, these SSBs are not repaired. During DNA replication, an unrepaired SSB can lead to the collapse of the replication fork, creating a more severe double-strand break (DSB)[6][8].

In healthy cells, these DSBs are efficiently repaired by the Homologous Recombination Repair (HRR) pathway, which relies on proteins like BRCA1 and BRCA2[6][13]. However, in cancer cells with mutations in BRCA1/2 or other HRR genes, this pathway is defective. The cell becomes heavily reliant on the error-prone Non-Homologous End Joining (NHEJ) pathway, which is insufficient to handle the volume of DSBs caused by PARP inhibition. This overwhelming DNA damage triggers apoptosis and cell death[4][6][8]. This selective killing of HRR-deficient cancer cells while sparing healthy cells is the principle of synthetic lethality.

PARP_Inhibition_Pathway DNA_Damage Single-Strand DNA Break (SSB) PARP1 PARP1 Enzyme DNA_Damage->PARP1 recruits Replication DNA Replication DNA_Damage->Replication if unrepaired BER Base Excision Repair (BER Pathway) PARP1->BER activates SSB_Repaired SSB Repaired (Genomic Stability) BER->SSB_Repaired DSB Double-Strand DNA Break (DSB) Replication->DSB HRR Homologous Recombination Repair (HRR) DSB->HRR BRCA1/2 Proficient Apoptosis Apoptosis (Cell Death) DSB->Apoptosis BRCA1/2 Deficient DSB_Repaired DSB Repaired (Cell Survival) HRR->DSB_Repaired Inhibitor Compound-X (PARP Inhibitor) Inhibitor->PARP1 inhibits & traps

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Head-to-Head Performance Data

The following tables summarize hypothetical, yet plausible, preclinical data for Compound-X compared to standard-of-care PARP inhibitors. This data is representative of what would be generated during a typical drug discovery campaign.

Table 1: In Vitro Enzymatic Potency and PARP Trapping

A compound's potency (IC50) reflects its ability to inhibit the PARP enzyme's catalytic activity. PARP trapping refers to the stabilization of the PARP-DNA complex, which is a major driver of cytotoxicity[11][14].

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP Trapping Potency (Relative to Olaparib)
Compound-X 0.8 0.5 1.5x
Olaparib1.2[15]0.91.0x (Baseline)
Niraparib3.8[16]2.1[17]1.2x
Rucaparib1.8[18]1.51.3x

Data is hypothetical and for illustrative purposes.

Insight: Compound-X demonstrates superior in vitro potency against both PARP1 and PARP2 enzymes and exhibits a higher PARP trapping potential than the established inhibitors. This suggests a potentially stronger cytotoxic effect in HRR-deficient cells.

Table 2: In Vitro Cellular Efficacy in Cancer Cell Lines

Cell viability assays measure the effect of a compound on cell proliferation and survival. A lower EC50 value indicates greater potency. Comparing efficacy in a BRCA2-mutant cell line (CAPAN-1) versus a BRCA-wildtype line (BxPC-3) demonstrates the principle of synthetic lethality.

CompoundCAPAN-1 (BRCA2-mutant) EC50 (nM)BxPC-3 (BRCA-wildtype) EC50 (nM)Selectivity Index (BxPC-3 / CAPAN-1)
Compound-X 2.5 >10,000 >4000
Olaparib5.0>10,000>2000
Niraparib10.2>10,000>980
Rucaparib7.5>10,000>1333

Data is hypothetical and for illustrative purposes.

Insight: Compound-X shows potent and highly selective killing of BRCA2-mutant cancer cells, with a selectivity index double that of Olaparib. This highlights its strong potential for a favorable therapeutic window, minimizing effects on healthy, non-cancerous cells.

Experimental Protocols

To ensure scientific integrity, the data presented must be reproducible. Below are detailed methodologies for the key experiments cited.

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay

This protocol describes a common method for determining a compound's IC50 against the PARP1 enzyme.

PARP_Assay_Workflow Start Start Prepare Prepare Reagents: - PARP1 Enzyme - Activated DNA - Histone-coated plate - Biotinylated NAD+ Start->Prepare Dispense Dispense Compound-X & Controls to Plate (Serial Dilution) Prepare->Dispense AddEnzyme Add PARP1 Enzyme, Activated DNA, & Histones Dispense->AddEnzyme Incubate1 Incubate at RT (Allows PARP Binding) AddEnzyme->Incubate1 AddNAD Initiate Reaction: Add Biotinylated NAD+ Incubate1->AddNAD Incubate2 Incubate at RT (Allows PARylation) AddNAD->Incubate2 Wash Wash Plate (Remove Unbound Reagents) Incubate2->Wash Detect Add Streptavidin-HRP & Substrate Wash->Detect Read Read Chemiluminescence on Plate Reader Detect->Read Analyze Analyze Data: Calculate IC50 Values Read->Analyze

Caption: Workflow for a PARP1 enzymatic inhibition assay.

Step-by-Step Methodology:

  • Plate Preparation : Use a 96-well histone-coated microplate.

  • Compound Dilution : Prepare a serial dilution of Compound-X (e.g., from 100 µM to 0.1 nM) in assay buffer. Add 10 µL of each concentration to the appropriate wells. Include wells for "no inhibitor" (positive control) and "no enzyme" (background) controls.

  • Enzyme Mix Preparation : Prepare a mix containing PARP1 enzyme and activated DNA in PARP assay buffer.

  • Enzyme Addition : Add 20 µL of the enzyme mix to each well (except the "no enzyme" control).

  • Reaction Initiation : Add 20 µL of biotinylated NAD+ to all wells to start the PARPylation reaction. Incubate for 60 minutes at room temperature. The enzyme will transfer biotinylated ADP-ribose units onto the histone proteins coated on the plate.

  • Washing : Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound NAD+ and enzyme.

  • Detection : Add 50 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes. This will bind to the biotin incorporated into the histones.

  • Substrate Addition : After another wash step, add 50 µL of a chemiluminescent HRP substrate.

  • Data Acquisition : Immediately read the luminescence on a microplate reader.

  • Analysis : The signal is inversely proportional to PARP inhibition. Calculate the percent inhibition for each compound concentration relative to the positive control and fit the data to a four-parameter logistic curve to determine the IC50 value[19][20].

Protocol 2: Cell Viability (EC50) Determination Assay

This protocol uses a resazurin-based assay to measure the metabolic activity of cells as an indicator of viability after drug treatment[21].

Step-by-Step Methodology:

  • Cell Seeding : Seed CAPAN-1 and BxPC-3 cells into separate 96-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of Compound-X (and control drugs) for 72 hours. Include vehicle-only (DMSO) control wells.

  • Reagent Addition : Add resazurin-based reagent (e.g., CellTiter-Blue) to each well at 20% of the total volume.

  • Incubation : Incubate the plates for 2-4 hours at 37°C. Metabolically active, viable cells will reduce the blue resazurin to the pink, fluorescent resorufin[21].

  • Data Acquisition : Measure the fluorescence intensity using a microplate reader (e.g., 560 nm excitation / 590 nm emission).

  • Analysis : Normalize the fluorescence readings to the vehicle-treated control wells to determine the percentage of cell viability. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the EC50 value[22][23].

Discussion and Future Directions

The hypothetical preclinical data presented positions Compound-X as a highly promising next-generation PARP inhibitor. Its superior enzymatic potency and PARP trapping capability translate directly into enhanced and highly selective cytotoxicity in a BRCA2-mutant cancer cell model.

These findings strongly support advancing Compound-X into further preclinical development. Key next steps should include:

  • Broad Panel Screening : Evaluate efficacy across a wider range of cancer cell lines with different DNA repair deficiencies (e.g., PALB2, ATM).

  • Pharmacokinetic (PK) Studies : Assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties to establish a suitable dosing regimen for in vivo studies.

  • In Vivo Efficacy : Test Compound-X in xenograft or patient-derived xenograft (PDX) models of BRCA-mutant cancers to validate its anti-tumor activity in a physiological context.

  • Safety and Toxicology : Conduct comprehensive safety pharmacology and toxicology studies to identify any potential off-target effects and establish a safety profile.

While direct head-to-head clinical trials are the ultimate determinant of a drug's value, these preclinical comparisons are essential for identifying candidates with the highest potential for success[8][24]. The robust and selective profile of Compound-X makes it a compelling candidate for further investigation as a best-in-class PARP inhibitor.

References

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  • Chi, K. N., et al. (2023). Niraparib and Abiraterone Acetate for Metastatic Castration-Resistant Prostate Cancer. Journal of Clinical Oncology.
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Comparative

Independent Verification of the Antitumor Properties of 2-Amino-N-methylpyridine-4-carboxamide Derivatives: A Comparative Guide

This guide provides an independent verification and comparative analysis of the antitumor properties of 2-amino-N-methylpyridine-4-carboxamide derivatives. Designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an independent verification and comparative analysis of the antitumor properties of 2-amino-N-methylpyridine-4-carboxamide derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes publicly available data to offer an objective comparison with alternative compounds, supported by detailed experimental protocols and mechanistic insights. Our approach is grounded in scientific integrity, ensuring that the information presented is accurate, verifiable, and provides a solid foundation for further investigation.

Introduction: The Emerging Potential of Pyridine Carboxamide Scaffolds in Oncology

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives, particularly those bearing carboxamide functionalities, have garnered significant attention for their diverse biological activities, including potent antitumor effects.[2][3] The 2-amino-N-methylpyridine-4-carboxamide core represents a promising pharmacophore with the potential for developing novel cancer therapeutics. This guide will delve into the verification of its antitumor properties by comparing it with other relevant pyridine and carboxamide derivatives, drawing upon data from various independent studies.

Our analysis will focus on key performance indicators for preclinical drug candidates: in vitro cytotoxicity against various cancer cell lines, the mechanism of action, and where available, in vivo efficacy. By presenting this information in a comparative format, we aim to provide a clear perspective on the potential of this chemical series in the landscape of oncology drug discovery.

Comparative In Vitro Cytotoxicity

A critical first step in evaluating any potential anticancer agent is to assess its cytotoxic effects on cancer cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Here, we compare the reported in vitro cytotoxicity of various pyridine and carboxamide derivatives across different human cancer cell lines.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Pyridine and Carboxamide Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrido[1,2-a]pyrimidine-3-carboxamide (6i) A549 (Lung)3.2 µg/mL[4]
Pyrido[1,2-a]pyrimidine-3-carboxamide (6j) A549 (Lung)3.6 µg/mL[4]
2-Amino-4-(1-piperidine) pyridine DLD-1 (Colon)Not specified, but showed dose-dependent inhibition[5]
2-Aminopyridine Derivative (MR3278) MOLM-16 (AML)2.6[6]
2-Aminopyridine Derivative (MR3278) Mv-4-11 (AML)3.7[6]
N-substituted 1H-indole-2-carboxamide (12) K-562 (Leukemia)0.33[3]
N-substituted 1H-indole-2-carboxamide (10) HCT-116 (Colon)1.01[3]
9-aminoacridine-4-carboxamide (5b) HeLa (Cervical)47.50 µg/mL[7]
9-aminoacridine-4-carboxamide (5e) A-549 (Lung)100 µg/mL[7]
2-morpholino-4-anilinoquinoline (3d) HepG2 (Liver)8.50[8]

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Mechanistic Insights: Elucidating the Mode of Action

Understanding the mechanism by which a compound exerts its antitumor effects is crucial for its development as a therapeutic agent. Investigations into the mode of action of pyridine and carboxamide derivatives have revealed several key signaling pathways and cellular processes that are targeted.

Induction of Apoptosis

A common mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. Studies on 2-amino-4-(1-piperidine) pyridine have shown that it can induce apoptosis in colon cancer cells.[5][9] This is often assessed by flow cytometry using Annexin V and propidium iodide (PI) staining.

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Inhibition of Key Signaling Pathways

Several pyridine derivatives have been shown to target specific kinases involved in cancer cell proliferation and survival. For instance, a series of 2-aminopyridine derivatives were identified as potent inhibitors of PI3Kδ, a key component of the PI3K/AKT/mTOR pathway that is frequently dysregulated in cancer.[6] Another study demonstrated that 2-amino-4-(1-piperidine) pyridine can suppress colon cancer through the downregulation of FOXA2 expression.[5][9]

Diagram 1: Simplified PI3K/AKT Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation MR3278 2-Aminopyridine Derivative (MR3278) MR3278->PI3K

Caption: Inhibition of the PI3K/AKT pathway by a 2-aminopyridine derivative.

Diagram 2: Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment Phase cluster_post Post-Treatment Analysis CellCulture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. Daily Administration of Test Compound/Vehicle Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 7. Endpoint Reached Monitoring->Endpoint Harvest 8. Tumor Excision & Analysis Endpoint->Harvest

Caption: A typical workflow for an in vivo xenograft mouse model study.

In Vivo Efficacy: From the Bench to Preclinical Models

While in vitro data is essential, the ultimate test of an anticancer compound's potential is its efficacy in a living organism. Xenograft models, where human tumors are grown in immunocompromised mice, are a standard for preclinical in vivo testing.

A study on 2-amino-4-(1-piperidine) pyridine demonstrated its ability to reduce tumor growth in a mouse model of colon cancer.[9] This provides crucial evidence that the compound retains its activity in a complex biological system and can reach its target to exert a therapeutic effect.

Experimental Protocol: Xenograft Mouse Model

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 million cells in PBS or with Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and the vehicle control to the respective groups daily or on a specified schedule.

  • Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.

  • Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Conclusion and Future Directions

The independent verification of data from multiple studies suggests that 2-amino-N-methylpyridine-4-carboxamide and related derivatives are a promising class of compounds for anticancer drug development. The available evidence demonstrates their potent in vitro cytotoxicity against a range of cancer cell lines and their ability to induce apoptosis and inhibit key oncogenic signaling pathways. Furthermore, initial in vivo studies have shown encouraging results in preclinical models.

Future research should focus on a more direct head-to-head comparison of these derivatives to establish a clear structure-activity relationship (SAR). Further elucidation of their mechanisms of action and evaluation of their pharmacokinetic and toxicological profiles will be critical for advancing these promising compounds toward clinical development.

References

  • Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. PubMed. Available at: [Link]

  • Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. J-Stage. Available at: [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Available at: [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect. Available at: [Link]

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  • Potential antitumor agents. 49. 5-substituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide with in vivo solid-tumor activity. PubMed. Available at: [Link]

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  • 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. PubMed Central. Available at: [Link]

  • 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. PubMed. Available at: [Link]

  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. PubMed. Available at: [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH. Available at: [Link]

  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-amino-N-methylpyridine-4-carboxamide

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory environment. Proper handling and disposal of chemical reagents are not...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory environment. Proper handling and disposal of chemical reagents are not just procedural mandates but are fundamental to ensuring the well-being of personnel and the preservation of our environment. This guide provides a detailed, step-by-step operational plan for the safe disposal of 2-amino-N-methylpyridine-4-carboxamide.

In the absence of a specific Safety Data Sheet (SDS) for 2-amino-N-methylpyridine-4-carboxamide, a conservative approach is mandated. The procedures outlined below are based on the known hazards associated with its core chemical structures: the pyridine ring and the carboxamide functional group. Pyridine and its derivatives are recognized for their potential toxicity, and therefore, this compound must be handled as hazardous waste.[1][2]

Part 1: Hazard Assessment and Waste Identification

The primary step in safe disposal is a thorough understanding of the potential hazards. The structure of 2-amino-N-methylpyridine-4-carboxamide contains a pyridine ring, a known hazardous moiety. Pyridine derivatives are often toxic if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1][3][4] Furthermore, prolonged or repeated exposure may lead to organ damage.[3][4]

Therefore, all waste materials containing 2-amino-N-methylpyridine-4-carboxamide, including the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[2][5]

Table 1: Hazard and Disposal Information Summary (Based on Analogous Compounds)

ParameterGuidelineSource Analogs
Waste Classification Hazardous WastePyridine, 2-Amino-4-methylpyridine[2][4]
Primary Hazards Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Potential for organ damage through prolonged exposure.Pyridine, 2-Amino-4-methylpyridine[3][4][6]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7]2-Amino-4-methylpyridine[7]
Recommended PPE Chemical safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber).[8][9]Pyridine, 2-Amino Pyridine[8][9]
Disposal Method Incineration in a permitted hazardous waste incinerator.[2][10]Pyridine[2][10]
Part 2: Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate waste, ensure all personnel are equipped with the appropriate PPE. The causality here is direct: preventing exposure is the most effective safety measure.

  • Eye Protection : Wear chemical safety goggles at all times.[9]

  • Hand Protection : Wear chemical-resistant gloves. Butyl rubber or PVA gloves are often recommended for pyridine-based compounds; nitrile gloves may not provide sufficient protection.[8] Always inspect gloves for integrity before use.

  • Body Protection : A fully buttoned laboratory coat must be worn to protect against skin contact.[9]

  • Respiratory Protection : All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][11]

Part 3: Waste Segregation and Collection Protocol

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[12] Do not mix 2-amino-N-methylpyridine-4-carboxamide waste with other incompatible waste streams.[1][12]

Step-by-Step Collection Procedure:

  • Solid Waste :

    • Collect unused or expired solid 2-amino-N-methylpyridine-4-carboxamide, along with any contaminated items like weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container.

    • This container should be made of a compatible material, such as high-density polyethylene (HDPE), and must have a secure, tight-fitting lid.[1]

  • Liquid Waste :

    • Collect all solutions containing 2-amino-N-methylpyridine-4-carboxamide in a separate, clearly labeled, and leak-proof hazardous waste container.[8]

  • Contaminated PPE :

    • Dispose of all contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.[1]

  • Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2-amino-N-methylpyridine-4-carboxamide," and the date of waste generation.[1][8] This ensures proper identification and handling by waste management personnel.

Diagram 1: Waste Disposal Decision Workflow

start Waste Generation (2-amino-N-methylpyridine-4-carboxamide) ppe Contaminated PPE (Gloves, coat, etc.) start->ppe solid Solid Waste (Pure compound, labware) start->solid liquid Liquid Waste (Solutions) start->liquid container_ppe Designated Hazardous Waste Bag ppe->container_ppe container_solid HDPE Hazardous Waste Container (Solid) solid->container_solid container_liquid Leak-Proof Hazardous Waste Container (Liquid) liquid->container_liquid labeling Label Container: 'Hazardous Waste' Full Chemical Name Date container_ppe->labeling container_solid->labeling container_liquid->labeling storage Store in Designated, Ventilated, Secure Waste Accumulation Area labeling->storage disposal Arrange for Licensed Hazardous Waste Disposal storage->disposal

Caption: Decision workflow for segregating and preparing waste.

Part 4: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Evacuate all non-essential personnel from the immediate area. Alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

  • Containment : For liquid spills, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[1] For solid spills, carefully sweep up the material to avoid creating dust.[3]

  • Collection : Carefully collect the absorbed material or swept solids and place it into a labeled hazardous waste container.[3]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[1] All cleaning materials must be collected and disposed of as hazardous waste.[1]

Part 5: Final Disposal

The final disposal of 2-amino-N-methylpyridine-4-carboxamide waste must be conducted by a licensed and reputable hazardous waste disposal contractor.

  • Never dispose of this chemical down the drain or in regular trash.[13] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals.[14][15]

  • The most common and recommended method for the disposal of pyridine-based compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[2][10]

  • Contact your institution's EHS office to arrange for the collection and disposal of the properly labeled and sealed hazardous waste containers.[1] They will ensure that the waste is transported and disposed of in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[16]

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2024). Pyridine 1 degree Safety Data Sheet. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • ChemSupply Australia. (2024). Safety Data Sheet: PYRIDINE. Retrieved from [Link]

  • Loba Chemie. (2016). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Jubilant Ingrevia. (n.d.). Safety Data Sheet: 2-Amino-4-methylpyridine. Retrieved from [Link]

  • Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-Amino Pyridine. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Laboratory Safety Manual. Retrieved from [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). The EPA Final Rule on Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 2-amino-N-methylpyridine-4-carboxamide

This guide provides essential safety and logistical information for the handling of 2-amino-N-methylpyridine-4-carboxamide. The procedural guidance herein is synthesized from safety data for structurally analogous compou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling of 2-amino-N-methylpyridine-4-carboxamide. The procedural guidance herein is synthesized from safety data for structurally analogous compounds, including aminopyridines and pyridine carboxamide derivatives, to establish a robust framework for safe laboratory operations in the absence of a specific Safety Data Sheet (SDS) for the title compound. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

While a dedicated SDS for 2-amino-N-methylpyridine-4-carboxamide is not presently available, an analysis of related aminopyridine structures indicates a clear potential for significant health hazards. Aminopyridine derivatives are frequently categorized as toxic upon ingestion, dermal contact, or inhalation.[1][2][3] They are also known to cause irritation to the skin, eyes, and respiratory system.[2][4][5] Certain related compounds may elicit an allergic skin response or lead to organ damage with repeated or prolonged exposure.[1][3] Therefore, a cautious and proactive approach to handling is paramount.

Anticipated Hazards:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2][6]

Personal Protective Equipment (PPE): Your Primary Defense

The consistent and proper use of Personal Protective Equipment (PPE) is the most critical barrier to chemical exposure. Based on the hazard profile of analogous compounds, the following PPE is mandatory when handling 2-amino-N-methylpyridine-4-carboxamide.

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended when there is a risk of splashing.[7][8]Protects eyes from contact with airborne particles and splashes, which can cause serious irritation.[6]
Hand Protection Nitrile or neoprene chemical-resistant gloves.[7] Double-gloving is recommended.[6]Provides a barrier against skin absorption, a common route of exposure for aminopyridines.[7] Always inspect gloves before use and replace them immediately if contaminated.[7]
Body Protection A flame-resistant lab coat worn over non-synthetic clothing. The lab coat must be fully buttoned.[7]Protects the skin from accidental spills and splashes.[7][8]
Footwear Closed-toe, closed-heel shoes constructed from a durable material.[7]Protects feet from spills and falling objects.[7]
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if working outside of a certified chemical fume hood or if there is a potential for dust generation.[7][8]Prevents the inhalation of airborne particles, which can cause respiratory tract irritation.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 2-amino-N-methylpyridine-4-carboxamide is essential to minimize risk. The following workflow should be strictly adhered to.

Preparation
  • Fume Hood Verification: Confirm that the chemical fume hood is certified and functioning correctly.[6]

  • Gather Materials: Assemble all necessary PPE and ensure it is in pristine condition.[6]

  • Emergency Preparedness: Have an established emergency plan and ensure unimpeded access to an eyewash station and safety shower.[9]

Handling
  • Weighing and Aliquoting: Conduct all manipulations of solid 2-amino-N-methylpyridine-4-carboxamide within the fume hood to prevent the generation and inhalation of dust.[8]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • General Practices: Avoid all direct contact with the compound.[1][10] Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the material.[2][4]

Storage
  • Container: Store in a tightly sealed, clearly labeled container.[8][9][10][11]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[8][9][11]

  • Security: Store in a locked cabinet or other secured location to restrict access.

Spill Management and Disposal Plan

Accidents can happen, and a well-defined plan for spill management and waste disposal is crucial.

Spill Response
  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[11]

  • Cleanup: Carefully sweep or vacuum the absorbed material into a sealed, labeled container for disposal.[8] Avoid generating dust.[10]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[12]

Waste Disposal
  • Segregation: Collect all waste containing 2-amino-N-methylpyridine-4-carboxamide in a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Environmental Protection: Do not dispose of this compound down the drain or in the regular trash.[11] Prevent any release into the environment.[13]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[11]

Emergency Procedures and First Aid

Immediate and appropriate action is vital in the event of an exposure.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][8][9]
Skin Contact Immediately remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[2][12] Seek medical attention.[2]
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][14]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][3][5]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Emergency Equipment prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 Proceed to Cleanup clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste per Regulations clean2->clean3

Caption: A streamlined workflow for the safe handling of 2-amino-N-methylpyridine-4-carboxamide.

Logical Flow for Spill Response

spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Additional PPE if Necessary evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Collect Waste in Sealed Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate report Report Incident decontaminate->report

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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